Zinc Gluconate
Description
This compound is a zinc salt of gluconic acid comprised of two gluconic acid molecules for each zinc cation (2+). This compound is a generally recognized as safe (GRAS) substance by FDA. It is available as a trace mineral supplement and over the counter as a lozenge form for a reduced duration of common colds and with decreased symptom severity. Although it has been nasally administered for treating the common cold, this route of administration has been associated with some cases of anosmia,,,. Studies show that zinc may be better absorbed in humans in the gluconate form,, however, results from other studies may vary. Interestingly, zinc supplementation has become a critical intervention for treating diarrheal episodes in children. Studies suggest that administration of zinc along with new low osmolarity oral rehydration solutions/salts (oral rehydration solution), may reduce both the duration and severity of diarrheal episodes for up to 12 weeks. More information about Zinc (in its natural form) is available at [DB01593].
This compound is a nutritional supplement containing the zinc salt form of gluconic acid for the purpose of providing zinc. As an essential trace element, zinc is of key importance in many biological processes, acts as an antioxidant and strengthens the immune system. Although the mechanism of action is not completely known, zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses, such as the human papillomavirus (HPV).
See also: Zinc (has active moiety); Zinc Cation (has active moiety); Zinc acetate anhydrous; this compound (component of) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDKBIGKVEYHS-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894125 | |
| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White granular solid; [MSDSonline] | |
| Record name | Zinc gluconate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7784 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
moderately soluble | |
| Record name | Zinc gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Powder or granular | |
CAS No. |
4468-02-4 | |
| Record name | Zinc gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc, bis(D-gluconato-.kappa.O1,.kappa.O2)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, bis(D-gluconato-κO1,κO2)-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(D-gluconato-O1,O2)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WSN5SQ1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Zinc Gluconate for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of zinc gluconate, tailored for research, development, and formulation applications. The document summarizes essential quantitative data, details relevant experimental protocols, and visualizes key workflows and biological pathways to facilitate a deeper understanding of this widely used zinc salt.
Core Physicochemical Properties
This compound is the zinc salt of gluconic acid, consisting of two gluconate anions for each zinc cation (Zn²⁺)[1][2]. It is a popular choice for nutritional supplements and pharmaceutical formulations due to its high bioavailability and solubility compared to inorganic zinc salts[3][4]. The following table summarizes its key physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | zinc; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [5] |
| CAS Number | 4468-02-4 | [6][7] |
| Molecular Formula | C₁₂H₂₂O₁₄Zn | [6][8][9] |
| Molecular Weight | 455.68 g/mol (anhydrous) | [2][7][8] |
| Appearance | White to off-white crystalline or granular powder. | [3][8][10] |
| Solubility | - Freely soluble in water (~19.3 g/100 mL at 20°C; 100 g/L).[8][10][11]- Practically insoluble in ethanol, chloroform, and ether.[3][8][10] | [3][8][10][11] |
| Melting Point | 172–175 °C. Note: Some sources report lower ranges (e.g., 120-130°C), which may reflect differences in hydration state or measurement conditions. | [6][8][12] |
| pH | 5.5–7.5 (in a 1 in 100 aqueous solution). | [7][13] |
| pKa (Strongest Acidic) | 3.39 (for the gluconic acid moiety). | [1][14] |
| Hygroscopicity | Reported as both hygroscopic and non-hygroscopic. This may depend on the specific crystalline form and manufacturing process. | [7][10][13] |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and formulation. It is generally stable under ambient conditions but is susceptible to degradation under heat, alkaline conditions, and light exposure.
Table 2: Stability of this compound
| Condition | Stability Profile | References |
| Thermal | Exhibits good thermal stability at room temperature. Decomposition may begin above 200°C, with loss of crystal water followed by further decomposition to zinc oxide, carbon dioxide, and water. | [8][15][16] |
| pH | Relatively stable in acidic to neutral solutions (pH 4–7). In alkaline conditions (high pH), zinc ions can precipitate as zinc hydroxide, reducing stability and efficacy. | [8] |
| Light | Demonstrates some sensitivity to light. Photochemical reactions can occur, potentially altering its structure and properties. Storage in the dark is recommended. | [8] |
| Compatibility | May undergo chemical reactions when in solution with strong oxidizing agents, reducing agents (like Vitamin C), or certain metal ions (e.g., iron, copper) through ion exchange. | [8][17] |
Experimental Protocols & Workflows
Accurate characterization of this compound relies on standardized experimental methods. Below are detailed protocols for key analytical tests commonly employed in a research or quality control setting.
Physicochemical Characterization Workflow
A logical workflow is essential for the comprehensive characterization of a drug substance like this compound. This process ensures that foundational properties are established before proceeding to more complex studies.
Caption: Logical workflow for the physicochemical characterization of this compound.
Assay: this compound Content by Complexometric Titration
This method determines the percentage of this compound by titrating the zinc(II) ions with ethylenediaminetetraacetic acid (EDTA).
-
Principle: EDTA, a hexadentate ligand, forms a stable, water-soluble 1:1 complex with zinc ions. The endpoint of the titration is detected using an indicator that changes color when all zinc ions have been complexed by the EDTA.
-
Reagents and Equipment:
-
0.05 M Edetate Disodium (EDTA) volumetric solution (VS)
-
Ammonia-Ammonium Chloride Buffer TS
-
Eriochrome Black T indicator
-
Analytical balance
-
Burette, flasks, and standard laboratory glassware
-
-
Procedure:
-
Accurately weigh approximately 700 mg of the this compound sample.[18]
-
Dissolve the sample in 100 mL of purified water. Gentle heating may be applied if necessary.[10][18]
-
Add 5 mL of Ammonia-Ammonium Chloride Buffer TS to the solution.[10][18]
-
Add 0.1 mL of Eriochrome Black T indicator solution.[18]
-
Titrate the solution with 0.05 M EDTA VS until the solution color changes to a deep blue.[10][18]
-
-
Calculation: Each mL of 0.05 M EDTA VS is equivalent to 22.78 mg of C₁₂H₂₂O₁₄Zn.[10][18]
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Principle: An excess amount of the solid is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solid in the supernatant is then measured.
-
Reagents and Equipment:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol)
-
Constant temperature shaker/incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, Atomic Absorption Spectroscopy)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 20°C or 37°C).
-
Agitate the flask for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Withdraw a sample of the supernatant and clarify it by centrifugation or filtration to remove any undissolved solids.
-
Accurately dilute the clarified supernatant and analyze the concentration of this compound using a validated analytical method.
-
Role in Cellular Signaling
Beyond its nutritional role, zinc is a critical signaling molecule, acting as an intracellular second messenger that modulates numerous cellular pathways.[19][20][21] this compound, by delivering zinc ions, can directly influence these "zinc signals."
Zinc signaling complements and interacts with other major signaling systems, including calcium, redox, and phosphorylation pathways.[19][22][23] Dysregulation of zinc homeostasis is implicated in a variety of diseases.[20][21] In the immune system, zinc is essential for the proper function of virtually all immune cells.[24][25] It modulates signal transduction downstream of key receptors like Toll-like receptors (TLRs), which are crucial for the innate immune response.[26][27]
Zinc-Modulated TLR4 Signaling Pathway
The diagram below illustrates a simplified model of how an influx of intracellular zinc, as would be facilitated by this compound, can modulate the Toll-like Receptor 4 (TLR4) signaling pathway in an immune cell like a monocyte. Increased intracellular zinc can inhibit certain protein tyrosine phosphatases (PTPs), leading to an altered phosphorylation state of downstream signaling proteins and a modified cellular response.
Caption: Zinc ions modulating the TLR4 signaling pathway in an immune cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C12H22O14Zn | CID 443445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound BP EP USP CAS 4468-02-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. mubychem.net [mubychem.net]
- 8. ruipugroup.com [ruipugroup.com]
- 9. Chemical structure and physical properties of this compound Factory Sell Top Quality [biolyphar.com]
- 10. This compound | 4468-02-4 [chemicalbook.com]
- 11. This compound hydrate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. axiomchem.com [axiomchem.com]
- 13. wbcil.com [wbcil.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. STUDY OF THERMAL STABILITY OF this compound IN SOLID STATE BY DSC | Semantic Scholar [semanticscholar.org]
- 16. caod.oriprobe.com [caod.oriprobe.com]
- 17. This compound(4468-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. This compound [drugfuture.com]
- 19. [PDF] Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” | Semantic Scholar [semanticscholar.org]
- 20. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Mechanism of Action of Zinc Gluconate
Abstract
Zinc is an essential trace element crucial for a myriad of biological processes, acting as a structural component for thousands of proteins and a catalytic cofactor for hundreds of enzymes.[1][2] this compound, a widely used nutritional supplement, serves as a bioavailable source of zinc. At the cellular level, the biological effects of this compound are mediated by the zinc ion (Zn²⁺), which functions as a dynamic signaling molecule, modulating numerous cellular pathways and processes. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of action of zinc, with a focus on its role as an intracellular second messenger, its modulation of key signaling cascades such as NF-κB and MAPK, its direct interaction with ion channels, and its inhibitory effects on various enzymes. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways to offer a comprehensive resource for the scientific community.
Introduction: The Role of Zinc in Cellular Physiology
Zinc is indispensable for cellular function, participating in everything from DNA synthesis and cell division to immune response and wound healing.[2] Its functions can be broadly categorized into three roles:
-
Catalytic Role: Over 200 enzymes require zinc for their catalytic activity.[2]
-
Structural Role: Zinc ions are critical for maintaining the structural integrity of a vast number of proteins, including many transcription factors with "zinc finger" domains.[3]
-
Regulatory Role: Emerging evidence has established Zn²⁺ as a novel intracellular second messenger, akin to Ca²⁺, capable of transducing extracellular stimuli into intracellular signaling events.[4][5][6]
This compound dissociates to provide Zn²⁺ ions, which are then available to participate in these cellular processes. The homeostasis of intracellular zinc is tightly regulated by a complex network of transporters and binding proteins, ensuring that zinc concentrations are precisely controlled to facilitate signaling without inducing toxicity.[7][8][9]
Cellular Zinc Homeostasis: The Foundation of Zinc Signaling
The concentration of "free" labile zinc in the cytoplasm is maintained at very low levels (picomolar to nanomolar), while total cellular zinc is much higher.[4][8] This steep gradient is managed by two main families of zinc transporters and metallothioneins:
-
ZIP (Zrt- and Irt-like Protein) Family (SLC39A): These transporters are generally responsible for increasing cytosolic zinc by transporting it into the cytoplasm from the extracellular space or from intracellular organelles.[10]
-
ZnT (Zinc Transporter) Family (SLC30A): These transporters decrease cytosolic zinc by moving it out of the cytoplasm, either into intracellular compartments (like the endoplasmic reticulum or vesicles) or across the plasma membrane to the extracellular space.[10]
-
Metallothioneins (MTs): These are cysteine-rich proteins that act as a primary intracellular zinc buffer, binding excess zinc ions and releasing them when needed.[11]
This intricate system allows for the generation of transient, localized increases in free zinc concentration—known as "zinc signals" or "zinc waves"—in response to external stimuli.[4][5][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zinc is a novel intracellular second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Zinc is a novel intracellular second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
Bioavailability and absorption pathways of zinc gluconate in vivo
An In-Depth Technical Guide to the Bioavailability and Absorption Pathways of Zinc Gluconate In Vivo
This technical guide provides a comprehensive overview of the in vivo bioavailability and absorption pathways of this compound. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the pharmacokinetics, absorption mechanisms, and experimental considerations for this widely used zinc salt.
Introduction
Zinc is an essential trace element crucial for a myriad of physiological functions, including enzymatic activity, immune response, and protein synthesis.[1] Zinc supplementation is often necessary to address deficiencies, and this compound is a common and effective form used in dietary supplements.[1][2] Understanding its bioavailability—the fraction of the administered dose that reaches systemic circulation—and its absorption pathways is fundamental for the development of effective zinc supplementation strategies. This guide synthesizes key findings from in vivo studies to provide a detailed technical resource.
Quantitative Bioavailability Data
The bioavailability of this compound has been evaluated in several human clinical trials, often in comparison with other zinc salts. The data consistently demonstrates that this compound is a highly bioavailable form of zinc, significantly more so than zinc oxide.[1][3][4][5][6]
Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Zinc Oxide
| Parameter | This compound (20 mg elemental Zn) | Zinc Oxide (17.4 mg elemental Zn) | Relative Difference | p-value | Reference |
| Cmax | - | - | 18.3% higher | < 0.05 | [3][4][5][6] |
| AUC0-24h | - | - | 8.1% higher | < 0.05 | [3][4][5][6] |
| tmax | No significant difference | No significant difference | - | - | [3][4][5][6] |
Cmax: Maximum plasma concentration; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours; tmax: Time to reach maximum plasma concentration.
Table 2: Fractional Zinc Absorption from Different Zinc Salts
| Zinc Salt (10 mg elemental Zn) | Median Fractional Absorption (%) | p-value (vs. Zinc Oxide) | Reference |
| This compound | 60.9 | < 0.01 | [1] |
| Zinc Citrate | 61.3 | < 0.01 | [1] |
| Zinc Oxide | 49.9 | - | [1] |
Studies have also compared this compound to zinc glycinate, with some evidence suggesting that zinc glycinate may have even higher bioavailability.[1] However, results can be mixed depending on the study design and parameters measured.[1] In vitro studies have shown the relative bioaccessibility of zinc from gluconate to be between 4.48% and 6.19%.[7]
Intestinal Absorption Pathways of Zinc
The absorption of zinc primarily occurs in the small intestine, specifically the duodenum and jejunum, through a carrier-mediated process.[8][9] The general mechanism involves the transport of zinc ions from the intestinal lumen, across the enterocyte, and into the bloodstream. This process is tightly regulated by a network of zinc transporter proteins.
Two main families of zinc transporters are crucial for intestinal zinc absorption:
-
ZIP (Zrt- and Irt-like Protein) family (SLC39A): These transporters are responsible for increasing cytosolic zinc concentrations by transporting zinc into the cytoplasm from the extracellular space or intracellular organelles.[10][11][12][13][14][15] ZIP4 is a key transporter located on the apical membrane of enterocytes, facilitating the uptake of zinc from the intestinal lumen.[9][10]
-
ZnT (Zinc Transporter) family (SLC30A): These transporters decrease cytosolic zinc levels by exporting zinc out of the cell or into intracellular compartments.[10][11][12][13][14] ZnT1 , located on the basolateral membrane of enterocytes, is responsible for exporting zinc from the enterocyte into the portal circulation.[9][10]
The following diagram illustrates the primary pathway for intestinal zinc absorption:
Experimental Protocols for Bioavailability Studies
The assessment of this compound bioavailability in vivo typically involves randomized, crossover clinical trials. Below are detailed methodologies from key studies.
-
Subjects: 12 healthy male volunteers, aged 21-31 years.[4][5][6]
-
Intervention:
-
Washout Period: A minimum of 14 days between treatment periods.[4][5][6]
-
Sample Collection: Blood samples were collected at various time points to determine zinc plasma concentrations.
-
Analytical Method: Zinc plasma concentrations were measured using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[4][5][6]
-
Pharmacokinetic Analysis: Cmax, AUC0-24h, and tmax were calculated and compared between the two zinc formulations.
-
Study Design: A crossover study.[1]
-
Subjects: 15 healthy adults.[1]
-
Intervention:
-
Oral administration of 10 mg of elemental zinc from zinc citrate, this compound, and zinc oxide.
-
-
Methodology: Utilized 67Zn and 70Zn as dual isotopic tracers to determine the fractional absorption of zinc.[7]
-
Outcome Measure: The median fractional absorption of zinc from each salt was compared.
The following diagram outlines a general experimental workflow for a human zinc bioavailability study:
Analytical Methods for Zinc Quantification
Accurate quantification of zinc in biological matrices is critical for bioavailability studies. Several instrumental methods are commonly employed:
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): A robust technique used for the determination of zinc in blood, urine, and tissue samples.[16][17] It offers good sensitivity and is widely used in clinical pharmacology studies.[4][5][6]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method provides higher sensitivity than ICP-AES and is suitable for measuring trace levels of zinc in various biological samples, including milk and brain tissue.[16][17][18]
-
Atomic Absorption Spectrometry (AAS): A common and straightforward technique for routine analysis of zinc in biological samples like blood, bone, and hair.[16][17][18] Graphite furnace AAS (GF-AAS) offers enhanced sensitivity for samples with very low zinc concentrations.[16][17]
Table 3: Comparison of Analytical Methods for Zinc Quantification
| Method | Principle | Common Samples | Key Advantages |
| ICP-AES | Emission of photons from atoms in plasma | Blood, urine, tissues | Robust, widely available |
| ICP-MS | Mass-to-charge ratio of ions | Milk, brain tissue, blood | High sensitivity, isotopic analysis |
| AAS | Absorption of light by free atoms | Blood, bone, hair, urine | Simple, cost-effective |
Signaling and Regulatory Aspects
Zinc itself acts as a signaling molecule, and its homeostasis is tightly regulated.[12][19][20] The expression and activity of zinc transporters like ZIP4 and ZnT1 are modulated by cellular zinc status, ensuring that zinc absorption is adjusted according to the body's needs.[9][21] In states of zinc deficiency, the expression of ZIP4 is upregulated to increase zinc uptake from the diet. Conversely, under conditions of zinc sufficiency, ZIP4 is endocytosed and degraded to prevent excessive zinc absorption.[9] This homeostatic regulation is a key consideration in the design and interpretation of zinc bioavailability studies.
The following diagram illustrates the regulatory relationship between cellular zinc status and the expression of key intestinal zinc transporters:
Conclusion
This compound is a highly bioavailable oral form of zinc, demonstrating superior absorption compared to inorganic forms like zinc oxide. Its absorption is a complex, regulated process mediated by the coordinated action of ZIP and ZnT transporters in the small intestine. For researchers and drug development professionals, a thorough understanding of these absorption pathways, coupled with robust experimental design and sensitive analytical methods, is essential for accurately evaluating the efficacy of zinc supplementation strategies and developing new formulations with optimized bioavailability. The data and protocols presented in this guide provide a foundational resource for advancing research and development in this critical area of nutrition and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of zinc from this compound: a comparison with zinc oxide in healthy men. | Semantic Scholar [semanticscholar.org]
- 4. The pharmacokinetics of zinc from this compound: a comparison with zinc oxide in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of zinc from this compound: a comparison with zinc oxide in healthy men. (2005) | Martin Siepmann | 21 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 10. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging role of zinc transporters in cellular homeostasis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SLC30 family of zinc transporters – A review of current understanding of their biological and pathophysiological roles [escholarship.org]
- 15. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 19. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Toxicological Profile and Cytotoxicity of Zinc Gluconate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro toxicological profile of zinc gluconate, focusing on its cytotoxicity, underlying mechanisms, and genotoxic potential. The information is curated from recent scientific literature to support research and development activities.
Executive Summary
Zinc is an essential trace element, but its salts, including this compound, can exhibit toxicity at elevated concentrations. In vitro studies are crucial for elucidating the dose-dependent effects and cellular mechanisms of this toxicity. This document summarizes key findings on this compound's effects on cell viability, its role in inducing oxidative stress, depleting cellular energy, and activating specific cell death pathways such as pyroptosis. Genotoxicity data is also presented. Detailed experimental protocols and visual diagrams of key pathways are provided to facilitate the replication and extension of these findings.
Cytotoxicity Profile of this compound
This compound demonstrates a dose-dependent cytotoxic effect across various cell lines. The toxicity is influenced by the concentration, exposure duration, and the specific cell type.[1][2] Compared to other zinc salts, this compound is often categorized as having moderate cytotoxicity.[2]
Table 1: Summary of this compound Cytotoxicity in In Vitro Models
| Cell Line | Concentration Range | Key Quantitative Findings | Cell Death Mechanism | Reference |
|---|---|---|---|---|
| Odora (Rat Olfactory Neurons) | 100 - 200 µM | Significant decrease in cell viability at 200 µM. | Pyroptosis, ATP Depletion | [1][3][4] |
| PC12 (Rat Neuronal Cells) | 0.05 - 0.3 mM (50 - 300 µM) | Significant cell death preceded by decreased GSH and ATP levels at 0.1-0.3 mM. | Apoptosis and Necrosis | [2] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 30 - 300 µM | Decreased cell proliferation at higher concentrations. | Oxidative Stress, Energy Depletion | [1] |
| Eukaryotic Cells (General) | 12 - 60 mM | Increased micronuclei at 12 mM; increased apoptosis at 30 mM; increased necrosis at 60 mM. | Apoptosis, Necrosis |[5] |
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound are multifactorial, involving the induction of oxidative stress, disruption of cellular energy metabolism, and the activation of programmed cell death pathways.[1][4]
Oxidative Stress
Exposure to this compound has been shown to induce oxidative stress.[1][4] In Odora cells, this was followed by a recovery, suggesting the activation of antioxidant responses, such as the utilization of glutathione (GSH).[4] However, persistent oxidative stress can overwhelm cellular defenses, leading to damage to lipids, proteins, and DNA.[6]
ATP Depletion
A significant and persistent decrease in cellular ATP levels is a key mechanism of this compound toxicity.[1][3][4] This energy depletion was observed in both olfactory neurons and PC12 cells following exposure.[2][3] The loss of ATP can impair essential cellular functions and contribute to cell death.
Programmed Cell Death Pathways
This compound can trigger distinct programmed cell death pathways depending on the cell type and concentration.
-
Pyroptosis: In olfactory neurons, this compound exposure leads to inflammasome-mediated cell death, known as pyroptosis.[1][3][4] This is evidenced by the time-dependent increase in the levels of NLRP3 and the inflammatory cytokine IL-1β.[1][3] Inhibition of caspase-1, a key enzyme in this pathway, was shown to decrease zinc-induced cell death.[1]
-
Apoptosis and Necrosis: At high concentrations, this compound can induce apoptosis and necrosis.[2][5] In one study, a 30 mM concentration primarily led to apoptosis, while a higher 60 mM concentration resulted in a marked increase in necrosis.[5] This suggests a dose-dependent switch in the cell death mechanism from a controlled, programmed process to an abrupt, unregulated one.
Genotoxicity Profile
The genotoxic potential of a this compound-based formulation has been evaluated using in vitro assays. These tests assess the ability of a substance to damage the genetic material of cells.
Table 2: Summary of this compound Genotoxicity Data
| Assay Type | Test System | Concentration | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98 | 30 - 60 mM | Mutagenic (in the absence of metabolic activation, -S9). | [5][7] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA97, TA100, TA102, TA104 | Up to 60 mM | Non-mutagenic. | [7] |
| Micronucleus Test | Eukaryotic Cells | 12 mM | Clastogenic/Aneugenic (Increased rate of micronuclei formation). |[5] |
The results indicate that the formulation has mutagenic potential in the TA98 strain, which detects frameshift mutations.[7] Furthermore, it showed clastogenic or aneugenic effects at 12 mM, suggesting it can cause chromosome breaks or interfere with chromosome segregation.[5] It is recommended that the optimal safe dose should be below 6 mM, where no mutagenicity or genotoxicity was observed.[5][7][8]
Key Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cytotoxicity. Below are protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures intracellular ROS levels.
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the cell viability protocol.
-
Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: Normalize the fluorescence of treated cells to that of control cells to determine the fold increase in ROS.
Western Blot for Protein Expression
This technique is used to detect specific proteins (e.g., NLRP3, IL-1β).
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-NLRP3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Visualizations: Pathways and Workflows
Diagram 1: General Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.
Diagram 2: this compound-Induced Pyroptosis Signaling Pathway
Caption: The proposed signaling pathway for this compound-induced pyroptosis in neurons.
Diagram 3: Logical Relationships of Toxicological Endpoints
Caption: A logic diagram illustrating the relationships between key toxicological endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of the toxicity of this compound in the olfactory neuronal cell line Odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of the toxicity of this compound in the olfactory neuronal cell line Odora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Toxicological Evaluation of a this compound-Based Chemical Sterilant Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and Toxicological Evaluation of a this compound-Based Chemical Sterilant Using In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of Zinc Gluconate on Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of zinc gluconate in modulating the activity of key enzymes. Zinc, an essential trace element, is a critical cofactor for over 300 enzymes and is integral to a vast array of physiological processes. This compound, a widely used and bioavailable salt of zinc, serves as a crucial source of zinc ions that directly and indirectly influence enzymatic reactions. This document will delve into the mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Core Concepts: Zinc as an Enzymatic Modulator
Zinc ions (Zn²⁺) modulate enzymatic activity through several primary mechanisms:
-
Catalytic Role: Zinc ions can directly participate in the catalytic process. Positioned in the active site of metalloenzymes, they can act as a Lewis acid to polarize substrates, stabilize transition states, and facilitate nucleophilic attack.
-
Structural Role: Zinc is essential for maintaining the tertiary and quaternary structure of many proteins. Zinc finger motifs, for instance, are critical for the structure of numerous transcription factors and enzymes, and the binding of zinc stabilizes these domains, ensuring proper protein folding and function.
-
Regulatory Role: Beyond its catalytic and structural functions, zinc can act as an allosteric modulator, binding to sites distinct from the active site to either activate or inhibit enzymatic activity. Intracellular fluctuations in free zinc concentrations, often referred to as "zinc signals," can trigger or modulate signaling cascades by altering the activity of specific enzymes within these pathways.
This compound, upon dissociation, releases zinc ions which then exert these modulatory effects. The gluconate moiety enhances the bioavailability of zinc, making it an effective delivery vehicle for this essential mineral.[1]
Modulation of Specific Enzyme Families
This section details the effects of zinc on three key enzyme families: Matrix Metalloproteinases (MMPs), Alkaline Phosphatase (ALP), and Angiotensin-Converting Enzyme (ACE). While specific kinetic data for this compound is limited in publicly available literature, the information presented for zinc ions is indicative of the effects expected from this compound.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their activity is implicated in both normal physiological processes and pathological conditions.
Mechanism of Modulation: Zinc is a catalytic cofactor for MMPs, being essential for their enzymatic activity. However, the relationship is complex; while necessary for function, high concentrations of zinc have been shown to be inhibitory.[2][3] The inhibitory effect of high zinc concentrations may be due to binding at a secondary, lower-affinity site on the enzyme, which allosterically alters the active site conformation.
Quantitative Data: Specific IC50 or Ki values for this compound's effect on MMPs are not readily available. The inhibitory impact of zinc is dependent on the specific MMP, the substrate, and the experimental conditions. One study noted that 15 µM of zinc sulfate (ZnSO₄) inhibited MMP-2 by 52%.[4] Another study found that various zinc-binding groups attached to an inhibitor backbone resulted in IC50 values for MMP-13 in the range of 4–20 µM.[5]
| Enzyme Family | Modulator | Effect | Quantitative Data (IC50/Ki) | Reference |
| Matrix Metalloproteinases | Zinc Ions | Cofactor / Inhibitor (at high concentrations) | Not available for this compound. 15 µM ZnSO₄ inhibits MMP-2 by 52%. | [2][3][4] |
Alkaline Phosphatase (ALP)
Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from various molecules. It is a zinc-containing metalloenzyme, and its activity is a key indicator of bone formation and liver function.
Mechanism of Modulation: Zinc is an essential cofactor for ALP activity. The enzyme can become inactivated at low pH, and the addition of zinc ions can rapidly reactivate it.[6][7] Studies suggest that zinc has a direct stabilizing effect on the enzyme.[8] For maximal activation, both magnesium (Mg²⁺) and low concentrations of zinc are often required, while high concentrations of zinc (above 0.1 mM) can be inhibitory.[9]
Quantitative Data: Specific activation constants for this compound are not well-documented. One study found that oral administration of 50 mg of zinc as this compound for 12 weeks significantly increased total ALP and bone-specific ALP activity in healthy men.[10] In vitro studies have shown a dose-dependent increase in ALP activity with the addition of zinc.[8]
| Enzyme | Modulator | Effect | Quantitative Data (Activation) | Reference |
| Alkaline Phosphatase | Zinc Ions | Activator / Stabilizer | Not available for this compound. Oral supplementation (50mg zinc as gluconate) increases ALP activity. | [6][7][8][9][10] |
Angiotensin-Converting Enzyme (ACE)
ACE is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II.
Mechanism of Modulation: ACE is a zinc-dependent metalloenzyme, with a zinc ion at its active site being essential for catalysis.[11][12] Chelating agents that remove this zinc ion lead to the inactivation of the enzyme. While essential for activity, excess zinc concentrations (>10 µM) have been shown to inhibit the activity of the related enzyme ACE2.[13]
Quantitative Data: Specific IC50 or Ki values for this compound as an ACE inhibitor are not available. The dissociation constant (Kd) for zinc from ACE has been measured to be approximately 6.4 x 10⁻¹⁰ M, indicating a very high affinity.[12]
| Enzyme | Modulator | Effect | Quantitative Data (Inhibition) | Reference |
| Angiotensin-Converting Enzyme | Zinc Ions | Cofactor / Inhibitor (at high concentrations) | Not available for this compound. Excess zinc (>10 µM) can inhibit ACE2. | [11][12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of zinc's role in enzymatic activity.
Matrix Metalloproteinase (MMP) Activity Assay
This protocol is a general method for determining MMP activity using a fluorogenic substrate.
Materials:
-
Purified MMP enzyme or cell lysate/supernatant containing MMPs
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Inhibitor solution (e.g., this compound at various concentrations)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the MMP substrate in DMSO and dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the MMP solution to each well.
-
Add 25 µL of the this compound dilutions or Assay Buffer (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the MMP substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Alkaline Phosphatase (ALP) Activity Assay
This protocol describes a colorimetric assay for ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
ALP enzyme solution or biological sample
-
pNPP substrate solution (e.g., 10 mg/mL in diethanolamine buffer)
-
Diethanolamine Buffer: 1.0 M diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
Stop Solution: 3 M NaOH
-
This compound solution (for activation studies)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in deionized water.
-
In a 96-well plate, add 50 µL of the ALP sample to each well.
-
Add 50 µL of the this compound dilutions or deionized water (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 100 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm.
-
To determine the activation kinetics, plot the reaction rate (change in absorbance per unit time) against the this compound concentration.
Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol outlines a fluorometric assay for ACE activity using a quenched fluorescent substrate.
Materials:
-
ACE enzyme solution
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl
-
Inhibitor solution (e.g., this compound at various concentrations)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the ACE substrate in a suitable solvent and dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 40 µL of the ACE solution to each well.
-
Add 20 µL of the this compound dilutions or Assay Buffer (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the ACE substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) kinetically for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V) from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the this compound concentration.
Signaling Pathways and Experimental Workflows
Zinc ions released from this compound can act as intracellular signaling molecules, influencing various pathways that regulate enzymatic activity.
Zinc-Mediated Signaling Pathways
Zinc can modulate several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), NF-κB, and PI3K/Akt pathways.[14][15][16] These pathways are central to cellular processes such as proliferation, inflammation, and survival, and their modulation by zinc can have profound effects on enzymatic activity at the transcriptional and post-translational levels.
Experimental Workflow for Studying Enzyme Inhibition
The following diagram illustrates a typical workflow for investigating the inhibitory effects of this compound on a target enzyme.
Logical Relationship of Zinc's Dual Role in MMP Activity
This diagram illustrates the concentration-dependent dual role of zinc in modulating MMP activity.
Conclusion
This compound serves as a vital source of zinc ions, which are indispensable for the catalytic activity and structural integrity of a multitude of enzymes. The modulatory effects of zinc are complex and often concentration-dependent, acting as an essential cofactor at physiological concentrations and potentially as an inhibitor at higher levels for certain enzymes like MMPs. Furthermore, zinc acts as a signaling molecule, influencing major intracellular pathways that regulate the expression and activity of various enzymes. While the direct quantitative kinetic data for this compound is not extensively documented, the established roles of zinc ions provide a strong foundation for understanding its impact on enzymatic function. Further research focusing on the specific kinetics of this compound with purified enzymes is warranted to provide a more precise quantitative understanding for drug development and therapeutic applications.
References
- 1. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of zinc treatment on matrix metalloproteinases: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc-Binding Groups Modulate Selective Inhibition of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chicken intestinal alkaline phosphatase. I. The kinetics and thermodynamics of reversible inactivation. 2. Reactivation by zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally Administered this compound Induces Tight Junctional Remodeling and Reduces Passive Transmucosal Permeability Across Human Intestine in a Patient-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The functional role of zinc in angiotensin converting enzyme: implications for the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The binding of zinc to angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term zinc deprivation accelerates rat vascular smooth muscle cell proliferation involving the down-regulation of JNK1/2 expression in MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zinc promotes proliferation and activation of myogenic cells via the PI3K/Akt and ERK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc Gluconate and Its Role in Mitigating Cellular Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which zinc gluconate mitigates cellular oxidative stress. It consolidates key findings on its influence on critical signaling pathways, presents quantitative data from relevant studies, and outlines detailed experimental protocols for assessing these effects.
Executive Summary
Zinc is an essential trace element that plays a pivotal role in maintaining cellular homeostasis and protecting against oxidative damage. This compound, a widely used zinc salt, serves as an effective donor of this crucial ion. This document elucidates the intricate mechanisms by which zinc modulates cellular redox balance. Primarily, zinc acts as a critical cofactor for antioxidant enzymes, induces the expression of cytoprotective proteins like metallothioneins, and modulates signaling pathways that govern the cellular antioxidant response. This guide will explore the Nrf2, MTF-1, and NF-κB signaling pathways, providing a comprehensive overview for researchers in the field.
Quantitative Effects of Zinc Supplementation on Oxidative Stress Markers
Zinc supplementation has been shown to quantitatively impact various biomarkers of oxidative stress. The following tables summarize key findings from studies investigating the effects of zinc on antioxidant enzyme activity, gene expression, and levels of oxidative damage products.
Table 1: Effect of this compound Supplementation on Superoxide Dismutase (SOD)
| Parameter | Treatment Group (50 mg this compound daily for 8 weeks) | Control Group (Placebo) | P-value | Reference |
| SOD Gene Expression | Increased | No significant change | < 0.01 | [1] |
| SOD Enzyme Activity | Increased | No significant change | < 0.01 | [1] |
Table 2: Effect of Zinc Supplementation on Glutathione (GSH) Metabolism
| Parameter | Condition | Effect of Zinc Supplementation | Reference |
| Glutathione (GSH) Levels | Salt-stressed soybean plants | Increased by 37% with combined seed priming and foliar spray | [2] |
| Glutathione Disulfide (GSSG) Levels | Salt-stressed soybean plants | Decreased by 29% with combined seed priming and foliar spray | [2] |
| GSH/GSSG Ratio | Salt-stressed soybean plants | Increased by 94% with combined seed priming and foliar spray | [2] |
| Glutathione (GSH) Concentration | Cis-platin treated mice (140 mg/kg & 180 mg/kg ZG) | Significantly increased in whole blood | [3] |
Table 3: Effect of Zinc Supplementation on Markers of Oxidative Damage
| Marker | Condition | Effect of Zinc Supplementation | Reference |
| Malondialdehyde (MDA) | Cis-platin treated mice (140 mg/kg & 180 mg/kg ZG) | Significantly decreased in whole blood and renal tissue | [3] |
| Reactive Oxygen Species (ROS) | General | Reduces ROS and lipid peroxidation products | [4] |
| 8-hydroxydeoxyguanosine (8-OHdG) | Healthy young adults | Decreased in plasma | [5] |
| 4-hydroxyalkenals (HAE) | Healthy young adults | Decreased in plasma | [5] |
Core Signaling Pathways Modulated by Zinc
Zinc exerts its antioxidant effects through the modulation of several key signaling pathways. These pathways regulate the expression of a wide array of genes involved in the antioxidant defense system.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of inducers like zinc, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant genes.[6][7] Zinc can activate the Nrf2 pathway by modifying the conformation of Keap1 and inhibiting glycogen synthase kinase 3β (GSK3β), which is a negative regulator of Nrf2.[6][8]
The MTF-1 and Metallothionein (MT) System
Metal-responsive transcription factor-1 (MTF-1) is a key sensor of intracellular free zinc levels.[9] An increase in intracellular zinc, as supplied by this compound, leads to the activation of MTF-1. Activated MTF-1 translocates to the nucleus and binds to Metal Response Elements (MREs) in the promoter regions of target genes, most notably the metallothionein (MT) genes.[10] Metallothioneins are cysteine-rich proteins that can directly scavenge reactive oxygen species (ROS) and sequester pro-oxidant metals like copper and iron.[11][12][13]
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that can be activated by oxidative stress.[5] Chronic inflammation is a significant contributor to oxidative stress. Zinc has been shown to inhibit the activation of NF-κB.[14] This is partly achieved through the induction of A20, a zinc-finger protein that acts as a negative regulator of the NF-κB signaling pathway.[5][14] By suppressing NF-κB, zinc reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby mitigating oxidative stress.[5][15]
Involvement of MAP Kinase Pathways
Mitogen-activated protein (MAP) kinase pathways, including the extracellular signal-regulated kinase (ERK), are also influenced by zinc levels.[6] Zinc can trigger the activation of kinases like ERK1/2, which can in turn phosphorylate and facilitate the nuclear translocation of Nrf2, thereby contributing to the antioxidant response.[8] However, it is also noted that excessive intracellular zinc can lead to sustained ERK1/2 activation, which may contribute to cell death under certain oxidative stress conditions.[16]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on cellular oxidative stress.
Measurement of Reactive Oxygen Species (ROS)
Principle: The dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Loading with DCFDA: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Add fresh PBS or cell culture medium to the wells.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
Quantification of Lipid Peroxidation (Malondialdehyde - MDA)
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be quantified spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization.
-
TBARS Reaction: To a defined volume of the sample supernatant, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Spectrophotometric Measurement: After cooling, centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Calculate the MDA concentration using a standard curve generated with an MDA standard. Express the results as nmol of MDA per mg of protein.
Measurement of Glutathione (GSH) Levels
Principle: The total glutathione (GSH and GSSG) content can be measured using a kinetic assay in which catalytic amounts of GSH cause a continuous reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by glutathione reductase and NADPH. The rate of formation of the product, 5-thio-2-nitrobenzoic acid (TNB), is proportional to the glutathione concentration.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay. Deproteinize the samples, for instance, by adding metaphosphoric acid, to prevent interference from protein thiols.
-
Assay Reaction: In a 96-well plate, add the deproteinized sample, DTNB solution, and glutathione reductase in a suitable buffer.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation: Determine the glutathione concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.
Experimental Workflow for Investigating Zinc's Effect on Nrf2 Activation
References
- 1. Effects of zinc supplementation on superoxide dismutase activity and gene expression, and metabolic parameters in overweight type 2 diabetes patients: A randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound on nephrotoxicity and glutathione metabolism disorder induced by cis-platin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ruipugroup.com [ruipugroup.com]
- 5. Zinc is an Antioxidant and Anti-Inflammatory Agent: Its Role in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Interactions between zinc and NRF2 in vascular redox signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc and Oxidative Stress: Current Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc, antioxidant systems and metallothionein in metal mediated-apoptosis: biochemical and cytochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Zinc and Oxidative Stress: Current Mechanisms [mdpi.com]
- 16. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Interactions of Zinc Gluconate with Cell Membrane Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element vital for a vast array of physiological processes, including enzymatic activity, immune function, and cellular signaling. Its transport across cellular membranes is tightly regulated by two primary families of zinc transporters: the Zrt- and Irt-like proteins (ZIP or SLC39A family) and the ZnT (SLC30A family) transporters. While ZIP transporters facilitate zinc influx into the cytoplasm from the extracellular space or intracellular organelles, ZnT transporters are responsible for zinc efflux from the cytoplasm.[1][2][3][4] Zinc gluconate, a popular dietary supplement, is valued for its high bioavailability, suggesting efficient interaction with these transport systems.[5][6] This technical guide provides a comprehensive overview of the molecular interactions of this compound with cell membrane transporters, focusing on the transport mechanisms, associated signaling pathways, and experimental methodologies for their study.
Zinc Transporter Families: An Overview
Cellular zinc homeostasis is maintained by the coordinated action of ZIP and ZnT transporters.[2][3]
-
ZIP Transporters (SLC39A): This family consists of 14 members in humans, responsible for increasing cytosolic zinc concentrations by transporting zinc into the cell.[1][2] A key transporter in this family is ZIP4, which is highly expressed in the small intestine and plays a crucial role in the absorption of dietary zinc.[7][8]
-
ZnT Transporters (SLC30A): This family comprises 10 members in humans and functions to decrease cytosolic zinc levels by exporting zinc out of the cell or into intracellular compartments.[2][3]
Molecular Interaction of this compound with Zinc Transporters
While specific kinetic data for the transport of the intact this compound molecule is not extensively available, it is widely understood that zinc supplements, including this compound, serve as a source of zinc ions (Zn²⁺) for transport. The high bioavailability of this compound suggests that the gluconate moiety may facilitate the release and availability of Zn²⁺ for uptake by transporters.[5][6] In the gastrointestinal tract, this compound dissociates, and the released Zn²⁺ is then transported across the intestinal epithelium primarily by ZIP4.[7][9]
Quantitative Data on Zinc Transport
The following tables summarize the known kinetic parameters for zinc transport by key ZIP transporters. It is important to note that this data is for zinc ions (Zn²⁺) and serves as the best available proxy for understanding the transport of zinc derived from this compound.
Table 1: Kinetic Parameters of Zinc (Zn²⁺) Transport by Human ZIP4
| Parameter | Value | Cell Line | Method | Reference |
| K_m_ | 3.14 ± 0.2 µM | HEK293 | ⁶⁵Zn uptake assay | [10] |
| V_max_ | 0.24 ± 0.01 pmol/min/mg protein | HEK293 | ⁶⁵Zn uptake assay | [10] |
Table 2: Comparative Zinc (Zn²⁺) Transport Kinetics of Different Zinc Salts
| Zinc Salt | Relative Bioavailability | Notes | Reference |
| This compound | High | Generally considered to have good absorption. | [5][6] |
| Zinc Citrate | High | Comparable bioavailability to this compound. | [11] |
| Zinc Oxide | Low | Significantly lower absorption compared to gluconate and citrate. | [11] |
Signaling Pathways Activated by Zinc Influx
The influx of zinc through ZIP transporters, including that from this compound, acts as a signaling event, modulating various intracellular pathways. Notably, increased intracellular zinc has been shown to activate the Ras-ERK and Akt signaling cascades.[12][13][14][15]
Ras-Raf-MEK-ERK Signaling Pathway
The influx of zinc can lead to the activation of Ras, a small GTPase that initiates a phosphorylation cascade through Raf, MEK, and finally ERK (extracellular signal-regulated kinase).[13][14] Activated ERK can then translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and survival.[16][17][18][19]
PI3K-Akt Signaling Pathway
In addition to the ERK pathway, zinc influx can also stimulate the PI3K-Akt signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction of this compound with cell membrane transporters.
Cell-Based Zinc Uptake Assay using a Fluorescent Probe
This protocol describes the measurement of zinc influx into cultured cells using the zinc-sensitive fluorescent probe FluoZin-3.
Workflow Diagram:
Materials:
-
HEK293 cells stably expressing the ZIP transporter of interest (e.g., ZIP4)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
FluoZin-3, Acetoxymethyl (AM) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-ZIP4 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of 5 µM FluoZin-3 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
This compound Treatment:
-
Prepare a series of this compound solutions in HBSS at various concentrations (e.g., 0-100 µM).
-
Add 100 µL of the this compound solutions to the respective wells.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from cells not treated with zinc).
-
Plot the change in fluorescence over time to determine the initial rate of zinc uptake.
-
For kinetic analysis, plot the initial uptake rates against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Zinc-65 (⁶⁵Zn) Radioisotope Uptake Assay
This protocol provides a highly sensitive method for quantifying zinc uptake using the radioisotope ⁶⁵Zn.
Materials:
-
HEK293 cells expressing the ZIP transporter of interest
-
DMEM with 10% FBS
-
⁶⁵ZnCl₂
-
Non-radioactive ZnCl₂
-
Uptake buffer (e.g., HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Cell Culture: Culture cells to confluency in 24-well plates.
-
Uptake Experiment:
-
Wash cells twice with uptake buffer.
-
Prepare uptake solutions containing a range of non-radioactive this compound concentrations spiked with a constant amount of ⁶⁵ZnCl₂ (e.g., 1 µCi/mL).
-
Add the uptake solution to the cells and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
-
Stopping the Uptake:
-
Rapidly wash the cells three times with ice-cold stop buffer (uptake buffer containing 5 mM EDTA) to remove extracellular ⁶⁵Zn.
-
-
Cell Lysis and Counting:
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Determine the amount of ⁶⁵Zn taken up by the cells and normalize to the protein concentration of the cell lysate.
-
Calculate the kinetic parameters (K_m_ and V_max_) as described in the fluorescent assay.
-
Cell Surface Biotinylation Assay for Transporter Quantification
This protocol is used to quantify the amount of a specific transporter present on the cell surface.
Workflow Diagram:
Materials:
-
Cells expressing the transporter of interest with an extracellular tag (e.g., HA-tag)
-
Phosphate-buffered saline (PBS)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the transporter tag (e.g., anti-HA)
Procedure:
-
Cell Culture: Grow cells to confluency.
-
Biotinylation:
-
Quenching: Wash cells with quenching solution to stop the biotinylation reaction.[10]
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Purification:
-
Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads to remove non-biotinylated proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform Western blotting using an antibody against the transporter tag.
-
-
Quantification: Use densitometry to quantify the band intensity, which corresponds to the amount of transporter on the cell surface.
Conclusion
The interaction of this compound with cell membrane transporters is a critical aspect of its high bioavailability. While it is understood that this compound serves as a source of zinc ions for transport by ZIP and ZnT proteins, further research is needed to elucidate the precise role of the gluconate moiety in this process and to determine the specific kinetic parameters for this compound itself. The activation of key signaling pathways like the Ras-ERK and Akt cascades upon zinc influx highlights the role of zinc as an important signaling molecule. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these molecular interactions and their downstream consequences, ultimately contributing to a deeper understanding of zinc homeostasis and its implications in health and disease.
References
- 1. Frontiers | Structure, Function, Regulation and Phylogenetic Relationship of ZIP Family Transporters of Plants [frontiersin.org]
- 2. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption and metabolism of oral this compound in humans in fasting state, during, and after a meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenithnutrition.com [zenithnutrition.com]
- 7. Structural insights of ZIP4 extracellular domain critical for optimal zinc transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and function of Zip4, the acrodermatitis enteropathica gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruipugroup.com [ruipugroup.com]
- 10. Zinc transporter 1 (ZNT1) expression on the cell surface is elaborately controlled by cellular zinc levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extracellular zinc stimulates ERK-dependent activation of p21Cip/WAF1 and inhibits proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zn2+ influx activates ERK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. disease-maps.io [disease-maps.io]
- 20. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Zinc Gluconate in Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of zinc, with a focus on zinc gluconate, in the activation and regulation of inflammasomes. As critical mediators of innate immunity and inflammation, understanding how to modulate inflammasome activity is of paramount importance in the development of novel therapeutics for a range of inflammatory diseases. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction: Inflammasomes and the Significance of Zinc
Inflammasomes are multi-protein intracellular complexes that play a central role in the innate immune system.[1][2] They act as sensors for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Upon activation, the canonical inflammasome, most notably the well-studied NLRP3 inflammasome, assembles and recruits pro-caspase-1, leading to its auto-catalytic cleavage and activation.[5][6] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms.[3][5] It also cleaves Gasdermin D (GSDMD) to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[1][7]
Zinc is an essential trace element crucial for countless biological processes, including immune function.[8][9] Its intracellular concentration is tightly regulated by a system of transporters and binding proteins.[5] Dysregulation of zinc homeostasis has been linked to impaired immune responses and chronic inflammation.[10] Recent evidence strongly indicates that zinc levels are a critical factor in regulating inflammasome activation, with zinc deficiency often promoting inflammation and supplementation exhibiting inhibitory effects.[10][11][12] This guide will explore the specific mechanisms through which zinc compounds, such as this compound, exert their modulatory effects on the inflammasome signaling cascade.
The Dual Role of Zinc Homeostasis in Inflammasome Regulation
Zinc's influence on inflammasome activation is complex and highly dependent on its intracellular availability. Both zinc deficiency and excess can significantly impact the inflammatory response.
-
Zinc Deficiency: Long-term zinc deficiency has been shown to activate the NLRP3 inflammasome and induce IL-1β secretion in macrophages.[10][13] Studies using zinc chelators like N,N,N',N'-Tetrakis-(2-pyridylmethyl) ethylenediamine (TPEN) to induce acute intracellular zinc depletion have demonstrated that sustained zinc depletion can act as a direct stimulus for the NLRP3 inflammasome.[14][15] This suggests that maintaining a basal level of intracellular zinc is necessary to prevent aberrant inflammasome activation.
-
Zinc Supplementation: Conversely, zinc supplementation has been shown to inhibit inflammasome activation.[11][12] Zinc salts, including this compound, zinc sulfate, and zinc chloride, have been observed to suppress the activation of multiple inflammasomes, including NLRP3 and NLRC4.[4][11] This inhibitory effect forms the basis for the therapeutic potential of zinc in treating inflammasome-related diseases.[5][16][17] For instance, a clinical trial demonstrated that this compound supplementation (30 mg/day) in patients with Behçet's disease led to a significant decrease in the gene expression of NLRP3 and caspase-1.[17]
Molecular Mechanisms of Zinc-Mediated Inflammasome Inhibition
Zinc exerts its inhibitory effects on the inflammasome through several distinct molecular mechanisms, targeting different stages of the activation pathway.
Direct Inhibition of Caspase-1 Activity
A primary mechanism for zinc-mediated inflammasome suppression is the direct inhibition of caspase-1. Studies have revealed that increased intracellular zinc (Zn2+) levels lead to the binding of zinc ions to the active site of caspase-1.[5][16][18] This binding directly impedes the enzymatic activity of caspase-1, preventing the cleavage of pro-IL-1β, pro-IL-18, and Gasdermin D, thereby halting the downstream inflammatory cascade.[5][16] This inhibitory action is not limited to the canonical inflammasome, as Zn2+ has also been shown to inhibit caspase-4/5/11 in the non-canonical pathway.[16][18]
Attenuation of NLRP3 Inflammasome Activation
Zinc specifically targets the NLRP3 inflammasome through multiple regulatory pathways:
-
Antioxidant Effects via the Nrf2 Pathway: NLRP3 activation is closely linked to the production of mitochondrial reactive oxygen species (ROS). Zinc supplementation has been shown to attenuate ROS generation.[11][13] This antioxidant effect is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[11][13] By activating Nrf2, zinc enhances the expression of antioxidant genes, which reduces cellular ROS levels and thereby removes a key trigger for NLRP3 inflammasome assembly.[11]
-
Induction of Autophagy and Ubiquitination: Research indicates that zinc can promote the degradation of NLRP3 inflammasome components.[19] In a spinal cord injury model, this compound treatment was found to induce autophagy, which in turn targeted the NLRP3 protein for degradation.[19] Furthermore, zinc promoted the binding of ubiquitin to NLRP3, marking it for clearance by the ubiquitin-proteasome system.[19] This suggests that zinc can actively dismantle the inflammasome machinery.
The signaling pathway below illustrates the multifaceted inhibitory action of zinc on the NLRP3 inflammasome.
Quantitative Data on Zinc's Effect on Inflammasome Activity
The following tables summarize quantitative findings from various studies investigating the impact of zinc on inflammasome-related markers.
Table 1: Effect of Zinc Supplementation on Inflammasome Component Expression & Cytokine Release
| Cell/Model System | Zinc Compound | Concentration/Dose | Treatment Protocol | Key Findings | Reference |
| Human Peritoneal Mesothelial Cells (HPMCs) | ZnSO₄ | 10 µM | Pre-treatment for 24h, then 126 mM glucose for 24h | Inhibited high glucose-induced increase in NLRP3 and Caspase-1 protein and mRNA levels. | [11] |
| THP-1 Cells (Human Monocytic) | ZnCl₂ | 0 - 100 µM | Pre-treatment with LPS (1 µg/mL) for 3h, then ZnCl₂ for 1h, then Nigericin (5 µM) for 1h | Dose-dependent inhibition of Caspase-1 cleavage and IL-1β secretion. Complete inhibition at 100 µM. | [4][5] |
| iBMDM Cells (Mouse) | ZnCl₂ | 0 - 100 µM | Pre-treatment with LPS (1 µg/mL) for 3h, then ZnCl₂ for 1h, then ATP (2.5 mM) for 3h | Dose-dependent inhibition of Caspase-1 cleavage. | [4] |
| Behçet's Disease Patients | This compound | 30 mg/day | 12-week double-blind, placebo-controlled trial | Significantly decreased NLRP3 (P=0.032) and Caspase-1 (P=0.004) gene expression; reduced serum IL-1β (P=0.046). | [17] |
| Spinal Cord Injury (Mouse Model) | This compound | 30 mg/kg i.p. | Injected 2h post-injury, then daily for 3 days | Suppressed SCI-induced increases in NLRP3, ASC, Caspase-1, and IL-1β protein expression. | [19][20] |
Table 2: Effect of Zinc Chelation on Inflammasome Activation
| Cell/Model System | Zinc Chelator | Concentration | Treatment Protocol | Key Findings | Reference |
| Mouse Mixed Cortical Cells | TPEN | Not specified | Co-treatment with LPS | Blocked LPS-induced increases in NLRP3 and Caspase-1 levels. | [14] |
| Human Peritoneal Mesothelial Cells (HPMCs) | TPEN | 1 µM | Pre-treatment for 24h, then 126 mM glucose for 24h | Exacerbated high glucose-induced NLRP3 inflammasome activation. | [11] |
| THP-1 Cells (Human Monocytic) | Chelex-100 Resin | N/A | Used to deplete zinc from culture medium | Significantly enhanced NLRP3 and NLRC4 inflammasome activation. | [4] |
Detailed Experimental Protocols
This section provides standardized protocols for key assays used to evaluate the effect of this compound on inflammasome activation.
General Experimental Workflow
The logical flow for a typical experiment involves cell priming, treatment with the compound of interest, inflammasome activation, and subsequent analysis of downstream markers.
Protocol: Inflammasome Activation in THP-1 Macrophages
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed monocytes at 0.5 x 10⁶ cells/mL and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Wash cells and allow them to rest in fresh, PMA-free medium for 24 hours before the experiment.
-
-
Priming and Treatment:
-
Inflammasome Activation:
-
Sample Collection:
-
Carefully collect the cell culture supernatant and centrifuge to pellet any detached cells. Store the supernatant at -80°C for ELISA and LDH assays.
-
Wash the adherent cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease inhibitors.[21] Centrifuge the lysate to pellet cell debris and collect the supernatant (cell lysate) for Western Blotting.
-
Protocol: Western Blot for Inflammasome Proteins
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-Caspase-1 (for pro- and cleaved p20/p10 fragments), anti-NLRP3, anti-GSDMD (for full-length and N-terminal fragment), and anti-IL-1β (for pro- and mature forms). Use anti-β-actin as a loading control.
-
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[7]
Protocol: ELISA for IL-1β Secretion
-
Use a commercially available human IL-1β ELISA kit.[3]
-
Add standards and collected cell culture supernatants to the antibody-pre-coated wells according to the manufacturer's instructions.
-
Follow the kit's protocol for incubation, washing, addition of detection antibody, and substrate.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Protocol: Caspase-1 Activity Assay
-
Use a commercial colorimetric or fluorometric caspase-1 activity assay kit.[22][23] These kits typically use the specific caspase-1 substrate YVAD conjugated to a chromophore (pNA) or a fluorophore (AFC).
-
Prepare cell lysates from treated cells as described in the kit protocol.
-
Add the lysate to a reaction buffer containing the YVAD-pNA or YVAD-AFC substrate.
-
Incubate as recommended by the manufacturer (typically 1-2 hours at 37°C).
-
Measure the output on a spectrophotometer (405 nm for colorimetric) or a fluorometer (Ex/Em = 400/505 nm for fluorometric).[22] The signal is directly proportional to the caspase-1 enzymatic activity.
Protocol: ASC Speck Visualization by Immunofluorescence
-
Cell Preparation: Seed and treat cells on glass coverslips as described in section 5.2.
-
Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC for 1 hour.
-
Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Mount the coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. Inflammasome activation is indicated by the formation of a single, large, perinuclear aggregate of ASC (the "speck") per cell.[24][25]
Logical Relationships and Conclusion
The relationship between zinc status and inflammasome activation is a critical determinant of the inflammatory outcome. Insufficient zinc lowers the threshold for activation, while supplementation raises it, providing a clear rationale for investigating zinc compounds as therapeutic agents.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. mdpi.com [mdpi.com]
- 4. Zinc homeostasis regulates caspase activity and inflammasome activation | PLOS Pathogens [journals.plos.org]
- 5. Zinc homeostasis regulates caspase activity and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. doaj.org [doaj.org]
- 9. Quantitative 1HNMR Spectroscopy: Analysis of this compound in UtozincR tablets, a Mixture of this compound and Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Zinc and Zinc Homeostasis in Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc inhibits high glucose-induced NLRP3 inflammasome activation in human peritoneal mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zinc inhibits high glucose-induced NLRP3 inflammasome activation in human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of zinc dyshomeostasis in inflammasome formation in cultured cortical cells following lipopolysaccharide or oxygen-glucose deprivation/reperfusion exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zinc depletion regulates the processing and secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of NLRP3 inflammasome by zinc supplementation in Behçet's disease patients: A double-blind, randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zinc homeostasis regulates caspase activity and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zinc provides neuroprotection by regulating NLRP3 inflammasome through autophagy and ubiquitination in a spinal contusion injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zinc Homeostasis: An Emerging Therapeutic Target for Neuroinflammation Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 22. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 23. promega.com [promega.com]
- 24. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 25. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Integral Role of Zinc Gluconate in Orchestrating DNA Synthesis and Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc, an essential trace element, is a critical modulator of fundamental cellular processes, including DNA synthesis and cell division. This technical guide provides an in-depth examination of the multifaceted roles of the zinc ion, delivered as zinc gluconate, in maintaining genomic integrity and ensuring proper cell cycle progression. We will explore the molecular mechanisms through which zinc influences key enzymes and signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these effects. The bioavailability of this compound makes it an effective means of delivering zinc for cellular processes, with its effects being primarily attributable to the zinc ion itself.[1][2] This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the pivotal functions of zinc in cellular biology.
Molecular Mechanisms of Zinc in DNA Synthesis and Cell Division
Zinc's involvement in DNA synthesis and cell division is intricate, stemming from its function as a catalytic cofactor for numerous enzymes and a structural component of a vast array of proteins, notably transcription factors.
Zinc as a Cofactor for Key Enzymes in DNA Synthesis
Zinc is indispensable for the activity of several key enzymes directly involved in the synthesis of DNA.
-
DNA Polymerases: These enzymes, responsible for replicating DNA, are well-established zinc metalloenzymes.[3] Zinc ions are crucial for the proper folding and activity of DNA polymerases. Studies have shown that the fidelity of DNA polymerases is influenced by the presence of divalent metal ions, with zinc ions demonstrated to enhance the fidelity of DNA polymerases like the Klenow fragment and Taq DNA polymerase by suppressing the misincorporation of nucleotides.[4] This suggests that adequate zinc levels are critical for minimizing mutations during DNA replication.
-
Thymidine Kinase (TK): This enzyme plays a vital role in the synthesis of thymidine triphosphate (TTP), a necessary precursor for DNA synthesis. Zinc deficiency has been shown to significantly decrease TK activity and the accumulation of its mRNA, particularly during the G1 phase of the cell cycle.[5][6] This reduction in TK activity can lead to a depletion of the TTP pool, thereby impeding DNA synthesis and delaying cell cycle progression.[5]
The Structural Role of Zinc: Zinc-Finger Proteins
Zinc-finger motifs are among the most common DNA-binding domains in eukaryotic transcription factors. These domains are characterized by the coordination of one or more zinc ions by cysteine and histidine residues, which stabilizes their tertiary structure and is essential for their DNA-binding activity. Through these zinc-finger proteins, zinc plays a critical role in the regulation of gene expression, including genes involved in DNA repair and cell cycle control.
Zinc's Influence on Cell Cycle Regulation
Zinc is a key regulator of the cell cycle, with deficiencies leading to cell cycle arrest at various checkpoints.
-
G1/S Transition: Zinc is essential for the progression of cells from the G1 to the S phase.[7] Zinc deficiency can lead to a G1 phase arrest, preventing cells from initiating DNA synthesis.[8] This is partly due to the reduced activity of enzymes like thymidine kinase, as mentioned earlier. Furthermore, zinc influences the expression and activity of cyclins and cyclin-dependent kinases (CDKs) that govern this transition, such as Cyclin D and CDK4/6.[9][10]
-
S Phase Progression: Even after entering the S phase, adequate zinc levels are necessary for the continuation of DNA synthesis. Zinc deficiency can cause cells to stall in the S phase, leading to prolonged replication and an accumulation of DNA damage.[5][11]
-
G2/M Transition: There is also evidence suggesting a requirement for zinc in the transition from the G2 to the M phase, ensuring that cells with damaged DNA do not proceed to mitosis.
Quantitative Data on the Effects of Zinc
The following tables summarize quantitative data from various studies investigating the impact of zinc status on key parameters of DNA synthesis and cell division.
| Parameter | Cell Line | Zinc Status | Observation | Reference |
| Cell Doubling Time | HUT-78 (T helper lymphoblastoid) | Zinc-deficient | 59 +/- 8 hours | [5][12] |
| Zinc-sufficient | 32.6 +/- 6 hours | [5][12] | ||
| Thymidine Kinase Activity | HUT-78 | Zinc-deficient | Significantly decreased during G1 phase | [5] |
| Cell Cycle Distribution | THP-1 (monocyte) | Control | G1: ~45%, S: ~40%, G2/M: ~15% | [8] |
| Zinc-deficient (5 µM TPEN) | G1: ~56%, S: ~30%, G2/M: ~14% | [8] | ||
| Zinc-deficient (15 µM TPEN) | G1: ~56%, S: ~13%, G2/M: ~31% | [8] | ||
| Rhabdomyosarcoma | Control | G1: ~40%, S: ~35%, G2/M: ~25% | [8] | |
| Zinc-deficient (5 µM TPEN) | G1: ~56%, S: ~25%, G2/M: ~19% | [8] | ||
| Plasma Zinc Levels | Healthy Men (after 14 days) | This compound (20 mg elemental Zn) | Cmax: 18.3% higher than ZnO | [1] |
| AUC0–24h: 8.1% higher than ZnO | [1] |
Signaling Pathways Modulated by Zinc
Zinc acts as a signaling molecule, modulating several key pathways that regulate cell proliferation and survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that transmits signals from a variety of extracellular stimuli to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation. Zinc has been shown to activate the MAPK pathway, which in turn can promote the expression of genes necessary for cell cycle progression.[13][14]
PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling route that promotes cell survival and proliferation. Zinc has been observed to activate this pathway, often in synergy with other factors like insulin, leading to the phosphorylation of AKT and subsequent downstream effects that favor cell growth and division.[13]
Regulation of the Cell Cycle by Cyclins and CDKs
The progression through the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. Zinc is crucial at several points in this regulatory network.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of zinc's role in DNA synthesis and cell division.
Quantification of Intracellular Labile Zinc using Zinquin Fluorescence
This protocol describes the use of the fluorescent probe Zinquin to visualize and quantify the intracellular pool of labile zinc.
Materials:
-
Cells of interest cultured on glass coverslips or in a clear-bottomed microplate
-
Zinquin ethyl ester (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with appropriate filters for Zinquin (Excitation ~368 nm, Emission ~490 nm)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in a microplate.
-
Zinquin Loading:
-
Prepare a working solution of Zinquin ethyl ester in HBSS (final concentration typically 5-25 µM).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Zinquin working solution for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove excess probe.
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of HBSS or image the microplate directly.
-
Acquire fluorescent images using the appropriate filter set.
-
-
Quantification:
-
Use image analysis software to measure the mean fluorescence intensity of individual cells or regions of interest.
-
Normalize the fluorescence intensity to a control group or to the cell area.
-
Assessment of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Single-cell suspension
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope
-
Comet assay analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette the cell-agarose mixture onto a pre-coated slide (with normal melting point agarose) and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use specialized software to quantify the extent of DNA migration (e.g., tail length, tail moment).
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle based on DNA content.
Materials:
-
Single-cell suspension
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission at ~617 nm.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software to generate a histogram of DNA content.
-
Gate the cell populations corresponding to G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases to determine the percentage of cells in each phase.
-
Conclusion
Zinc, delivered effectively as this compound, is a fundamentally important player in the complex processes of DNA synthesis and cell division. Its roles as a catalytic cofactor for essential enzymes and as a structural element in a multitude of proteins underscore its necessity for maintaining genomic stability and ensuring orderly cell cycle progression. A comprehensive understanding of the molecular mechanisms by which zinc exerts its effects, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers and drug development professionals. This guide provides a solid foundation for further investigation into the therapeutic and preventative potential of zinc in a variety of contexts related to cellular proliferation and genomic integrity.
References
- 1. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc in DNA Replication and Transcription | Annual Reviews [annualreviews.org]
- 4. Zn2+ ions improve the fidelity of metal-mediated primer extension while suppressing intrinsic and Mn2+-induced mutagenic effects by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc deficiency affects cell cycle and deoxythymidine kinase gene expression in HUT-78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Two zinc-dependent steps during G1 to S phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of zinc status on cell cycle and viability: An in vitro study in monocytes (THP-1) and muscle (Rhabdomyosarcoma) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Influences of zinc on concentrations of cyclin D2 and cyclin-dependent kinase 4 of human umbilical cord blood-derived mesenchymal stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc finger transcription factor INSM1 interrupts cyclin D1 and CDK4 binding and induces cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single cell analysis reveals multiple requirements for zinc in the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of Zinc Gluconate in Modulating Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, is a critical modulator of virtually all aspects of the innate and adaptive immune system. Its deficiency profoundly impairs immune function, leading to increased susceptibility to infections. Zinc gluconate, a widely used and bioavailable salt of zinc, has garnered significant attention for its immunomodulatory properties. This technical guide provides an in-depth exploration of the foundational research on the effects of this compound on key immune cell functions. It details the experimental methodologies used to elucidate these effects, presents quantitative data from pivotal studies, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunology and the therapeutic applications of zinc.
T-Cell Function
T-lymphocytes are central to the adaptive immune response, orchestrating the clearance of pathogens and the formation of immunological memory. Zinc is indispensable for T-cell development, activation, and proliferation.
Quantitative Effects of Zinc on T-Cell Proliferation
Zinc supplementation has been shown to enhance T-cell proliferation, a critical marker of T-cell activation and a key component of an effective immune response.
| Parameter | Zinc Compound | Concentration/Dose | Cell Type | Effect | Reference |
| T-Cell Proliferation | This compound | 30 mg/day (in vivo) | Human Peripheral T-Cells | Significantly increased anti-CD3/CD28 and phytohemagglutinin-stimulated proliferation. | [1] |
| T-Cell Proliferation | Zinc Aspartate | 120-140 µM (in vitro) | Human Resting T-Cells | Completely blocked formation of proliferating cell clusters. | [2] |
| T-Cell Proliferation | Zinc Aspartate | 80-140 µM (in vitro) | Pre-activated Human T-Cells | Dose-dependently inhibited proliferation. | [2] |
| CD4+ T-Cell Count | This compound | 45 mg twice daily (in vivo) | HIV Patients | No significant change in CD4 counts after 24 weeks. | [3] |
| CD8+ T-Cell Count | This compound | 125 mg twice daily (in vivo) | Immunodepressed Patients | Significantly increased in patients with initially low counts; significantly reduced in those with initially normal or high counts. | [4] |
Experimental Protocol: T-Cell Proliferation Assay (CFSE)
The Carboxyfluorescein succinimidyl ester (CFSE) assay is a widely used method to track the proliferation of T-cells. As cells divide, the CFSE dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each division, which can be quantified by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
Resuspend cells in complete RPMI medium and plate in a 96-well plate.
-
Add this compound at desired concentrations.
-
Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest cells and analyze by flow cytometry, gating on the lymphocyte population.
Signaling Pathway: T-Cell Receptor (TCR) and MAPK Signaling
Upon antigen presentation, the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation and proliferation. Zinc has been shown to modulate key components of this pathway, including the Mitogen-Activated Protein Kinase (MAPK) cascade.
Neutrophil Function
Neutrophils are the most abundant type of white blood cell and form a crucial part of the innate immune system. Their primary functions include phagocytosis and the generation of a respiratory burst to kill pathogens.
Quantitative Effects of Zinc on Neutrophil Function
Studies have shown that zinc can influence neutrophil phagocytosis and oxidative burst, although the effects can be complex and dependent on zinc concentration.
| Parameter | Zinc Compound | Concentration | Cell Type | Effect | Reference |
| Phagocytosis | Zinc | Not specified | Human Neutrophils | No effect on phagocytosis of S. aureus and S. epidermidis. | [5] |
| Phagocytosis | Zinc | Not specified | Human Neutrophils | Preincubation with zinc decreased the number of bacteria. | [6] |
| Oxidative Burst | Zinc | 5-12.5 µM (in vitro) | Human Neutrophils | Activates NADPH oxidase, leading to superoxide radical formation. | [7] |
| NETs Release | Zinc | Not specified | Human and Murine Neutrophils | Inhibits NETs release. | [6] |
| Degranulation | Zinc | Not specified | Human and Murine Neutrophils | Inhibits degranulation. | [6] |
Experimental Protocol: Neutrophil Oxidative Burst Assay (DHR)
The dihydrorhodamine (DHR) 123 assay is a flow cytometry-based method to measure the oxidative burst in neutrophils. DHR is oxidized to the fluorescent compound rhodamine 123 by reactive oxygen species (ROS) produced during the respiratory burst.
Materials:
-
Whole blood or isolated neutrophils
-
DHR 123 (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell Lysis Buffer
-
Flow cytometer
Procedure:
-
If using whole blood, dilute 1:1 with HBSS. If using isolated neutrophils, resuspend at 1 x 10^6 cells/mL in HBSS.
-
Add this compound at desired concentrations and incubate for a specified time.
-
Add DHR 123 to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Add PMA to a final concentration of 100 ng/mL to stimulate the oxidative burst and incubate for 15 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
If using whole blood, lyse red blood cells using a lysis buffer.
-
Wash the cells with cold PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry, gating on the neutrophil population.
Monocyte and Macrophage Function
Monocytes and macrophages are key players in both innate and adaptive immunity, involved in phagocytosis, antigen presentation, and the production of inflammatory cytokines.
Quantitative Effects of Zinc on Cytokine Production
Zinc has a significant impact on the production of pro-inflammatory and anti-inflammatory cytokines by monocytes and macrophages.
| Parameter | Zinc Compound | Concentration/Dose | Cell Type | Effect | Reference |
| TNF-α Production | Zinc Sulfate | 18 µM (in vitro) | Human Macrophages | Increased TNF-α mRNA and protein release in response to LPS. | [8] |
| IL-6 Production | Zinc Sulfate | 18 µM (in vitro) | Human Macrophages | Increased IL-6 mRNA and protein release in response to LPS. | [8] |
| IL-10 Production | Zinc Sulfate | 18 µM (in vitro) | Human Macrophages | Decreased IL-10 mRNA and protein release in response to LPS. | [8] |
| IL-1β Production | Zinc Deficiency | (in vitro) | THP-1 Cells | Significantly increased IL-1β production upon LPS stimulation. | [9] |
| IL-6 Production | Zinc Deficiency | (in vitro) | THP-1 Cells | Significantly increased IL-6 production upon LPS stimulation. | [9] |
| IL-6 Levels | This compound | Not specified | In vivo | Ameliorative effect on IL-6 levels. | [9] |
Experimental Protocol: Macrophage Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.
Materials:
-
Monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Culture MDMs or THP-1 cells in a 24-well plate.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Signaling Pathway: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Zinc plays a complex role in modulating NF-κB signaling.
Natural Killer (NK) Cell Function
Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system. They play a major role in the host-rejection of both tumors and virally infected cells.
Quantitative Effects of Zinc on NK Cell Cytotoxicity
Zinc status can influence the cytotoxic activity of NK cells, which is a measure of their ability to kill target cells.
| Parameter | Zinc Compound | Concentration | Cell Type | Effect | Reference |
| NK Cell Cytotoxicity | Zinc Sulfate | 10⁻⁴ M (in vitro) | Murine Spleen Cells | Completely suppressed lytic activity against YAC-1 and RDM4 targets. | [10] |
| NK Cell Cytotoxicity | Zinc Supplementation | (in vitro) | Human NK Cells | Enhances the killing activity of primary NK cells. | [11] |
| Lytic Activity | Zinc Deficiency | NK Cells | Decreased due to a decrease in recognition of MHC-I antigens on target cells. | [11] |
Experimental Protocol: NK Cell Cytotoxicity Assay (Chromium-51 Release)
The chromium-51 (⁵¹Cr) release assay is a classic method for measuring cell-mediated cytotoxicity. Target cells are labeled with ⁵¹Cr, and the amount of radioactivity released into the supernatant upon cell lysis by NK cells is quantified.
Materials:
-
NK cells (effector cells)
-
Target cells (e.g., K562 cell line)
-
RPMI-1640 medium with 10% FBS
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Label target cells by incubating them with ⁵¹Cr (100 µCi per 1 x 10^6 cells) for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the target cells at 1 x 10^5 cells/mL.
-
Plate 100 µL of target cells per well in a 96-well V-bottom plate.
-
Prepare effector cells (NK cells) at various concentrations to achieve different effector-to-target (E:T) ratios.
-
Add 100 µL of effector cells (with or without pre-incubation with this compound) to the wells containing target cells.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of medium containing 2% Triton X-100.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect 100 µL of supernatant from each well.
-
Measure the radioactivity in the supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The foundational research presented in this technical guide underscores the profound impact of zinc, and by extension this compound, on the function of key immune cells. The quantitative data and detailed experimental protocols provide a solid basis for further investigation into the precise mechanisms of action and the potential therapeutic applications of this compound in various immune-related disorders. The visualization of the core signaling pathways highlights the intricate molecular interactions through which zinc exerts its immunomodulatory effects. This guide serves as a valuable resource for the scientific community to advance our understanding of the critical role of zinc in maintaining a healthy and robust immune system.
References
- 1. Effect of zinc supplementation on serum zinc concentration and T cell proliferation in nursing home elderly: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A phase II trial of immunorestoration with this compound in immunodepressed cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of zinc on bacterial phagocytosis, killing and cytoprotection in human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Modulates Endotoxin-Induced Human Macrophage Inflammation through ZIP8 Induction and C/EBPβ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc deficiency enhanced inflammatory response by increasing immune cell activation and inducing IL6 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro modulation of murine natural killer cytotoxicity by zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Investigation into the Antimicrobial Properties of Zinc Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc gluconate, the zinc salt of gluconic acid, has garnered significant attention for its therapeutic applications, including its role as an antimicrobial agent. This technical guide provides a preliminary investigation into the antimicrobial properties of this compound, summarizing available quantitative data, detailing experimental protocols for its assessment, and visualizing its proposed mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antimicrobial therapies.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of alternative and adjunct therapies to combat microbial infections. Zinc, an essential trace element, is known to play a crucial role in immune function and has demonstrated broad-spectrum antimicrobial activity. This compound, a well-established zinc supplement, is being investigated for its direct antimicrobial effects against a range of pathogenic bacteria and fungi. This document synthesizes the current understanding of this compound's antimicrobial profile, providing a technical overview for further research and development.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated inhibitory activity against various microorganisms, including those implicated in skin and soft tissue infections, as well as opportunistic pathogens. The following tables summarize the available quantitative data on its antimicrobial efficacy.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several clinically relevant bacteria. The primary methods for quantifying this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterium | MIC | Reference |
| Staphylococcus pseudintermedius (MDR) | 1:160 - 1:320 (dilution of commercial product) | [1] |
| Pseudomonas aeruginosa | 1:160 (dilution of commercial product) | [1] |
Note: Data for pure this compound is limited; the provided values are for commercial formulations and represent a starting point for further investigation.
Table 2: Zone of Inhibition for this compound against Bacteria
| Bacterium | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Not Specified | Present | [2] |
| Streptococcus pyogenes | Not Specified | Present | [2] |
| Salmonella typhi | Not Specified | Present | [2] |
| Staphylococcus aureus | Not Specified | Negligible growth | [3] |
| Escherichia coli | Not Specified | Negligible growth | [3] |
Antifungal Activity
This compound has also been investigated for its potential against pathogenic fungi, particularly those associated with skin conditions.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungus | MIC | Reference |
| Candida albicans | 1.0 - 2.4 mM (for zinc compounds including gluconate) | [4] |
| Malassezia pachydermatis | 1:320 - 1:7200 (dilution of commercial product) | [1] |
| Candida albicans | Devoid of antifungal activity in one study | [2] |
Note: The conflicting data regarding Candida albicans highlights the need for further standardized testing.
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound are primarily attributed to the action of zinc ions (Zn²⁺). These ions can interfere with multiple essential microbial processes. The proposed mechanisms are multifaceted and can be broadly categorized as follows:
-
Disruption of Cellular Membranes: Zinc ions can alter the permeability of bacterial and fungal cell membranes, leading to the leakage of intracellular components and eventual cell death.[5]
-
Inhibition of Essential Enzymes: Zinc can bind to the active sites of various microbial enzymes, particularly those involved in crucial metabolic pathways like glycolysis and cellular respiration, thereby inhibiting their function.[6][7]
-
Interference with Nutrient Uptake: Zinc ions may compete with other essential divalent cations, such as magnesium and manganese, for transport into the microbial cell, leading to nutrient deprivation.
-
Production of Reactive Oxygen Species (ROS): Excess intracellular zinc can induce oxidative stress through the generation of ROS, which can damage cellular components like DNA, proteins, and lipids.[5][6]
-
Inhibition of DNA Replication and Protein Synthesis: Zinc can interfere with the processes of DNA replication and protein synthesis, critical for microbial growth and proliferation.[6][8]
-
Modulation of Inflammatory Pathways: In the context of a host, zinc has been shown to suppress inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway, which can indirectly contribute to the resolution of infection.[9]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antimicrobial mechanisms of action of zinc ions and a key signaling pathway influenced by zinc.
Caption: Proposed antimicrobial mechanisms of zinc ions.
Caption: this compound's inhibitory effect on the TLR4/NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for quantifying antimicrobial susceptibility.[10][11]
Materials:
-
This compound powder
-
Sterile distilled water or appropriate solvent
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water). The concentration should be at least twice the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth. This will create a gradient of this compound concentrations across the wells.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted this compound and to a positive control well (containing only broth and inoculum). A negative control well (containing only broth) should also be included.
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the growth of the test microorganism (typically 35-37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
This compound solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plates: Aseptically spread a standardized inoculum of the test microorganism evenly across the surface of an MHA plate using a sterile swab to create a lawn of growth.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Time-Kill Assay
This assay provides information on the rate at which this compound kills a microbial population over time.[12]
Materials:
-
This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Standardized microbial inoculum
-
Appropriate growth medium
-
Sterile saline or buffer for dilutions
-
Agar plates for colony counting
-
Incubator
-
Shaker
Procedure:
-
Preparation of Test Cultures: Add a standardized inoculum of the test microorganism to flasks containing the growth medium with different concentrations of this compound. A control flask without this compound should also be included.
-
Incubation and Sampling: Incubate the flasks in a shaker at the optimal growth temperature. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or buffer. Plate the dilutions onto appropriate agar plates.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A significant reduction in CFU/mL over time compared to the control indicates bactericidal or fungicidal activity.
Conclusion and Future Directions
The preliminary data and established protocols outlined in this technical guide suggest that this compound possesses notable antimicrobial properties against a range of bacteria and fungi. The proposed mechanisms of action, centered around the disruptive effects of zinc ions on essential microbial functions, provide a strong basis for its further investigation as a therapeutic agent.
However, to fully elucidate the potential of this compound, further research is required. Specifically, there is a need for:
-
Comprehensive MIC testing of pure this compound against a wider panel of clinically relevant and drug-resistant microorganisms.
-
In-depth mechanistic studies to precisely identify the molecular targets of zinc ions within different microbial species.
-
In vivo efficacy and safety studies to evaluate the therapeutic potential of this compound in animal models of infection.
-
Formulation development to optimize the delivery of this compound for specific applications, such as topical or oral administration.
By addressing these research gaps, the scientific and medical communities can better understand and potentially harness the antimicrobial properties of this compound in the ongoing fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. In Vitro Effects of Zinc Compounds on the Candidacidal Activities of Salivary Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanomaterial-Based Zinc Ion Interference Therapy to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc disrupts central carbon metabolism and capsule biosynthesis in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of this compound on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Application Note and Protocol: Preparation of Zinc Gluconate Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zinc is an essential trace element crucial for numerous cellular processes, including immune function, wound healing, and gene expression.[1] Zinc gluconate is a widely used salt for delivering zinc to cells in in vitro models. A precisely prepared and sterile stock solution is fundamental for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, sterilization, storage, and quality control of this compound stock solutions for cell culture applications. It also includes example dilution calculations and illustrates a key signaling pathway influenced by zinc.
Materials and Reagents
-
This compound powder (C₁₂H₂₂O₁₄Zn), cell culture grade or high purity
-
Cell culture grade water, USP grade water, or double-distilled water (ddH₂O)
-
Sterile, disposable syringe filters (0.22 µm pore size)
-
Sterile syringes (10 mL to 50 mL, as needed)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile, cryo-safe microcentrifuge tubes (1.5 mL or 2.0 mL) for aliquoting
-
Calibrated analytical balance
-
Calibrated pH meter
-
Standard laboratory personal protective equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 100 mL of 100 mM this compound stock solution. Adjust volumes as required for your experimental needs.
2.1. Step-by-Step Methodology
-
Weighing: Accurately weigh 4.557 g of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile 150 mL beaker or flask.
-
Add approximately 80 mL of cell culture grade water.
-
Stir with a sterile magnetic stir bar until the powder is fully dissolved. Gentle warming (not exceeding 40°C) may be applied to aid dissolution, but the solution must be cooled to room temperature before proceeding.
-
-
Volume Adjustment: Carefully transfer the solution to a 100 mL sterile graduated cylinder or volumetric flask. Add cell culture grade water to bring the final volume to exactly 100 mL.
-
Sterilization:
-
Draw the entire volume of the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.[2]
-
Filter the solution directly into a sterile 100 mL bottle or a 50 mL conical tube (in batches if necessary). This is the sterile stock solution. Note: Do not autoclave zinc solutions, as this can lead to precipitation.
-
-
Aliquoting and Storage:
-
To prevent contamination and degradation from repeated freeze-thaw cycles, dispense the sterile stock solution into single-use, sterile microcentrifuge tubes.[1][3]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (100 mM), preparation date, and your initials.
-
Store the aliquots as recommended in Table 2.
-
Data Presentation and Calculations
Quantitative data for solution preparation and storage are summarized below.
Table 1: Stock Solution Preparation Parameters
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₂₂O₁₄Zn |
| Molar Mass | 455.68 g/mol |
| Desired Stock Concentration | 100 mM (0.1 M) |
| Mass for 100 mL | 4.557 g |
| Recommended Solvent | Cell Culture Grade Water |
Table 2: Recommended Storage Conditions for Stock Solution [1]
| Storage Temperature | Maximum Duration | Notes |
|---|---|---|
| -80°C | 6 months | Preferred for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
| 2-8°C | Not Recommended | Increased risk of degradation and contamination. |
Table 3: Example Dilutions for Working Solutions
| Desired Working Concentration | Volume of 100 mM Stock | Final Volume (in Culture Medium) |
|---|---|---|
| 10 µM | 1 µL | 10 mL |
| 50 µM | 5 µL | 10 mL |
| 100 µM | 10 µL | 10 mL |
| 1 mM | 100 µL | 10 mL |
Calculation Formula: V₁ = (C₂ × V₂) / C₁ Where: V₁=Volume of Stock, C₁=Concentration of Stock, V₂=Final Volume, C₂=Final Concentration
Quality Control
Rigorous quality control is essential for ensuring the integrity of cell culture experiments.[4][5]
-
Reagent Quality: Always use high-purity or cell culture-grade this compound and water to avoid introducing contaminants.[5]
-
Aseptic Technique: Perform all steps, especially filtration and aliquoting, in a sterile environment (e.g., a biosafety cabinet) to prevent microbial contamination.[5]
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or microbial growth. Discard if any particulates are observed.
-
pH Measurement: The pH of the final stock solution should be measured. The aqueous solution of this compound is typically weakly acidic to neutral (pH 5.5-7.0).[6]
-
Record Keeping: Maintain detailed records of stock solution preparation, including lot numbers of reagents, preparation dates, and storage conditions.[3][5]
Diagrams and Workflows
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow for preparing sterile this compound stock solutions.
Caption: Workflow for preparing sterile this compound stock solution.
Signaling Pathway: Inhibition of TLR4/NF-κB by Zinc
This compound has been shown to exert anti-inflammatory effects by suppressing the Toll-like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dietary zinc supplementation inhibits bacterial plasmid conjugation in vitro by regulating plasmid replication (rep) and transfer (tra) genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytion.com [cytion.com]
- 4. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 5. kosheeka.com [kosheeka.com]
- 6. ruipugroup.com [ruipugroup.com]
Application of Zinc Gluconate in Serum-Free CHO Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of serum-free media for Chinese Hamster Ovary (CHO) cell culture is a critical aspect of modern biopharmaceutical production. Trace elements, often overlooked, play a pivotal role in cellular metabolism, growth, and the production of recombinant proteins. Zinc, an essential trace element, is a cofactor for numerous enzymes and transcription factors involved in cell proliferation and protein synthesis. Supplementation of serum-free CHO cell culture media with zinc has been shown to enhance recombinant protein titers, modulate cell viability, and influence product quality attributes.
These application notes provide a comprehensive overview and detailed protocols for the application of zinc gluconate in serum-free CHO cell culture media. This compound is a highly soluble and bioavailable salt of zinc, making it an excellent candidate for media supplementation. The following sections detail the effects of this compound on CHO cell performance, provide step-by-step protocols for its use, and present data from relevant studies in a clear and accessible format.
Key Effects of Zinc Supplementation on CHO Cell Cultures
Zinc supplementation in serum-free CHO cell culture has been demonstrated to have several significant effects:
-
Enhanced Protein Production: The addition of zinc at optimal concentrations has been consistently shown to increase the specific productivity (qP) and overall titer of recombinant proteins, including monoclonal antibodies (mAbs) and erythropoietin (EPO).[1][2][3]
-
Modulation of Cell Growth and Viability: While high concentrations of zinc can be cytotoxic, supplementation within an optimal range (typically 30-100 µM) can support robust cell growth.[4][5] Furthermore, zinc has been identified as a suppressor of apoptosis, leading to prolonged cell viability in culture.[6][7][8]
-
Influence on Glycosylation Patterns: Zinc concentration can impact the glycosylation profile of recombinant proteins. High concentrations of zinc (≥100 µM) have been reported to decrease galactosylation, an effect that can be counteracted by the co-supplementation of manganese.
-
Impact on Cellular Metabolism: Zinc supplementation can induce a shift in cellular metabolism towards increased oxidative respiration, which is correlated with enhanced protein production.[1][2] It has also been shown to influence lactate metabolism.
Data Summary
The following tables summarize quantitative data from various studies on the effect of zinc supplementation on CHO cell culture performance.
Table 1: Effect of Zinc Supplementation on Recombinant Protein Titer
| Cell Line | Recombinant Protein | Zinc Salt | Zinc Concentration (µM) | Titer Increase (Fold) | Reference |
| CHO DG44 | Monoclonal Antibody | ZnSO₄·7H₂O | 60 | 2.0 - 6.5 | [4][5] |
| CHO-K1 (SK15) | Erythropoietin (EPO) | Zinc Sulphate Heptahydrate | 86.93 (25 mg/L) | 1.7 - 1.8 | [1][3] |
| CHO (DP12) | IgG | Zinc Sulphate Heptahydrate | 86.93 (25 mg/L) | 1.2 - 2.6 | [1][3] |
| CHO-K1 | β-Glucuronidase | Zinc Sulfate | 50 - 100 | ~2.0 (in specific activity) |
Table 2: Effect of Zinc Supplementation on Cell Growth and Viability
| Cell Line | Zinc Salt | Zinc Concentration (µM) | Effect on Peak Viable Cell Density (VCD) | Effect on Viability | Reference |
| CHO DG44 | ZnSO₄·7H₂O | 30 - 60 | No cytotoxic effects | Maintained | [4][5] |
| CHO (DP12) | Zinc Sulphate Heptahydrate | 86.93 (25 mg/L) | 29% decrease | Maintained above 80% | [1] |
| CHO-K1 | Zinc Sulfate | 150 | Negative impact | Negative impact | |
| GUS-CHO | Zinc Sulfate | 50 - 150 | Maintained | Maintained higher viability by inhibiting sub-G0/G1 species | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of serum-free CHO cell culture media.
Materials:
-
This compound (Molar Mass: 455.68 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Analytical balance
-
Sterile serological pipettes
Procedure:
-
Calculate the required mass of this compound. To prepare a 100 mM stock solution, weigh out 4.557 g of this compound.
-
Calculation: 0.1 mol/L * 455.68 g/mol = 45.568 g/L = 4.557 g/100 mL
-
-
Dissolve the this compound. In a sterile biological safety cabinet, add the weighed this compound to a sterile conical tube. Add a portion of the high-purity water (e.g., 80 mL for a final volume of 100 mL) and vortex or mix thoroughly until fully dissolved. This compound is soluble in water.
-
Adjust the final volume. Add high-purity water to reach the final desired volume (e.g., 100 mL).
-
Sterile filter the solution. Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Label and store. Label the tube with "100 mM this compound," the date of preparation, and your initials. Store the stock solution at 2-8°C for up to one month.
Protocol 2: Supplementation of Serum-Free CHO Media
Objective: To supplement serum-free CHO cell culture medium with this compound to achieve a desired final concentration.
Materials:
-
Prepared sterile this compound stock solution (e.g., 100 mM)
-
Serum-free CHO cell culture medium
-
Sterile serological pipettes
-
Sterile culture flasks or bioreactors
Procedure:
-
Determine the required volume of stock solution. Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your culture medium. For example, to supplement 1 L of medium to a final concentration of 50 µM:
-
Calculation (using C1V1 = C2V2): (100 mM) * V1 = (0.050 mM) * (1000 mL)
-
V1 = (0.050 * 1000) / 100 = 0.5 mL
-
-
Add the stock solution to the medium. In a sterile biological safety cabinet, aseptically add the calculated volume of the this compound stock solution to the serum-free CHO medium.
-
Mix thoroughly. Gently swirl the medium to ensure uniform distribution of the this compound.
-
Use the supplemented medium for cell culture. The zinc-supplemented medium is now ready for use in your CHO cell culture experiments.
Protocol 3: Assessment of Cell Viability and Density by Trypan Blue Exclusion
Objective: To determine the viable cell density and percent viability of CHO cells cultured in zinc-supplemented media.
Materials:
-
CHO cell culture sample
-
Trypan Blue solution (0.4%)
-
Hemocytometer with coverslip
-
Microscope
-
Micropipettes and sterile tips
Procedure:
-
Obtain a representative cell sample. Gently swirl the culture flask to ensure a homogeneous cell suspension and aseptically remove a sample (e.g., 100 µL).
-
Dilute the cells with Trypan Blue. In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue). Mix gently.
-
Load the hemocytometer. Carefully pipette 10 µL of the cell-dye mixture into the chamber of the hemocytometer.
-
Count the cells. Under a microscope, count the viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate Viable Cell Density (VCD) and Percent Viability.
-
VCD (cells/mL) = (Average number of viable cells per large square) x (Dilution factor) x 10⁴
-
Percent Viability (%) = (Total viable cells / Total cells (viable + non-viable)) x 100
-
Protocol 4: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells in a CHO cell population cultured with this compound.
Materials:
-
CHO cell culture sample
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Harvest cells. Collect approximately 1 x 10⁶ cells from the culture. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Repeat this wash step.
-
Resuspend in Binding Buffer. Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Stain with Annexin V and PI. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Prepare for flow cytometry. Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Experimental workflow for evaluating this compound in CHO cell culture.
Caption: Putative signaling pathways affected by zinc supplementation in CHO cells.
References
- 1. ZINC this compound | C24H48O28Zn2 | CID 129704408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [shchemgroup.com]
- 3. Advancements in CHO metabolomics: techniques, current state and evolving methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H22O14Zn | CID 443445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mubychem.net [mubychem.net]
- 6. cellculturedish.com [cellculturedish.com]
- 7. This compound USP - PCCA [pccarx.com]
- 8. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
Application Notes & Protocols: Complexometric Titration for Quantifying Zinc Gluconate Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of zinc gluconate concentration using complexometric titration. This method is a robust and widely accepted analytical technique for assaying zinc content in raw materials and finished pharmaceutical products. The protocols are based on established pharmacopeial methods and offer two distinct endpoint indication systems.
The fundamental principle of this assay is the reaction between zinc ions (Zn²⁺) and a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). EDTA forms a stable, water-soluble 1:1 complex with zinc ions. The endpoint of the titration is visualized using a metallochromic indicator, which changes color when all the zinc ions have been complexed by EDTA.
Primary Protocol: USP Method with Eriochrome Black T Indicator
This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound and is the standard method for its assay.[1][2][3] It utilizes Eriochrome Black T as the indicator in an alkaline solution.
Principle
At an alkaline pH of approximately 10, maintained by an ammonia-ammonium chloride buffer, zinc ions form a wine-red complex with the Eriochrome Black T (EBT) indicator. During the titration with EDTA, the EDTA progressively chelates the free zinc ions. At the endpoint, the EDTA displaces the zinc ions from the less stable Zn-EBT complex, causing the indicator to revert to its free, blue form.[4][5]
Experimental Protocol
1. Preparation of Reagents
-
0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution):
-
Dissolve approximately 18.6 g of disodium edetate dihydrate in sufficient water to make 1000 mL.
-
Standardization: Accurately weigh about 200 mg of primary standard zinc metal, dissolve it in 10 mL of dilute hydrochloric acid, and dilute with water to 100.0 mL. Take a 20.0 mL aliquot of this solution, add 5 mL of ammonia-ammonium chloride buffer TS and a small amount of Eriochrome Black T indicator mixture. Titrate with the prepared EDTA solution to a deep blue endpoint. Calculate the molarity.
-
-
Ammonia-Ammonium Chloride Buffer TS (Test Solution):
-
Dissolve 54 g of ammonium chloride in 200 mL of water. Add 350 mL of concentrated ammonia, and dilute with water to 1000 mL.
-
-
Eriochrome Black T Indicator Mixture:
-
Triturate 100 mg of Eriochrome Black T with 10 g of sodium chloride to a fine powder.
-
2. Sample Preparation
-
Accurately weigh approximately 700 mg of this compound.[1]
-
Dissolve the sample in 100 mL of deionized water in a conical flask.
3. Titration Procedure
-
To the dissolved this compound sample, add 5 mL of ammonia-ammonium chloride buffer TS.[1][2]
-
Add approximately 50-100 mg of the Eriochrome Black T indicator mixture (or 0.1 mL of a prepared indicator solution). The solution should turn a wine-red color.
-
Titrate with the standardized 0.05 M EDTA VS.
-
The endpoint is reached when the solution color changes from wine-red to a deep blue.[1][2][3]
Calculation of this compound Content
Each mL of 0.05 M edetate disodium is equivalent to 22.78 mg of C₁₂H₂₂O₁₄Zn.[1]
Percentage of this compound (%) = (V × M × 22.78) / W × 100
Where:
-
V = Volume of EDTA solution consumed in mL
-
M = Molarity of the EDTA solution
-
W = Weight of the this compound sample in mg
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Weight | ~700 mg | [1] |
| Titrant | 0.05 M Disodium Edetate | [1][2] |
| Buffer | Ammonia-Ammonium Chloride | [1][2] |
| pH | ~10 | [4] |
| Indicator | Eriochrome Black T | [1][2][3] |
| Endpoint Color Change | Wine-Red to Deep Blue | [1][5] |
| Equivalence | 1 mL 0.05 M EDTA ≡ 22.78 mg this compound | [1] |
Alternative Protocol: Titration with Xylenol Orange Indicator
This method provides an alternative to the USP protocol, particularly useful if ammonia-containing buffers are to be avoided. The titration is carried out in a slightly acidic medium.
Principle
In a solution buffered to approximately pH 5.5, zinc ions form a red-violet complex with the Xylenol Orange indicator. As EDTA is added, it chelates the zinc ions. At the endpoint, when all zinc has been complexed by EDTA, the indicator is released, and the solution turns a clear yellow.[6][7]
Experimental Protocol
1. Preparation of Reagents
-
0.05 M Edetate Disodium (EDTA) VS:
-
Prepare and standardize as described in the primary protocol.
-
-
Acetate Buffer (pH 5.5):
-
Xylenol Orange Indicator Mixture:
-
Triturate 100 mg of xylenol orange with 10 g of sodium chloride or potassium nitrate.
-
2. Sample Preparation
-
Accurately weigh a quantity of this compound sample.
-
Dissolve the sample in 50-100 mL of deionized water. A small amount of dilute acetic acid may be added if necessary to aid dissolution.[7][9]
3. Titration Procedure
-
Add 5-10 mL of the acetate buffer (pH 5.5) or sufficient methenamine to the sample solution.[6][7]
-
Add about 50-100 mg of the Xylenol Orange indicator mixture. The solution should turn a red-violet or pink-violet color.[7]
-
Titrate with the standardized 0.05 M EDTA VS.
-
The endpoint is indicated by a sharp color change from red-violet to yellow.[6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Titrant | 0.05 M Disodium Edetate | [6] |
| Buffer | Acetate Buffer or Methenamine | [6][7][8] |
| pH | ~5.5 | [6] |
| Indicator | Xylenol Orange | [6][7][8] |
| Endpoint Color Change | Red-Violet to Yellow | [6][7] |
Interferences and Masking
For the analysis of pure this compound, interferences are generally minimal. However, in complex drug formulations, other metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) can interfere by also reacting with EDTA.
-
Control of pH: Titrating at a specific pH can minimize interference. For instance, at pH 5.5, the interference from calcium and magnesium is negligible as their EDTA complexes are less stable at this pH.[6]
-
Masking Agents: If interfering ions are present, masking agents can be used to form stable complexes with them, preventing their reaction with EDTA.[10][11][12] For example, triethanolamine can mask aluminum and iron. Potassium cyanide is a very effective masking agent for many heavy metals, but its use requires stringent safety precautions.[11][13]
Visualizations
Caption: Experimental workflow for this compound titration.
Caption: Chemical principle of endpoint detection.
References
- 1. This compound [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. uclmail.net [uclmail.net]
- 7. digicollections.net [digicollections.net]
- 8. youtube.com [youtube.com]
- 9. mubychem.net [mubychem.net]
- 10. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Gluconate Supplementation in Mouse Models of Intestinal Barrier Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction: The intestinal epithelial barrier is a critical defense mechanism, regulating the passage of nutrients while preventing the translocation of harmful luminal antigens, microorganisms, and toxins. Disruption of this barrier is a key factor in the pathogenesis of various gastrointestinal diseases, including inflammatory bowel disease (IBD). Zinc, an essential trace element, is crucial for maintaining intestinal homeostasis and barrier integrity.[1][2] Zinc supplementation, particularly in the form of zinc gluconate (ZG), has emerged as a promising therapeutic strategy to ameliorate intestinal barrier injury.[3][4] Studies in mouse models have demonstrated that this compound can restore barrier function by modulating tight junctions, suppressing inflammatory signaling pathways, and restructuring the gut microbiota.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in a mouse model of intestinal barrier injury induced by antibiotics and lipopolysaccharide (LPS). Detailed protocols for model induction, supplementation, and endpoint analysis are provided, along with summarized data and diagrams of the key signaling pathways involved.
Section 1: Experimental Workflow for Studying this compound Effects
The following diagram outlines the typical experimental procedure for inducing intestinal barrier injury in mice and evaluating the therapeutic effects of this compound.
Caption: General experimental workflow for the antibiotics/LPS-induced mouse model.
Section 2: Protocols
Animal Model: Antibiotics and LPS-Induced Intestinal Barrier Injury
This model creates a composite injury by first disrupting the gut microbiota with antibiotics and then inducing a systemic inflammatory challenge with LPS.[3][5]
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Antibiotic Cocktail: Ampicillin, Vancomycin, Neomycin Sulfate, Metronidazole
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile drinking water
-
Sterile saline (0.9% NaCl)
Protocol:
-
Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):
-
Normal Control (NC): No treatment.
-
Model Group (NS + ABX/LPS): Vehicle (Normal Saline) + Antibiotics + LPS.
-
ZG Low-Dose: Low-Dose ZG + Antibiotics + LPS.
-
ZG Medium-Dose: Medium-Dose ZG + Antibiotics + LPS.
-
ZG High-Dose: High-Dose ZG + Antibiotics + LPS.
-
-
Antibiotic Administration: From Day 1 to Day 5, provide mice in the model and treatment groups with an antibiotic cocktail in their drinking water (e.g., ampicillin 1 g/L, vancomycin 500 mg/L, neomycin sulfate 1 g/L, and metronidazole 1 g/L). The water should be replaced every 24 hours.
-
LPS Injection: On Day 6, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg body weight) dissolved in sterile saline to mice in the model and treatment groups.
This compound Supplementation
Materials:
-
This compound (ZG) powder
-
Sterile Normal Saline (NS) or purified water for vehicle
-
Oral gavage needles
Protocol:
-
Prepare ZG solutions at low, medium, and high concentrations. Doses are determined based on previous safety studies.[3]
-
From Day 1 to Day 7, administer the assigned treatment daily via oral gavage (0.1 mL volume):
-
Model Group: Administer vehicle (e.g., Normal Saline).
-
ZG Treatment Groups: Administer the respective low, medium, or high dose of ZG solution.
-
Assessment of Intestinal Barrier Integrity and Inflammation
1. Disease Activity Monitoring:
-
Monitor body weight and observe fecal consistency daily throughout the experiment. Diarrhea and weight loss are key indicators of disease.[3]
2. Histopathological Analysis:
-
At the end of the experiment (Day 8), sacrifice the mice.
-
Collect ileum and colon tissues. Fix a segment in 4% paraformaldehyde.
-
Embed in paraffin, section the tissue, and perform Hematoxylin and Eosin (H&E) staining to assess pathological damage, such as disruption of mucosal structure and inflammatory cell infiltration.[3]
3. Western Blot Analysis for Tight Junction and Inflammatory Proteins:
-
Homogenize frozen ileum tissue to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against tight junction proteins (ZO-1, Occludin, Claudin-1) and inflammatory pathway proteins (TLR4, NF-κB).[3][4]
-
Use a secondary antibody and an ECL detection system to visualize bands. Quantify band density relative to a loading control (e.g., β-actin).
4. Quantitative PCR (qPCR) for Gene Expression:
-
Extract total RNA from frozen ileum tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for genes of interest (e.g., Tjp1 for ZO-1, Ocln for Occludin, Cldn1 for Claudin-1, Tlr4, Nfkb1).
-
Normalize expression to a housekeeping gene (e.g., Gapdh).
5. Gut Microbiota Analysis:
-
Collect fecal samples at the end of the experiment.
-
Extract microbial DNA using a suitable kit.
-
Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
Calculate diversity indices (Shannon, Simpson) and analyze the relative abundance of different bacterial phyla and genera.[3][5]
Section 3: Data Presentation
The following tables summarize the typical quantitative outcomes observed following this compound supplementation in the antibiotics/LPS-induced mouse model of intestinal injury.[3][4]
Table 1: Effect of this compound on Physiological and Pathological Parameters
| Parameter | Model Group (ABX/LPS) | ZG Treatment Groups | Outcome of ZG Supplementation |
|---|---|---|---|
| Body Weight | Significant loss | Restored towards normal | Alleviated weight loss |
| Diarrhea Symptoms | Severe | Alleviated | Reduced fecal abnormalities |
| Pathological Damage | Disrupted mucosal structure | Maintained structural integrity | Mitigated tissue damage |
Table 2: Effect of this compound on Intestinal Barrier Protein and Gene Expression
| Target | Model Group (ABX/LPS) | ZG Treatment Groups | Outcome of ZG Supplementation |
|---|---|---|---|
| ZO-1 Protein | Significantly decreased | Significantly increased | Upregulated expression |
| Occludin Protein | Significantly decreased | Significantly increased | Upregulated expression |
| Claudin-1 Protein | Significantly decreased | Significantly increased | Upregulated expression |
| MLCK Protein | Significantly increased | Significantly decreased | Downregulated expression |
Table 3: Effect of this compound on Inflammatory Pathway and Gut Microbiota
| Parameter | Model Group (ABX/LPS) | ZG Treatment Groups | Outcome of ZG Supplementation |
|---|---|---|---|
| TLR4/NF-κB Pathway | Activated | Suppressed | Anti-inflammatory effect |
| Microbiota Diversity | Decreased | Restored | Increased diversity and richness |
| Beneficial Bacteria | Decreased abundance | Increased abundance | Modulated microbiota composition |
| Harmful Bacteria | Increased abundance | Decreased abundance | Modulated microbiota composition |
Section 4: Mechanisms of Action & Signaling Pathways
This compound protects the intestinal barrier through at least two primary mechanisms: direct enhancement of the epithelial tight junction complex and suppression of pro-inflammatory signaling pathways.
Modulation of Tight Junction Integrity
Zinc is essential for the proper expression and localization of tight junction (TJ) proteins, which seal the paracellular space between epithelial cells.[2] In injury models, ZG supplementation upregulates key TJ proteins like ZO-1, Occludin, and Claudin-1.[3][4] Concurrently, it downregulates myosin light chain kinase (MLCK), an enzyme that promotes TJ disassembly and increases permeability.[3]
References
- 1. saltscience.or.jp [saltscience.or.jp]
- 2. Zinc and gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Zinc Gluconate Bioavailability in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and data presentation formats for assessing the bioavailability of zinc gluconate in rodent models. This document outlines in vivo experimental protocols, analytical methods for zinc quantification, and key intestinal absorption pathways.
Introduction
Zinc is an essential trace element vital for numerous physiological functions. This compound is a common and popular salt used in dietary supplements. Assessing its bioavailability—the fraction of ingested zinc that is absorbed and utilized by the body—is crucial for establishing efficacy and safety. Rodent models, particularly rats and mice, are widely used for such preclinical assessments.
This document provides a comprehensive guide to the methods employed in rodent studies to determine the bioavailability of this compound. It includes detailed experimental protocols, data interpretation guidelines, and visual representations of workflows and biological pathways.
Quantitative Data Summary
The following tables summarize quantitative data from rodent studies that have assessed the bioavailability of this compound, often in comparison to other zinc salts.
Table 1: Comparative Bioavailability of Zinc Compounds in Rats
| Zinc Compound | Dose | Net Zinc Balance (%) | Key Findings | Reference |
| Zinc Sulfate (ZnS) | 4 mg Zn/kg (single dose) | 2.993 | No significant difference in plasma zinc levels compared to ZnG and ZnY. | [1][2] |
| This compound (ZnG) | 4 mg Zn/kg (single dose) | 5.125 | No significant difference in plasma zinc levels compared to ZnS and ZnY. | [1][2] |
| Zinc-Enriched Yeast (ZnY) | 4 mg Zn/kg (single dose) | 7.482 | Showed statistically higher absorption and retention based on excretion amounts compared to ZnS and ZnG. | [1][2] |
Table 2: Zinc Absorption from Different Sources in Male Sprague-Dawley Rats
| Zinc Compound | Dose | Absorption (%) | Key Findings | Reference |
| BioZn-AAS (this compound stabilized with glycine) | 85 µg/kg | 27.97 ± 4.20 | Significantly higher absorption compared to ZnSO4, Zn(OH)2, and Zn-gluconate in male rats. | [3] |
| Zinc Sulfate (ZnSO₄) | 85 µg/kg | 23.15 ± 2.90 | - | [3] |
| Zinc Hydroxide (Zn(OH)₂) | 85 µg/kg | 22.62 ± 3.90 | - | [3] |
| This compound | 85 µg/kg | 22.30 ± 3.90 | - | [3] |
Table 3: Effect of this compound Supplementation on Zinc Concentration in Rat Prostate
| Zinc Compound | Dose (mg Zn/kg b.w. for 30 days) | Effect on Prostate Zinc Concentration | Key Findings | Reference |
| This compound | 3.0, 15.0, 50.0 | Significantly elevated in the dorsolateral lobe at all doses. | This compound showed high bioavailability in the prostate. | [4] |
| Zinc Citrate | 3.0, 15.0, 50.0 | Significantly elevated in the dorsolateral lobe at 15.0 and 50.0 mg/kg. | - | [4] |
| Zinc Sulfate | 3.0, 15.0, 50.0 | No significant increase in any prostate zone. | Lowest bioavailability in the prostate among the tested compounds. | [4] |
Experimental Protocols
In Vivo Bioavailability Study in Rats (Balance Method)
This protocol is designed to determine the absorption and retention of zinc from this compound by measuring intake and excretion.
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Metabolic cages for individual housing and separate collection of urine and feces
-
Standard rodent chow with a known, low zinc content
-
This compound
-
Deionized water
-
Analytical balance
-
Equipment for sample homogenization (e.g., blender, bead beater)
-
Instrumentation for zinc analysis (e.g., AAS, ICP-MS)
Procedure:
-
Acclimation (7 days): House rats individually in standard cages and provide ad libitum access to standard chow and deionized water to acclimate them to the housing conditions.
-
Depletion Phase (Optional, 7-14 days): To enhance the sensitivity of the assay, feed the rats a zinc-deficient diet to lower their body zinc stores. Monitor animals for signs of severe deficiency.
-
Experimental Phase (7-10 days):
-
Divide rats into experimental groups (e.g., control group receiving the basal diet, and a test group receiving the basal diet supplemented with a known amount of this compound). A typical dose is 4 mg Zn/kg body weight.[1][2]
-
House rats in metabolic cages.
-
Provide a precisely weighed amount of the respective diet and deionized water ad libitum. Record daily food intake.
-
Collect urine and feces separately every 24 hours.
-
-
Sample Processing:
-
Feces: Dry the collected feces to a constant weight, then homogenize to a fine powder.
-
Urine: Measure the total volume of urine collected and take an aliquot for analysis.
-
Diet: Take a representative sample of the diet for zinc analysis.
-
-
Zinc Analysis: Determine the zinc concentration in the diet, feces, and urine using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (see Protocol 3.3).
-
Calculation of Bioavailability:
-
Zinc Intake (mg) = Food consumed (g) × Zinc concentration in diet (mg/g)
-
Fecal Zinc Excretion (mg) = Feces weight (g) × Zinc concentration in feces (mg/g)
-
Urinary Zinc Excretion (mg) = Urine volume (mL) × Zinc concentration in urine (mg/mL)
-
Apparent Zinc Absorption (mg) = Zinc Intake - Fecal Zinc Excretion
-
Zinc Retention (mg) = Apparent Zinc Absorption - Urinary Zinc Excretion
-
Net Zinc Balance (%) = (Zinc Retention / Zinc Intake) × 100
-
Tissue Distribution Study
This protocol assesses the distribution of absorbed zinc in various tissues.
Materials:
-
Same as Protocol 3.1
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS)
-
Sample tubes for tissue storage (e.g., cryovials)
-
Liquid nitrogen or -80°C freezer
Procedure:
-
Follow the acclimation and experimental feeding phases as described in Protocol 3.1.
-
At the end of the experimental period, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture.
-
Perfuse the animal with cold PBS to remove blood from the tissues.
-
Dissect and collect target tissues such as the liver, kidney, femur, pancreas, and testes.[1][2]
-
Rinse tissues with cold PBS, blot dry, and weigh.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Tissue Digestion: Before zinc analysis, digest the tissue samples using concentrated acids (e.g., nitric acid).[5]
-
Zinc Analysis: Determine the zinc concentration in the digested tissue samples and blood (plasma or serum) using AAS or ICP-MS.[5][6]
Analytical Method for Zinc Quantification in Biological Samples
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for determining zinc concentrations.[7][8]
Materials:
-
ICP-MS instrument
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (optional, for digestion)
-
Zinc standard solutions
-
Digestion vessels (e.g., Teflon tubes)
-
Graphite digester or microwave digestion system
Procedure:
-
Sample Preparation (Digestion):
-
Accurately weigh a small amount of the homogenized solid sample (e.g., 0.1-0.5 g of feces or tissue) or pipette a known volume of liquid sample (e.g., 1 mL of urine or serum) into a digestion vessel.
-
Add a known volume of concentrated nitric acid (e.g., 2-5 mL).
-
Digest the sample using a graphite digester (e.g., heating at 100°C for 2 hours, then 130°C for 2-4 hours, and finally 160°C for 4 hours) or a microwave digestion system following an established program.[7]
-
After digestion, the solution should be clear. Allow it to cool.
-
-
Dilution: Dilute the digested sample to a final volume with deionized water. The dilution factor will depend on the expected zinc concentration.
-
Instrument Calibration: Prepare a series of zinc standard solutions of known concentrations to create a calibration curve.
-
Sample Analysis: Introduce the prepared samples and standards into the ICP-MS. The instrument will measure the intensity of the zinc isotopes.
-
Data Calculation: The zinc concentration in the original sample is calculated based on the calibration curve and the dilution factor.
Visualization of Workflows and Pathways
Experimental Workflow for Rodent Bioavailability Study
Caption: Workflow for a rodent zinc bioavailability study.
Intestinal Zinc Absorption Pathway
References
- 1. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, this compound, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability, biodistribution, and toxicity of BioZn-AAS(1): a new zinc source. comparative studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioavailability of different zinc compounds used as human dietary supplements in rat prostate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of the median lethal dose of this compound in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Application Notes: Modulating Tight Junction Protein Expression in Caco-2 Cells with Zinc Gluconate
Introduction
The intestinal epithelial barrier, a critical interface between the external environment and the host, relies on the integrity of tight junctions (TJs) to regulate paracellular permeability. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized epithelial monolayer, are a widely used in vitro model to study the intestinal barrier. Zinc, an essential trace element, has been shown to play a vital role in maintaining and enhancing intestinal barrier function by modulating the expression and localization of key tight junction proteins.[1][2][3][4] These application notes provide a detailed framework for researchers to investigate the effects of zinc gluconate on tight junction protein expression in Caco-2 cells.
Key Concepts
-
Tight Junctions (TJs): Multiprotein complexes that seal the paracellular space between adjacent epithelial cells, controlling the passage of ions and solutes. Key proteins include occludin, claudins, and zonula occludens (ZO) proteins.
-
Caco-2 Cells: A well-established cell line for in vitro modeling of the intestinal barrier due to their ability to form differentiated and polarized monolayers with functional tight junctions.
-
Transepithelial Electrical Resistance (TEER): A quantitative measure of the integrity of the epithelial barrier. Higher TEER values generally indicate a tighter barrier.[5][6][7]
-
This compound: A zinc salt used as a source of zinc ions for cellular treatments.
Quantitative Data Summary
The following tables summarize the reported effects of zinc on Caco-2 cell barrier function and tight junction protein expression.
Table 1: Effect of Zinc on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
| Zinc Concentration | Treatment Duration | Change in TEER | Reference |
| 50 µM | 6, 12, 24 hours | Increased | [1][8] |
| 100 µM | 6, 12, 24 hours | Significantly Increased | [1][8] |
Table 2: Effect of Zinc on Tight Junction Protein Expression in Caco-2 Cells
| Tight Junction Protein | Zinc Treatment | Method of Analysis | Observed Effect | Reference |
| ZO-1 | 100 µM Zinc | Western Blot | Upregulation | [1][8] |
| ZO-1 | Zinc Supplementation | Western Blot, Immunofluorescence | Increased Expression | [3] |
| Occludin | Zinc Depletion (TPEN) | Western Blot | Downregulation (Proteolysis) | [9] |
| Occludin | Zinc Supplementation | Western Blot | No Change | [2] |
| Claudin-1 | Zinc Supplementation | Western Blot | No Change | [2] |
| Claudin-2 | 50-100 µM Zinc | Western Blot | Downregulation | [2] |
| Claudin-3 | Zinc Depletion (TPEN) | qPCR, Promoter Assay | Downregulation (Transcriptional) | [9] |
| Claudin-3 | Zinc Supplementation | Western Blot | No Change | [2] |
| Claudin-4 | Zinc Supplementation | Western Blot | No Change | [2] |
| Claudin-5 | Zinc Supplementation | Western Blot | No Change | [2] |
| Claudin-7 | 50-100 µM Zinc | Western Blot | Downregulation | [2] |
| Tricellulin | Zinc Supplementation | Western Blot | Decreased Cytosolic Content | [2] |
Signaling Pathways
Zinc has been shown to enhance intestinal barrier function through the activation of specific signaling pathways. The PI3K/AKT/mTOR pathway is a key mechanism through which zinc promotes the expression of the tight junction protein ZO-1.[1][8][10][11]
References
- 1. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc supplementation modifies tight junctions and alters barrier function of CACO-2 human intestinal epithelial layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Zinc and Zinc Transporters in the Pathogenesis of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remodeling of Tight Junctions and Enhancement of Barrier Integrity of the CACO-2 Intestinal Epithelial Cell Layer by Micronutrients | PLOS One [journals.plos.org]
- 5. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Zinc and Zinc Homeostasis on the Intestinal Mucosal Barrier and Intestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Evaluating the Therapeutic Potential of Zinc Gluconate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a myriad of physiological functions, including immune response, inflammation, and tissue repair. Zinc gluconate, a well-tolerated and readily available salt of zinc, has garnered significant interest for its therapeutic potential in a variety of conditions. Robust preclinical evaluation using relevant animal models is a critical step in substantiating these claims and elucidating the underlying mechanisms of action.
These application notes provide detailed protocols for utilizing animal models to assess the therapeutic efficacy of this compound in three key areas: wound healing, atopic dermatitis, and intestinal mucosal injury. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
I. Wound Healing: Full-Thickness Dermal Wound Model in Rats
The evaluation of topical this compound on wound healing can be effectively conducted using a full-thickness dermal wound model in rats. This model allows for the assessment of key healing parameters, including wound closure rate, histological characteristics, and inflammatory response.
Data Presentation: Wound Healing Parameters
| Parameter | Control Group (Vehicle) | This compound Group | Observations |
| Wound Area (day 7) | X ± SD (mm²) | Y ± SD (mm²) | Statistically significant reduction in wound area with this compound treatment. |
| Re-epithelialization (%) | A ± SD | B ± SD | Increased percentage of re-epithelialization observed in the this compound group.[1][2] |
| Collagen Deposition (Histological Score) | Low to Moderate | Moderate to High | Enhanced and more organized collagen deposition in this compound-treated wounds.[3] |
| Inflammatory Cell Infiltrate (Cells/HPF) | High | Moderate | Reduced inflammatory cell infiltration at later stages of healing with this compound.[4] |
| Tensile Strength (day 21) | C ± SD (N) | D ± SD (N) | Significantly increased tensile strength of healed tissue in the this compound group.[3] |
Note: X, Y, A, B, C, and D represent hypothetical mean values; SD represents standard deviation. Data should be collected from a statistically significant number of animals.
Experimental Protocol: Full-Thickness Wound Healing Model
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Housing: Individual housing in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
2. Wound Creation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Shave the dorsal thoracic region and disinfect the skin with 70% ethanol.
-
Create a full-thickness circular wound (2 cm x 2 cm) on the dorsum using a sterile biopsy punch.[5]
3. Treatment Groups:
-
Group 1 (Control): Topical application of the carrier solution (e.g., saline or a specific gel base).
-
Group 2 (this compound): Topical application of this compound in the carrier solution. The concentration of this compound should be optimized based on preliminary studies.
-
Other groups can be included as needed, such as a positive control (e.g., a commercial wound healing agent) or a no-treatment group.[5]
4. Treatment Administration:
-
Apply a standardized amount of the assigned treatment solution/gel to the wound surface daily.
-
The wound can be left open or covered with a sterile, non-adherent dressing.
5. Outcome Measures:
-
Wound Closure Analysis:
-
Trace the wound margins on a transparent sheet at regular intervals (e.g., days 0, 4, 7, 14, and 21).
-
Calculate the wound area using image analysis software.
-
-
Histopathological Evaluation:
-
Collect wound tissue biopsies at predetermined time points (e.g., days 7 and 21).
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Stain with Masson's trichrome to evaluate collagen deposition and organization.
-
-
Tensile Strength Measurement:
-
At the end of the study (e.g., day 21), euthanize the animals and excise the healed skin.
-
Measure the tensile strength of the healed tissue using a tensiometer to assess the functional quality of the scar.
-
Signaling Pathway: Zinc in Wound Healing
References
Application Notes and Protocols for Administering Zinc Gluconate in Rodent Drinking Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of zinc gluconate in the drinking water of rodents for research purposes. The following protocols are designed to ensure accurate dosing, maintain the stability of the zinc solution, and promote animal welfare.
Introduction
Zinc is an essential trace element crucial for numerous physiological functions. Zinc supplementation studies in rodents are vital for understanding its role in various biological processes and its therapeutic potential. While oral gavage and dietary supplementation are common administration routes, providing this compound in drinking water offers a less stressful, non-invasive method for long-term studies. This document outlines the necessary considerations and detailed steps for successful administration.
Key Considerations
2.1. Palatability and Taste Aversion: Zinc solutions can have an astringent or bitter taste, which may lead to decreased water consumption and consequently, under-dosing.[1][2] It is crucial to monitor water intake closely. To enhance palatability, sweeteners such as sucrose (e.g., 2.5-5.0 g/L) can be added to the drinking water.[3] A pilot study to assess the acceptance of the this compound solution by the specific rodent strain is recommended.
2.2. Water Consumption Variability: Daily water intake in rodents varies significantly based on species, strain, sex, age, and health status.[4][5] Therefore, it is imperative to establish a baseline of ad libitum water consumption for the specific animals in your study before introducing this compound.[6] This baseline is essential for accurate dose calculations.
2.3. Stability of this compound Solution: this compound is generally stable in water.[7] However, to prevent degradation from light and potential microbial growth, solutions should be stored in dark or opaque bottles and prepared fresh at least weekly.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for administering zinc compounds to rodents. Note that much of the existing literature uses zinc sulfate; these values can serve as a starting point for dose-ranging studies with this compound.
Table 1: Average Daily Water Consumption in Rodents
| Species | Body Weight | Daily Water Intake (per 100g body weight) | Daily Water Intake (absolute) |
| Mouse | 20-40 g | 15 mL[4] | ~4-5 mL[5] |
| Rat | 200-500 g | 8-10 mL[4] | ~25 mL[5] |
Note: These are average values. Actual consumption can vary by more than two-fold across different strains.[5]
Table 2: Reported Dosages of Zinc Supplementation in Rodent Studies (Various Zinc Salts)
| Zinc Salt | Species | Dosage | Administration Route | Study Focus | Reference |
| This compound | Rat | 1, 2, 4 mg/kg/day | Intraperitoneal Injection | Toxicology | [8] |
| Zinc Sulfate | Rat | 16, 32 mg/kg b.w. | Drinking Water | Behavior | |
| Zinc Sulfate | Rat | 4.9, 18.1 mg/kg | Oral | Reproduction | [6] |
| Zinc Carbonate | Rat | 300 mg/kg diet | Diet | Neuroprotection | [9] |
Experimental Protocols
4.1. Protocol for Determining Baseline Water Intake
-
House rodents in their designated experimental cages.
-
For group-housed animals, it is recommended to switch to single housing during this phase to obtain individual water consumption data. If single housing is not possible, average intake per animal can be calculated.
-
Fill water bottles with a known volume of fresh water and weigh them to the nearest 0.1 gram.
-
Record the initial weight of each water bottle.
-
After 24 hours, re-weigh the water bottles.
-
The difference in weight (in grams) is equivalent to the volume of water consumed (in mL).
-
Repeat this measurement for at least three consecutive days to obtain a reliable average daily water intake.[6]
-
Monitor for any significant fluctuations that may indicate health issues or environmental stressors.
4.2. Protocol for Preparation of this compound Drinking Water
-
Determine the Target Dose: Based on your experimental design and a review of relevant literature, decide on the target dose of this compound in mg/kg of body weight per day.
-
Calculate the Required Concentration:
-
Average Body Weight (kg) = Average weight of the rodents in the study group.
-
Average Daily Water Intake (L) = Determined from the baseline measurement.
-
Target Daily Dose (mg) = Target Dose (mg/kg) * Average Body Weight (kg).
-
Concentration (mg/L) = Target Daily Dose (mg) / Average Daily Water Intake (L)
-
-
Solution Preparation:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in distilled or purified water. Gentle heating and stirring may be required to ensure complete dissolution.
-
If using a sweetener to improve palatability, add it to the solution and stir until dissolved.
-
Once the solution has cooled to room temperature, transfer it to clean, opaque water bottles.
-
-
Storage: Store the prepared this compound solution in the dark at 4°C for up to one week.[4][5]
4.3. Protocol for Administering this compound in Drinking Water
-
Replace the regular water bottles with the bottles containing the prepared this compound solution.
-
Monitor the animals closely for the first few hours for any signs of aversion or distress.
-
Measure water consumption daily for the first three days of administration to ensure that the animals are drinking a sufficient amount and that the target dose is being achieved.
-
If water intake drops significantly (e.g., below 90% of baseline), consider adjusting the concentration or adding a palatability agent.[6]
-
Throughout the study, monitor the animals' health daily, including body weight (at least twice weekly), food consumption, and overall appearance and behavior.[6]
-
Change the water bottles with freshly prepared this compound solution at least once a week.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for administering this compound in the drinking water of rodents.
Caption: Experimental workflow for administering this compound in rodent drinking water.
This comprehensive guide provides the necessary framework for successfully incorporating this compound into the drinking water of rodents for research studies. Adherence to these protocols will help ensure accurate dosing and the well-being of the experimental animals.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Food/Water Restriction, Regulation or Diet Manipulation [research.wayne.edu]
- 5. Article - Standard on Food and/or Wat... [policies.unc.edu]
- 6. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 7. cea.unizar.es [cea.unizar.es]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application of Zinc Gluconate as a Foliar Nutrient in Agricultural Science: Detailed Application Notes and Protocols
Introduction
Zinc (Zn) is an essential micronutrient for plant growth and development, playing a crucial role in various physiological and biochemical processes, including enzyme activation, chlorophyll formation, protein synthesis, and stress tolerance.[1][2][3][4] Zinc deficiency in agricultural soils is a widespread problem that can lead to significant reductions in crop yield and quality.[1][2] Foliar application of zinc is an effective method to correct deficiencies, as it allows for rapid absorption and utilization of the nutrient by the plant.[1][2] Zinc gluconate, an organic chelate of zinc, offers several advantages as a foliar nutrient, including high solubility, stability, and bioavailability.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a foliar nutrient in an agricultural research setting, targeting researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data from various studies on the application of zinc, including this compound and other zinc forms, as a foliar nutrient.
Table 1: Effect of Foliar Zinc Application on Cotton Yield Parameters
| Treatment | Application Timing (Days After Sowing - DAS) | Number of Bolls per Plant | Boll Weight (g) | Reference |
| Control | - | 11 | 2.08 | [1] |
| This compound | 75 | 39 | 3.43 | [1] |
| Zinc EDTA | 75 | - | - | [1] |
| Control | - | - | 2.39 | [5] |
| This compound | 55 and 75 | - | 3.50 | [5] |
| Zinc EDTA | 55 and 75 | - | On par with this compound | [5] |
Table 2: Effect of Foliar Zinc Application on Maize Growth and Yield
| Treatment | Application Rate | Growth Stage | Increase in Grain Yield (%) | Increase in Grain Zn Content (%) | Reference | | --- | --- | --- | --- | --- | | Zinc Sulfate | 1.0 - 1.5 kg Zn/ha | 5th leaf stage | ~18% | 30% |[6] | | Zinc Sulfate | 0.5% solution | Pre- and post-flowering | 22% | - |[6] | | Zinc Application | 5 kg Zn/ha | - | - | Higher shoot and grain uptake |[7] | | Zinc Application | 10 kg Zn/ha | - | - | Higher shoot and grain uptake |[7] |
Table 3: Comparative Efficacy of Different Foliar Zinc Formulations on Wheat
| Zinc Source | Application Rate | Parameter | Observation | Reference |
| Zinc Sulfate | 0.5% w/v | Grain Yield | 55.5 q/ha | [8] |
| Zinc EDTA | 100% | Grain Yield | 55.13 q/ha | [8] |
| Zinc Sulfate + Zinc EDTA | 50% + 50% | Grain Yield | - | [8] |
| Zinc Sulfate | - | Grain Zn Content | 49% and 65% increase in two cultivars | |
| ZnO Nanoparticles | Moderate doses | Grain Yield and Biomass | 56% and 63% increase, respectively | [9] |
| Zinc Sulfate | Moderate doses | Grain Yield and Biomass | 55% and 72% increase, respectively | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Foliar Solution
This protocol describes the preparation of a stock solution and working solutions of this compound for foliar application in experimental settings.
Materials:
-
This compound (reagent grade)
-
Deionized water
-
Wetting agent/surfactant (e.g., Tween 20)
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired concentration of the final spray solution (e.g., 0.5% w/v or a specific molarity).
-
The percentage of elemental zinc in this compound is approximately 14%.[8]
-
For a 0.5% (w/v) this compound solution, dissolve 5 g of this compound in 1 liter of deionized water.
-
-
Preparation of Stock Solution (e.g., 1 M):
-
The molecular weight of this compound is approximately 455.6 g/mol .
-
To prepare a 1 M stock solution, weigh 455.6 g of this compound and dissolve it in deionized water to a final volume of 1 liter.
-
Stir the solution using a magnetic stirrer until the this compound is completely dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration. For example, to prepare 1 liter of a 5 mM working solution from a 1 M stock, add 5 mL of the stock solution to a 1-liter volumetric flask and bring it to volume with deionized water.
-
Add a wetting agent/surfactant to the final working solution at a concentration of 0.01-0.1% (v/v) to ensure uniform coverage of the leaf surface.
-
-
pH Adjustment:
-
Measure the pH of the final solution. While this compound solutions are generally stable, the optimal pH for foliar uptake is typically between 5.5 and 6.5.[3]
-
Adjust the pH using a suitable acid or base if necessary.
-
-
Storage:
-
Store the prepared solutions in a cool, dark place. It is recommended to use freshly prepared solutions for experiments.
-
Protocol 2: Foliar Application of this compound on Cotton
This protocol is designed for the application of this compound to cotton plants to assess its impact on growth, yield, and physiological parameters.
Experimental Design:
-
Randomized complete block design with multiple replications.
-
Treatments: Control (water spray with surfactant), this compound (at desired concentration), and potentially other zinc sources for comparison (e.g., Zinc Sulfate).
Plant Material and Growth Conditions:
-
Select a suitable cotton cultivar and grow plants in pots or in the field under controlled or semi-controlled conditions.
-
Ensure uniform agronomic practices for all experimental units.
Application Procedure:
-
Timing of Application: Apply the foliar spray at critical growth stages for cotton, such as the flowering stage (approximately 55 days after sowing) and the boll development stage (approximately 75 days after sowing).[5][7][10]
-
Application Method:
-
Use a handheld sprayer or a backpack sprayer to apply the solution.
-
Ensure a fine mist is produced for uniform coverage of the adaxial and abaxial leaf surfaces.
-
Spray until the leaves are thoroughly wet but before runoff occurs.
-
Perform the application during the cooler parts of the day (early morning or late evening) to enhance absorption and minimize the risk of leaf scorch.
-
-
Data Collection:
-
Physiological Parameters: Measure parameters such as chlorophyll content (SPAD meter), photosynthetic rate, and stomatal conductance at regular intervals after application.
-
Biochemical Parameters: Analyze leaf and boll samples for zinc concentration, protein content, and antioxidant enzyme activity.
-
Yield Parameters: At maturity, record the number of bolls per plant, boll weight, and seed cotton yield.
-
Protocol 3: Foliar Application of this compound on Maize
This protocol outlines the methodology for applying this compound to maize to evaluate its effects on growth, yield, and nutrient uptake.
Experimental Design:
-
Factorial design with maize hybrids and zinc application methods/timings as factors, laid out in a randomized complete block design.
-
Treatments could include: Control, soil application of zinc, and foliar application of this compound at different growth stages.
Plant Material and Growth Conditions:
-
Use one or more maize hybrids known to be responsive to zinc.
-
Maintain optimal growth conditions in terms of irrigation, fertilization (excluding zinc for the control and foliar-only treatments), and pest management.
Application Procedure:
-
Timing of Application: The ideal window for foliar zinc application in maize is between the V3 and V6 growth stages.[11] Applications can also be made at later stages, but early application is often more effective.
-
Application Method:
-
Apply the this compound solution using a sprayer that provides good canopy penetration.
-
Ensure thorough coverage of the upper leaves.
-
As with cotton, apply during cooler periods to maximize efficacy.
-
-
Data Collection:
-
Growth Parameters: Measure plant height, leaf area index, and biomass accumulation at different growth stages.
-
Yield Parameters: At harvest, determine grain yield, cob length, and the number of grains per cob.
-
Nutrient Analysis: Analyze grain and straw samples for zinc concentration to assess uptake and translocation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. journalijpss.com [journalijpss.com]
- 3. anbr.in [anbr.in]
- 4. gelfertilizer.com [gelfertilizer.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. agronomyjournals.com [agronomyjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. agribiop.com [agribiop.com]
- 9. Comparison study of zinc nanoparticles and zinc sulphate on wheat growth: From toxicity and zinc biofortification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. Influence of Zinc Nutrition on Growth and Yield Behaviour of Maize (Zea mays L.) Hybrids [scirp.org]
Application Notes: In Vitro Models for Studying the Immunomodulatory Effects of Zinc Gluconate
References
- 1. In vitro effects of zinc on the cytokine production from peripheral blood mononuclear cells in patients with zinc allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Zinc suppresses Th17 development via inhibition of STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc Modulates the Priming of T Helper 1, T Helper 17, and T Regulatory Cells in Allogeneic and Autologous in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of T cell receptor signaling by activation-induced zinc influx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory response under zinc deficiency is exacerbated by dysfunction of the T helper type 2 lymphocyte–M2 macrophage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of zinc on cytokine signalling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular zinc homeostasis modulates polarization of THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Investigating the immunomodulatory nature of zinc oxide nanoparticles at sub-cytotoxic levels in vitro and after intranasal instillation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Zinc deficiency impairs axonal regeneration and functional recovery after spinal cord injury by modulating macrophage polarization via NF-κB pathway [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Dose-Response Curve for Zinc Gluconate in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element vital for numerous cellular processes, including cell proliferation, differentiation, and survival.[1] Its supplementation, often in the form of zinc gluconate, is explored for various therapeutic applications. Determining the precise dose-response relationship of this compound in primary cell culture is a critical step in preclinical research and drug development. This document provides detailed protocols and application notes for establishing a robust dose-response curve for this compound in primary cell cultures, enabling researchers to accurately assess its efficacy and cytotoxicity.
Data Presentation
Table 1: Exemplary Concentration Ranges of Zinc Salts in In Vitro Studies
| Zinc Salt | Cell Type | Concentration Range | Observed Effect | Reference |
| This compound | Olfactory Neuronal Cell Line (Odora) | 100 - 200 µM | Upregulation of stress-related pathways, ATP depletion | [2][3] |
| This compound | Primary Neurons | 80 µM | Protective against H2O2-induced injury | [4] |
| Various Zinc Salts | Neuronal PC12 Cells | 0.05 - 0.3 mM | Varied cytotoxicity, with this compound showing moderate toxicity | [5] |
| Zinc Sulfate | Various Cancer Cell Lines | 110 - 350 µM (IC50) | Inhibition of cell viability |
Note: This table provides examples from the literature. The optimal concentration range for this compound should be determined empirically for each primary cell type and experimental condition.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Cells
This protocol provides a general guideline for the isolation and culture of primary cells from tissue. The specific enzymes and culture media will vary depending on the tissue of origin.
Materials:
-
Fresh tissue sample
-
Sterile Phosphate-Buffered Saline (PBS)
-
Digestion solution (e.g., Collagenase Type II, Dispase)
-
Complete culture medium (specific to the cell type)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Sterile culture flasks or plates
-
Sterile surgical instruments
Procedure:
-
Tissue Collection: Aseptically collect fresh tissue in a sterile container with PBS on ice.
-
Washing: Wash the tissue multiple times with sterile PBS to remove contaminants.
-
Mincing: In a sterile petri dish, mince the tissue into small fragments (1-2 mm³) using sterile scissors or scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing the appropriate digestion solution. Incubate at 37°C for a duration determined by the tissue type (e.g., 30-90 minutes), with gentle agitation.
-
Cell Dissociation: After incubation, gently pipette the cell suspension up and down to further dissociate the tissue into a single-cell suspension.
-
Neutralization: Add complete culture medium containing FBS to neutralize the enzymatic activity.
-
Filtration: Filter the cell suspension through a sterile cell strainer (e.g., 70 µm) to remove any undigested tissue clumps.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Seed the cells onto culture flasks or plates at the desired density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Change the culture medium every 2-3 days to replenish nutrients and remove waste products.
Protocol 2: Establishing a Dose-Response Curve for this compound
Materials:
-
Healthy, sub-confluent primary cell cultures
-
This compound (cell culture grade)
-
Sterile PBS or culture medium for stock solution preparation
-
96-well cell culture plates
-
Cell viability/proliferation assay kit (e.g., MTT, XTT, PrestoBlue™, or CyQUANT™)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Harvest and count primary cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile PBS or serum-free culture medium. Ensure complete dissolution and sterilize by filtration (0.22 µm filter).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to use a logarithmic or semi-logarithmic dilution series to cover a broad concentration range. Include a vehicle control (medium without this compound).
-
Cell Treatment: Carefully remove the existing medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell type and the expected response.
-
Cell Viability/Proliferation Assay: Following incubation, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a multi-well plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control to represent the percentage of cell viability or proliferation.
-
Plot the percentage of viability/proliferation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Mandatory Visualizations
Caption: Experimental workflow for establishing a dose-response curve.
Signaling Pathways Modulated by Zinc
Zinc has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate the putative effects of zinc on the NF-κB, PI3K/Akt, and ERK pathways.
Caption: Zinc's inhibitory effect on the NF-κB signaling pathway.
References
- 1. The role of zinc in growth and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the toxicity of this compound in the olfactory neuronal cell line Odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc Regulates Glucose Metabolism of the Spinal Cord and Neurons and Promotes Functional Recovery after Spinal Cord Injury through the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Zinc Gluconate Absorption in Humans Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope technology for the precise measurement of zinc gluconate absorption in human subjects. This methodology offers a safe and powerful tool for pharmacokinetic studies, nutritional research, and the development of zinc-based therapeutic agents.
Introduction
Zinc is an essential trace element crucial for numerous physiological processes. Understanding the bioavailability of different zinc forms, such as this compound, is vital for developing effective dietary supplements and pharmaceuticals. Stable isotope tracer techniques have become the gold standard for assessing zinc absorption and metabolism, offering significant advantages over older radioisotope methods.[1] These non-radioactive tracers are safe for use in all populations, including pregnant women and children, and allow for the simultaneous administration of multiple isotopes to study complex metabolic pathways.[1]
The principle of this technique involves the oral administration of this compound enriched with a specific stable isotope of zinc (e.g., 67Zn, 68Zn, or 70Zn). By measuring the isotopic enrichment in biological samples such as plasma, urine, or feces, researchers can accurately quantify the fraction of the administered dose that is absorbed and utilized by the body.[1][2][3]
Key Methodologies for Tracing Zinc Absorption
Several established protocols can be employed to measure the fractional absorption of zinc (FAZ) using stable isotopes. The choice of method often depends on the specific research question, available resources, and the desired level of detail.
Dual Isotope Tracer Ratio (DITR) Method
This is a widely used and robust method that provides accurate measurements of FAZ.[1][4] It involves the simultaneous administration of two different stable isotopes of zinc: one orally and one intravenously.
-
Oral Tracer: A known amount of this compound enriched with a stable isotope (e.g., 67Zn) is consumed by the subject.
-
Intravenous Tracer: A different stable isotope of zinc (e.g., 70Zn) is administered intravenously.[1]
The ratio of the two isotopes in a subsequent urine or plasma sample allows for the calculation of fractional absorption, as the intravenous dose provides a baseline for 100% absorption into the systemic circulation.[1]
Fecal Monitoring Method
This method directly measures the amount of unabsorbed zinc by quantifying the excretion of the oral stable isotope tracer in feces.[5] While conceptually straightforward, it requires complete and accurate fecal collection over several days, which can be challenging for subject compliance.
Single Isotope Method
A less invasive and more cost-effective approach involves the administration of a single oral stable isotope tracer.[6][7] The fractional absorption is then estimated by measuring the isotopic enrichment in urine. This method relies on certain assumptions about the distribution and excretion of the absorbed zinc and is often used for comparative studies.[6][7]
Quantitative Data on this compound Absorption
The fractional absorption of zinc can be influenced by various factors, including the chemical form of the zinc supplement, the dose administered, and the presence of dietary inhibitors like phytates.[8][9][10] The following table summarizes findings from studies that have investigated the absorption of this compound using stable isotope techniques.
| Study Design | Zinc Compound(s) | Dose | Subjects | Fractional Absorption of Zinc (FAZ) - Mean/Median (Range/IQR) | Analytical Method | Reference |
| Randomized, double-masked, 3-way crossover | Zinc Citrate, This compound , Zinc Oxide | 10 mg elemental zinc | 15 healthy adults | 60.9% (50.6%–71.7%) | Double-isotope tracer ratio (DITR) | [4] |
| Double-blind, three-period crossover trial | Zinc Sulfate, This compound , Zinc Aspartate | 2.0 mg 70Zn | 8 healthy volunteers | Significantly higher than Zinc Sulfate (specific % not detailed in abstract) | Single-isotope in urine | [6][7][11] |
Experimental Protocols
Protocol 1: Dual Isotope Tracer Ratio (DITR) Method for this compound Absorption
This protocol is adapted from established methodologies for measuring fractional zinc absorption.[1][4]
1. Subject Preparation:
- Subjects should fast overnight (at least 8 hours) prior to the study.
- A baseline urine and blood sample should be collected to determine natural isotopic abundances.
2. Isotope Administration:
- Oral Dose: Prepare a solution of this compound enriched with a stable isotope (e.g., 67ZnO dissolved in a suitable acid and mixed with the gluconate solution) to provide a precise dose of elemental zinc (e.g., 10 mg). The subject should consume this solution.[12] The vial should be rinsed with deionized water, and the rinse water also consumed to ensure the full dose is taken.[12]
- Intravenous Dose: Simultaneously, administer a sterile, pyrogen-free solution containing a different zinc stable isotope (e.g., 70ZnCl2) intravenously. The exact amount of the infused tracer should be determined by weighing the syringe before and after administration.[12]
3. Sample Collection:
- Collect all urine produced by the subject for a specified period (e.g., 24 or 48 hours) after isotope administration.[11]
- Alternatively, or in addition, collect blood samples at specific time points (e.g., 2, 4, 6, 8, 12, 24 hours) to determine the plasma appearance of the isotopes.
4. Sample Preparation:
- Urine and plasma samples need to be processed to isolate zinc from the biological matrix. This often involves acid digestion followed by anion-exchange chromatography to purify the zinc fraction and remove interfering elements.[2][3][13]
5. Isotope Ratio Analysis:
- The prepared zinc samples are analyzed using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) to determine the precise isotope ratios (e.g., 67Zn/66Zn and 70Zn/66Zn).[13][14][15]
6. Calculation of Fractional Zinc Absorption (FAZ):
- FAZ is calculated using the following formula:
Visualizations
Experimental Workflow for the DITR Method
Caption: Workflow of the Dual Isotope Tracer Ratio (DITR) method.
Zinc Absorption and Homeostasis
References
- 1. The Potential for Zinc Stable Isotope Techniques and Modelling to Determine Optimal Zinc Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc homeostasis in man: studies using a new stable isotope-dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc homeostasis in man: studies using a new stable isotope-dilution technique | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from this compound and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc absorption estimated by fecal monitoring of zinc stable isotopes validated by comparison with whole-body retention of zinc radioisotopes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Preliminary Comparison of Fractional Absorption of Zinc Sulphate, this compound, and Zinc Aspartate after Oral Supple-Mentation in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High Precision Zinc Isotopic Measurements Applied to Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of HR-ICP-MS for the simultaneous measurement of zinc isotope ratios and total zinc content in human samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve zinc gluconate solubility in phosphate-buffered saline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of zinc gluconate, particularly in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why do I see a white precipitate when I add this compound to my Phosphate-Buffered Saline (PBS) solution?
A: The precipitation you are observing is a classic incompatibility reaction. PBS contains a high concentration of phosphate ions.[1] When you introduce this compound, the zinc ions (Zn²⁺) react with the phosphate ions (PO₄³⁻, HPO₄²⁻) in the buffer to form insoluble zinc phosphate, which appears as a white precipitate.[1][2][3] This significantly reduces the concentration of bioavailable zinc in your solution.
Q2: Is there a simple way to dissolve the zinc phosphate precipitate, for example, by heating?
A: While increasing the temperature can enhance the solubility of this compound in water, it is generally ineffective for dissolving the zinc phosphate precipitate already formed in PBS.[4] The reaction between zinc and phosphate is a strong ionic interaction, and the resulting salt is highly stable. Heating may not be sufficient to reverse the precipitation and can also risk degrading sensitive biological molecules in your experiment.
Q3: Can I adjust the pH of the PBS to improve this compound solubility?
A: Yes, pH adjustment can be a viable strategy, but it must be approached with caution. This compound is more stable and soluble under acidic to neutral conditions (pH 4-7).[4] Standard PBS has a pH of approximately 7.4.[1] Lowering the pH of your solution can prevent the formation of zinc phosphate. However, you must consider whether a lower pH is compatible with your experimental system (e.g., cell culture, protein stability), as this will alter the fundamental properties of the buffer.
Q4: Are there alternative buffers I can use for my experiments involving zinc?
A: Absolutely. If the precise physiological phosphate concentration of PBS is not critical for your experiment, switching to a non-phosphate-based buffer is the most straightforward solution. Good's buffers, such as HEPES, MES, or MOPS, are excellent alternatives as they do not contain phosphate and will not precipitate with divalent metal ions like zinc.[1] Tris-Buffered Saline (TBS) is another common alternative.
Q5: How can I keep this compound in solution in a phosphate-containing medium if PBS is essential for my experiment?
A: If you must use a phosphate-containing buffer, the most effective strategy is to use a chelating or complexing agent.[5] These are molecules that bind tightly to zinc ions, effectively "hiding" them from the phosphate ions and preventing precipitation. Citrate and certain amino acids like glycine can serve this purpose.[5][6] The complexing agent is added to the solution before the this compound to allow for the formation of a stable, soluble zinc complex.
Troubleshooting Guide: Precipitate Formation in PBS
This guide provides a systematic approach to resolving issues with this compound solubility in PBS.
Logical Flow for Troubleshooting
Here is a decision-making workflow for addressing solubility challenges.
Caption: Troubleshooting workflow for this compound solubility issues.
Step 1: Identify the Core Problem
The formation of a white precipitate upon adding this compound to PBS is due to the reaction between zinc ions (Zn²⁺) and phosphate ions, forming insoluble zinc phosphate.
Step 2: Choose a Solution Path
Path A: Replace the Buffer (Recommended)
If your experimental conditions permit, the simplest and most effective solution is to replace PBS with a buffer that does not contain phosphate.
-
Recommended Alternatives: Tris-Buffered Saline (TBS), HEPES-Buffered Saline (HBS).
-
Advantage: Completely avoids the precipitation issue without needing to modify pH or add other reagents.
Path B: Modify the Existing Buffer System
If PBS is required, you can use one of the following two methods.
Method 1: pH Adjustment
-
Principle: Lowering the pH of the PBS solution (e.g., to 6.0-6.8) increases the solubility of zinc phosphate. This compound is stable within a pH range of 4-7.[4]
-
Procedure:
-
Before adding this compound, slowly add dilute HCl (e.g., 0.1 M) to your PBS solution while monitoring with a calibrated pH meter until the desired pH is reached.
-
Once the pH is stabilized, you can dissolve the this compound.
-
-
Critical Consideration: Ensure the final pH is compatible with all components of your experiment, including cells, proteins, or other reagents.
Method 2: Use of a Complexing Agent
-
Principle: A complexing agent, such as citrate, will bind to zinc ions and form a soluble complex, preventing the zinc from reacting with phosphate.
-
Procedure:
-
Dissolve a complexing agent (e.g., sodium citrate) in your PBS first. A molar ratio of at least 2:1 (citrate:zinc) is a good starting point.
-
Add the this compound to this solution. The pre-dissolved citrate will chelate the zinc ions as they are introduced, keeping them soluble.
-
-
Critical Consideration: Verify that the complexing agent does not interfere with your downstream applications.
Visualizing the Zinc-Phosphate Interaction and Solution
The following diagram illustrates the problem and the mechanism of the complexing agent solution.
Caption: Mechanism of zinc phosphate precipitation and its prevention.
Data & Protocols
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (at 20°C) | pH of 1% Solution | Notes |
| Water | ~19.3 g / 100 mL[4] | ~6.0 - 7.5[7] | Solubility increases with temperature. |
| Ethanol | Practically Insoluble[8] | N/A | Not a suitable solvent. |
| PBS (pH 7.4) | Very Low / Insoluble | N/A | Forms insoluble zinc phosphate precipitate.[1][2] |
Table 2: Comparison of Buffer Systems for Zinc Solutions
| Buffer System | Compatibility with Zinc | Typical pH Range | Key Considerations |
| PBS | Poor | 7.2 - 7.6 | Causes precipitation of zinc phosphate.[1] |
| TBS | Excellent | 7.0 - 8.0 | No phosphate; will not precipitate zinc. |
| HEPES | Excellent | 6.8 - 8.2 | A Good's buffer; compatible with divalent cations.[1] |
| Citrate Buffer | Excellent | 3.0 - 6.2 | Citrate acts as a complexing agent, enhancing solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in Modified PBS (pH 6.5)
This protocol describes how to prepare a this compound solution by adjusting the pH of PBS to prevent precipitation.
-
Materials:
-
10X PBS stock solution
-
This compound powder (MW: 455.68 g/mol )[9]
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Calibrated pH meter
-
-
Procedure:
-
Prepare 1X PBS by diluting your 10X stock with deionized water. For 100 mL of 1X PBS, add 10 mL of 10X PBS to 90 mL of water.
-
Place the 1X PBS solution on a magnetic stirrer.
-
Immerse the pH probe in the solution and monitor the reading (should be ~7.4).
-
Slowly add 0.1 M HCl dropwise to the stirring PBS solution. Allow the pH to stabilize after each addition.
-
Continue adding HCl until the pH of the solution is stable at 6.5.
-
Weigh the required amount of this compound. For example, for a 10 mM solution in 100 mL, weigh 0.456 g.
-
Slowly add the this compound powder to the pH-adjusted PBS while stirring.
-
Continue stirring until all the powder has dissolved completely. The solution should remain clear.
-
Sterilize the final solution by filtration through a 0.22 µm filter if required for your application.
-
Protocol 2: Using Sodium Citrate to Solubilize this compound in PBS
This protocol uses a complexing agent to maintain zinc solubility in standard PBS (pH 7.4).
-
Materials:
-
1X PBS (pH 7.4)
-
This compound powder (MW: 455.68 g/mol )[9]
-
Sodium Citrate Dihydrate powder (MW: 294.10 g/mol )
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Determine the final desired concentration of this compound. For this example, we will prepare 100 mL of a 10 mM this compound solution.
-
Calculate the required mass of this compound: 0.1 L * 0.010 mol/L * 455.68 g/mol = 0.456 g.
-
Calculate the required mass of sodium citrate. A 2:1 molar ratio (citrate:zinc) is recommended.
-
Required moles of citrate: 0.010 mol/L (Zinc) * 2 = 0.020 mol/L.
-
Required mass of sodium citrate: 0.1 L * 0.020 mol/L * 294.10 g/mol = 0.588 g.
-
-
Add 100 mL of 1X PBS to a beaker with a magnetic stir bar.
-
Add the calculated 0.588 g of sodium citrate to the PBS and stir until fully dissolved.
-
Once the citrate is dissolved, slowly add the 0.456 g of this compound to the solution.
-
Stir until the this compound is fully dissolved. The solution should remain clear, without any precipitate.
-
Filter-sterilize if necessary.
-
References
- 1. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 2. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. thoughtco.com [thoughtco.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. A study of factors controlling dissolution kinetics of zinc complexed protein suspensions in various ionic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound Pure USP BP Ph Eur EP Reagent, with SDS [mubychem.com]
- 8. This compound | 4468-02-4 [chemicalbook.com]
- 9. Chemical structure and physical properties of this compound Factory Sell Top Quality [biolyphar.com]
Technical Support Center: Preventing Zinc Gluconate Precipitation in Complex Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of zinc gluconate precipitation in complex cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating in my cell culture medium?
A1: this compound precipitation in cell culture media can be attributed to several factors:
-
pH Instability: this compound is less stable in alkaline conditions. An increase in the medium's pH can lead to the formation of insoluble zinc hydroxide.[1]
-
High Concentration: Exceeding the solubility limit of this compound in the specific medium formulation can cause it to precipitate out of the solution.
-
Interaction with Media Components: Complex cell culture media contain various ions, such as phosphate, that can react with zinc to form insoluble zinc phosphate.[2]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or drastic temperature changes can decrease the solubility of media components, including this compound.
-
Absence of Chelating Agents: In serum-free media, the lack of natural chelating proteins found in serum can make zinc more prone to precipitation.
-
Oxidative Stress: An oxidative environment in the culture medium can generate anions that form insoluble zinc salts.
Q2: What is the white precipitate I see after adding this compound to my medium?
A2: The white precipitate is most likely an insoluble zinc salt. Common forms include zinc hydroxide (due to high pH) or zinc phosphate (due to reaction with phosphate ions in the medium).[2]
Q3: Can the order of component addition to my media affect this compound solubility?
A3: Yes, the order of component addition is crucial, especially when preparing media from powder. It is generally recommended to dissolve components one by one and ensure each is fully dissolved before adding the next. Adding this compound to a concentrated phosphate buffer solution, for instance, will likely cause immediate precipitation.
Q4: How does the absence of serum contribute to this compound precipitation?
A4: Serum contains proteins like albumin that can bind to zinc, acting as natural chelators and keeping it soluble and bioavailable. In serum-free media, this natural buffering capacity is absent, increasing the likelihood of zinc precipitation.
Troubleshooting Guides
Visual Guide to Troubleshooting Workflow
References
Technical Support Center: Optimizing Zinc Gluconate Concentration for In Vitro Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize zinc gluconate concentration and maximize cell viability in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments involving this compound.
Issue 1: High Cell Death Observed Even at Low this compound Concentrations
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to zinc.[1][2][3] | Action: Review literature for reported cytotoxic concentrations of this compound on your specific cell line. If data is unavailable, perform a dose-response experiment starting with very low concentrations (e.g., 10 µM) and increasing incrementally.[4] |
| Counter-ion Toxicity: The gluconate salt itself, or impurities, might contribute to cytotoxicity. | Action: Compare the cytotoxicity of this compound to other zinc salts like zinc sulfate or zinc chloride to determine if the effect is specific to the gluconate form.[2] |
| Culture Medium Composition: Components in the culture medium can interact with zinc, affecting its bioavailability and toxicity.[5][6] | Action: Ensure the pH of your culture medium is stable, as high pH can lead to the formation of zinc hydroxide precipitate.[7] Avoid media with components that can chelate or interfere with zinc absorption. |
| Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to stressors. | Action: Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, authenticated stock. |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Results
| Potential Cause | Troubleshooting Step |
| This compound Solution Instability: Improper storage or preparation of this compound solutions can lead to variations in concentration. | Action: Prepare fresh this compound solutions for each experiment. Store stock solutions in appropriate solvents and at the recommended temperature, protected from light.[7] |
| Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Action: Ensure a homogenous cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution of cells.[8] |
| Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate solutes and affect cell viability. | Action: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Assay Timing: The duration of this compound exposure is a critical factor influencing cell viability. | Action: Perform a time-course experiment to determine the optimal endpoint for your assay. Cell death mechanisms like apoptosis and pyroptosis are time-dependent processes.[9] |
Issue 3: Difficulty in Determining the Mechanism of Cell Death (Apoptosis vs. Necrosis)
| Potential Cause | Troubleshooting Step |
| Inappropriate Assay Selection: A single viability assay (e.g., MTT) may not distinguish between different cell death pathways. | Action: Employ a multi-parametric approach. Combine a metabolic activity assay (e.g., MTT) with an assay that measures membrane integrity (e.g., LDH release) and a specific marker for apoptosis (e.g., caspase activity or Annexin V staining via flow cytometry).[10][11][12][13] |
| Late-Stage Apoptosis Obscuring Results: In late-stage apoptosis, cells lose membrane integrity, which can be mistaken for necrosis in an LDH assay. | Action: Analyze cells at earlier time points after this compound treatment to capture the initial stages of apoptosis.[10] |
| Pyroptosis Induction: High concentrations of zinc can induce pyroptosis, an inflammatory form of cell death, which involves caspase-1 activation and membrane pore formation.[9] | Action: Measure the activity of caspase-1 and the release of inflammatory cytokines like IL-1β to investigate the involvement of pyroptosis.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: A typical starting range for this compound is between 10 µM and 300 µM.[2][9] However, the optimal concentration is highly dependent on the cell line. For example, proliferation of B16, HeLa, and I-221 cell lines was inhibited by zinc concentrations of 125 µM and 150 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the EC50 (half-maximal effective concentration) and the optimal concentration for your experiment.
Q2: How does the choice of zinc salt affect cell viability?
A2: The counter-ion can influence the toxicity of zinc. Studies have shown that different zinc salts can be categorized based on their cytotoxicity, with zinc-citrate and zinc-sulphate being highly cytotoxic, zinc-gluconate showing moderate cytotoxicity, and zinc-histidinate exhibiting low cytotoxicity in PC12 cells.[2] The uptake of zinc ions can also vary between different salts, which may correlate with their toxicity.[2]
Q3: What are the key signaling pathways modulated by zinc that affect cell viability?
A3: Zinc acts as a signaling molecule that can modulate various pathways. It can be released from intracellular stores, like the endoplasmic reticulum, through channels such as ZIP7, which is activated by protein kinase CK2.[14] This release of zinc can activate tyrosine kinases and downstream pathways like AKT and ERK, which are involved in cell proliferation and survival.[14][15] However, high concentrations of zinc can also trigger cell death pathways, including the activation of caspases in apoptosis and the NLRP3 inflammasome in pyroptosis.[2][9]
Q4: Can this compound interfere with common cell viability assays?
A4: this compound is not known to directly interfere with the chemical reactions of common viability assays like MTT or LDH. However, it is important to include proper controls. For the MTT assay, a "no-cell" control containing only medium and this compound should be included to check for any direct reduction of the MTT reagent. For the LDH assay, a control with medium and this compound can account for any background absorbance.
Q5: What are the best practices for preparing and storing this compound solutions for in vitro experiments?
A5: this compound is soluble in water.[7] For cell culture experiments, it is best to dissolve it in sterile, deionized water or PBS to create a concentrated stock solution. This stock solution should be filter-sterilized (0.22 µm filter) before being diluted to the final working concentrations in the cell culture medium.[16] Stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[16] Due to its sensitivity to light and pH, it should be stored protected from light in a neutral pH environment.[7]
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of Zinc in Various Cell Lines
| Cell Line | Zinc Compound | Effective Cytotoxic Concentration | Reference |
| B16 (Mouse Melanoma) | Zinc Ions | 125 µM (inhibition of proliferation) | [1] |
| HeLa (Human Cervical Cancer) | Zinc Ions | 150 µM (inhibition of proliferation) | [1] |
| I-221 (Epithelial Cells) | Zinc Ions | 150 µM (inhibition of proliferation) | [1] |
| Odora (Rat Olfactory Neuron) | This compound | 100 - 200 µM (induced pyroptosis) | [9] |
| PC12 (Rat Pheochromocytoma) | This compound | 0.1 - 0.3 mM (moderate cytotoxicity) | [2] |
| U-937 (Human Monocytic Leukemia) | Zinc | 1.0 mM (reduced viability to 80%) | [3] |
| Human Monocytes | Zinc | 1.0 mM (reduced viability to 50%) | [3] |
| Murine Bone Marrow Cells | Zinc | 1.0 mM (reduced viability to 50%) | [3] |
| Raji (Human Burkitt's Lymphoma) | Zinc | >100 µM (induced cell death) | [17] |
| NIH-3T3 (Mouse Embryonic Fibroblast) | Zinc Sulfate | 80 µM (slight decrease in viability) | [4] |
| MDA-MB-231 (Human Breast Cancer) | Zinc Sulfate | 80 µM (cellular toxicity observed) | [4] |
| MCF-7 (Human Breast Cancer) | Zinc Sulfate | 80 µM (cellular toxicity observed) | [4] |
| U-87-MG (Human Glioblastoma) | Zinc Sulfate | 80 µM (cellular toxicity observed) | [4] |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[18][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol is based on common LDH assay kits.[12][20][21]
-
Principle: Damaged or lysed cells release the cytosolic enzyme LDH into the culture medium. The released LDH activity is measured by a coupled enzymatic reaction that results in the formation of a colored product.[20]
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
3. Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This is a generalized protocol for apoptosis analysis using flow cytometry.[11][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified zinc signaling pathways in cell viability and death.
References
- 1. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro toxicity of seven zinc-salts towards neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of zinc upon human and murine cell viability and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. agilent.com [agilent.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay : Oriental Journal of Chemistry [orientjchem.org]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
- 22. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Zinc Gluconate-Induced Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving zinc gluconate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is a multi-faceted process primarily driven by the intracellular accumulation of excess zinc ions. The main mechanisms include:
-
Oxidative Stress: High intracellular zinc levels can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense systems.
-
ATP Depletion: Zinc can interfere with mitochondrial function and inhibit glycolytic enzymes, leading to a significant drop in cellular ATP levels.[1]
-
Pyroptosis: In some cell types, such as olfactory neuronal cells, this compound can trigger a pro-inflammatory form of programmed cell death called pyroptosis. This process involves the activation of the NLRP3 inflammasome and caspase-1.
-
Apoptosis: Zinc can also induce apoptosis, a non-inflammatory form of programmed cell death, through the activation of caspases.
Q2: Which signaling pathways are implicated in this compound cytotoxicity?
A2: Several key signaling pathways are involved in mediating the cytotoxic effects of this compound. These include:
-
NLRP3 Inflammasome Pathway: This pathway is central to zinc-induced pyroptosis, leading to the activation of caspase-1 and the release of pro-inflammatory cytokines.
-
Caspase Cascade: Both initiator and executioner caspases are activated in response to high zinc levels, leading to the orchestrated dismantling of the cell during apoptosis.
-
MAP Kinase (MAPK) Pathways: Stress-activated protein kinases such as JNK and p38 are often activated in response to zinc-induced oxidative stress and contribute to the apoptotic signaling cascade.
Q3: How can I mitigate this compound-induced cytotoxicity in my cell line?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:
-
Chelating Agents: Co-treatment with a zinc chelator, such as EDTA, can sequester extracellular zinc ions, reducing their uptake by cells and thus mitigating cytotoxicity.[2][3]
-
Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help to counteract the oxidative stress induced by zinc, thereby improving cell viability.[4][5][6]
-
Dose and Time Optimization: Carefully titrating the concentration of this compound and the duration of exposure is crucial. Lower concentrations and shorter incubation times may allow for the desired experimental effect without inducing significant cell death.
Q4: Are there any common issues to be aware of when preparing this compound solutions for cell culture?
A4: Yes, the preparation of this compound solutions requires careful attention. Zinc salts can precipitate in phosphate-buffered saline (PBS) and some culture media, especially at higher concentrations or pH.[7] It is recommended to dissolve this compound in sterile, deionized water to create a stock solution and then dilute it to the final concentration in the desired culture medium immediately before use. Visually inspect the medium for any signs of precipitation.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media without cells. |
| Inconsistent Drug Treatment | Ensure accurate and consistent pipetting of this compound and any mitigating agents. Use calibrated pipettes. |
| Precipitation of this compound | Prepare fresh this compound dilutions for each experiment. Visually inspect the media for any precipitates before adding to the cells. Consider using a different basal medium with lower phosphate content if precipitation is a persistent issue.[7] |
Issue 2: Unexpected Cellular Responses (e.g., Biphasic Dose-Response)
| Possible Cause | Troubleshooting Steps |
| Hormetic Effect | A biphasic or hormetic response, where low doses of zinc stimulate cell proliferation while high doses are toxic, can occur.[8] This is a known phenomenon with zinc.[8] |
| Experimental Design | Expand the range of concentrations tested to fully characterize the dose-response curve. Include both lower and higher concentrations to capture any biphasic effects. |
| Data Interpretation | Acknowledge the hormetic effect in your data analysis and interpretation. This is not necessarily an artifact but a real biological response.[8] |
Issue 3: Difficulty in Mitigating Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Ineffective Chelator Concentration | Optimize the concentration of the chelating agent (e.g., EDTA). A dose-response experiment with the chelator in the presence of a fixed concentration of this compound can determine the optimal concentration. |
| Timing of Antioxidant Treatment | The timing of antioxidant (e.g., N-acetylcysteine) addition can be critical. Pre-treatment with the antioxidant before adding this compound may be more effective than co-treatment. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to zinc. If mitigation strategies are not effective, consider using a more resistant cell line if the experimental design allows. |
Data Presentation
Table 1: IC50 Values of Zinc Compounds in Various Cancer Cell Lines
| Cell Line | Zinc Compound | IC50 (µM) | Reference |
| HCT-116 | [ZnCl2(terpy)] | 10 (24h) | [9] |
| MDA-MB-231 | [ZnCl2(terpy)] | 23 (72h) | [9] |
| HeLa | Zinc Complex 1 | 1.09 - 2.11 | |
| A549 | Zinc | 50 - 100 (pretreatment) | |
| H1299 | Zinc | 50 - 100 (pretreatment) | [10] |
| HepG2 | Zinc Sulphate | 308.11 µg/ml | [11] |
| A549 | Zinc Sulphate | 413.02 µg/ml | [11] |
| Wi38 | Zinc Sulphate | 463.15 µg/ml | [11] |
Table 2: Quantitative Effects of Mitigating Agents on Zinc-Induced Cytotoxicity
| Cell Line | Zinc Compound | Mitigating Agent | Effect on Cell Viability | Reference | | :--- | :--- | :--- | :--- |[6] | | A549 | ZnO NPs (25 µg/mL) | 0.5 mM NAC | Increase from 36% to ~70% (UVC irrad.) |[4] | | LNCaP | Zinc (1000 ng/ml) | 1 mM Ca-EDTA | Abolished apoptosis |[3] | | PC12 | ZnCl2 (100 µM) | Equimolar Ca-EDTA | Completely inhibited cell death |[12] |
Experimental Protocols
Crystal Violet Assay for Cell Viability
This protocol is adapted for assessing cytotoxicity induced by this compound.
Materials:
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% methanol
-
10% Acetic Acid
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, with or without mitigating agents, for the desired time period. Include appropriate vehicle controls.
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the plates gently with water to remove the PFA.
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with water until the water runs clear and allow the plates to air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
MTT Assay for Cell Proliferation
This protocol is designed to measure the metabolic activity of cells as an indicator of viability following this compound treatment.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Expose cells to different concentrations of this compound, with or without mitigating agents, for the desired duration.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 590 nm with a reference wavelength of 620 nm.
Western Blot for Caspase-3 Activation
This protocol allows for the detection of cleaved (active) caspase-3, a hallmark of apoptosis.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
After treatment with this compound, harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection system.
LDH Release Assay for Pyroptosis
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a characteristic of pyroptosis.
Materials:
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as desired. Include positive controls for maximum LDH release (e.g., cell lysis buffer provided in the kit) and negative controls (untreated cells).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to the positive control.
Mandatory Visualizations
Caption: Signaling pathways of this compound-induced cytotoxicity.
Caption: General experimental workflow for studying this compound cytotoxicity.
Caption: Troubleshooting logic for high this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Zinc on Human Prostatic Carcinoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity mitigation by N-acetylcysteine and synergistic toxic effect of nano and bulk ZnO to Panagrellus redivivus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zinc interference with Cd-induced hormetic effect in differentiated Caco-2 cells: Evidence for inhibition downstream ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
Adjusting pH for optimal stability of zinc gluconate working solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting the pH of zinc gluconate working solutions to achieve optimal stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal pH range for the stability of this compound working solutions?
A1: this compound solutions are most stable in a slightly acidic to neutral pH range, typically between 4.0 and 7.0.[1] Within this range, the this compound remains dissolved and chemically stable.
Q2: What happens if the pH of my this compound solution is too high (alkaline)?
A2: If the pH of the solution rises above 7.0, zinc ions (Zn²⁺) will react with hydroxide ions (OH⁻) to form zinc hydroxide (Zn(OH)₂), a white precipitate.[1] This precipitation reduces the concentration of bioavailable this compound in your working solution and can interfere with experimental results.
Q3: I've observed a white precipitate in my this compound solution. What should I do?
A3: A white precipitate is likely zinc hydroxide, indicating the solution's pH is too alkaline. To resolve this, you can gradually add a dilute acidic solution to lower the pH back into the optimal 4.0-7.0 range. It is crucial to add the acid slowly while continuously monitoring the pH to avoid over-acidification.
Q4: What acids are recommended for adjusting the pH of this compound solutions?
A4: For pH adjustment, it is advisable to use weak organic acids such as citric acid or lactic acid. These are effective and are common in pharmaceutical formulations. Always use a dilute solution of the acid to have better control over the pH adjustment.
Q5: Can I use a strong acid like hydrochloric acid (HCl) to adjust the pH?
A5: While technically possible, using a strong acid like HCl is generally not recommended for fine pH adjustments in these applications. The pH can change very rapidly, making it easy to overshoot the target pH range. Weak organic acids provide a more controlled and buffered adjustment.
Q6: How does temperature affect the stability of this compound solutions?
A6: this compound has good thermal stability at room temperature. However, at temperatures above 200°C, it can decompose.[1] For working solutions, it is best to store them at controlled room temperature (15-25°C) unless your specific protocol requires otherwise.[1]
Q7: Are there any other factors that can affect the stability of my this compound solution?
A7: Yes, this compound solutions can be sensitive to light and may react with other substances.[1] It is recommended to store solutions in dark or amber containers to prevent photodegradation.[1] Additionally, avoid co-formulating with strong oxidizing or reducing agents, or with other metal ions like iron and copper that could cause reactions.[1]
Data Presentation
Table 1: pH-Dependent Solubility Stability of this compound
| pH Value | Observation/State of Solution | Stability Profile |
| < 4.0 | Soluble | Stable, but increased acidity may not be suitable for all applications. |
| 4.0 - 7.0 | Soluble, clear solution | Optimal Stability .[1] |
| > 7.0 | Formation of white precipitate (Zinc Hydroxide) | Unstable, precipitation of active zinc ingredient.[1] |
Experimental Protocols
Protocol for Determining the Optimal pH of a this compound Working Solution
1. Objective:
To identify the optimal pH for the stability of a user-defined this compound working solution by preparing samples at various pH levels and observing their stability over time.
2. Materials:
-
This compound powder
-
High-purity water (e.g., deionized or distilled)
-
0.1 M Citric Acid solution
-
0.1 M Sodium Hydroxide solution
-
Calibrated pH meter and electrode
-
Volumetric flasks and pipettes
-
Stir plate and stir bars
-
Clear and amber glass vials for storage
3. Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder to prepare a stock solution of your desired concentration (e.g., 10 mg/mL).
-
Dissolve the powder in 80% of the final volume of high-purity water in a volumetric flask. Stir until fully dissolved.
-
Bring the solution to the final volume with high-purity water.
-
-
pH Adjustment and Sample Preparation:
-
Aliquot the stock solution into separate beakers.
-
For each aliquot, slowly add either 0.1 M Citric Acid or 0.1 M Sodium Hydroxide dropwise while stirring and continuously monitoring the pH.
-
Adjust the pH of the aliquots to a range of values, for example: 4.0, 5.0, 6.0, 7.0, and 8.0.
-
Once the target pH is reached and stable, transfer each pH-adjusted solution into both a clear and an amber vial.
-
-
Stability Study (Accelerated):
-
Store the vials under controlled conditions. For an accelerated study, you can use elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH), following ICH guidelines.
-
Visually inspect the samples for any precipitation or color change at predetermined time points (e.g., 0, 24, 48, and 72 hours).
-
For a more quantitative analysis, at each time point, you can measure the concentration of dissolved zinc using a suitable analytical method such as titration with EDTA or atomic absorption spectroscopy.
-
-
Data Analysis:
-
Record all visual observations.
-
Plot the concentration of dissolved zinc as a function of time for each pH value.
-
The pH at which the zinc concentration remains constant and closest to the initial concentration over the study period is the optimal pH for stability.
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Zinc Gluconate Supplementation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during zinc gluconate supplementation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in zinc bioavailability from this compound supplements?
A1: Inconsistent results in this compound bioavailability studies can arise from a multitude of factors, primarily categorized as dietary interactions, formulation differences, and subject-specific variability.
-
Dietary Inhibitors: The most significant dietary inhibitor of zinc absorption is phytate (myo-inositol hexaphosphate), found in plant-based foods like whole grains, legumes, nuts, and seeds.[1][2] Phytates form insoluble complexes with zinc in the digestive tract, rendering it unavailable for absorption.[1][2] High-fiber diets, particularly those rich in insoluble fiber from bran and legumes, can also bind to zinc and hinder its absorption.[1] Additionally, certain minerals, when co-administered in high doses, can compete with zinc for absorption. These include iron, copper, and magnesium.[1][3][4]
-
Dietary Enhancers: Conversely, the presence of certain dietary components can improve zinc absorption. Animal-based proteins and specific amino acids, such as histidine and methionine, have been shown to have a positive effect.[3][5]
-
Formulation and Dosage Form: The pharmaceutical form of the supplement can influence its bioavailability. For instance, this compound in a gelatin capsule with various excipients has demonstrated better performance than gastro-resistant tablets.[6] The division of the total daily dose into smaller, multiple doses can also significantly improve zinc absorption.[6]
-
Subject Variability: Individual factors such as underlying gastrointestinal conditions (e.g., IBS, celiac disease), low stomach acid (hypochlorhydria), and the use of certain medications like proton pump inhibitors and some antibiotics can impair zinc absorption.[1]
Q2: What are the best practices for storing and handling this compound raw materials to ensure experimental consistency?
A2: Proper storage and handling of this compound are crucial for maintaining its quality and ensuring reproducible experimental outcomes. This compound is susceptible to moisture and can be affected by temperature and light.
-
Moisture Control: this compound is hygroscopic and can easily absorb moisture, leading to agglomeration, especially in environments with humidity at or above 65%.[7] It is essential to store it in tightly sealed containers with high barrier properties, such as those made of polyethylene (PE) or aluminum foil.[7]
-
Temperature and Light: The ideal storage temperature is between 15-25°C, avoiding high temperatures (>30°C) that can accelerate decomposition.[7] While stable in light, prolonged exposure to strong light should be avoided to prevent photo-oxidation.[7] Storing in a cool, dark place is recommended.[7]
-
Chemical Purity: To prevent contamination, this compound should be stored separately from toxic substances, strong oxidants, and strong acids or bases.[7] The quality grade of the raw material (e.g., pharmaceutical, food, or analytical grade) should be appropriate for the intended experiment, as purity levels and impurity profiles can vary significantly.[8]
Q3: How can I accurately measure zinc concentrations in biological samples, and what are the potential pitfalls?
A3: Accurate measurement of zinc is fundamental to any supplementation study. Several analytical techniques are available, each with its own advantages and potential for error.
-
Analytical Methods: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) are the most common and reliable methods for determining zinc levels in biological samples like plasma, serum, and tissues.[9][10] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers even higher sensitivity for trace-level analysis.[10][11]
-
Pre-analytical Variables: It is critical to standardize sample collection and processing to minimize variability. Factors that can significantly influence measured zinc concentrations include:
-
Blood Draw Site: Capillary blood samples may show slightly higher zinc content than venous blood.[12]
-
Sample Matrix: Serum samples tend to have a slightly higher zinc concentration than plasma samples from the same donor.[12]
-
Blood Collection Tubes: The type of collection tube and its manufacturer can be a source of zinc contamination.[12]
-
Processing Time and Temperature: Delays in processing and the temperature at which blood samples are held before centrifugation can affect results.[12]
-
-
Contamination: Zinc is ubiquitous in the laboratory environment, making sample contamination a significant risk.[9] Using metal-free labware and reagents and working in a clean environment are essential precautions.[9]
Troubleshooting Guides
Issue 1: High Variability in Baseline Zinc Levels Across Study Subjects
| Potential Cause | Troubleshooting Steps |
| Dietary Differences | 1. Implement a standardized diet or a washout period before the study begins to normalize baseline zinc status. 2. Administer a detailed food frequency questionnaire to assess and account for dietary habits, particularly the intake of phytate-rich foods.[1][2] |
| Underlying Medical Conditions | 1. Screen participants for gastrointestinal disorders that may affect nutrient absorption.[1] 2. Inquire about the use of medications known to interfere with zinc absorption (e.g., proton pump inhibitors, certain antibiotics).[1] |
| Pre-analytical Sample Handling | 1. Strictly adhere to a standardized protocol for blood collection, processing, and storage.[12] 2. Ensure all phlebotomists and lab technicians are trained on the specific requirements for trace mineral analysis to avoid contamination.[9] |
Issue 2: Lack of Expected Increase in Zinc Levels Post-Supplementation
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Administer this compound on an empty stomach or between meals to minimize interactions with dietary inhibitors.[1] 2. Consider dividing the daily dose into smaller, more frequent administrations to enhance absorption.[6] 3. Evaluate the supplement's formulation and excipients, as these can impact dissolution and absorption.[6] |
| Incorrect Dosage | 1. Verify the elemental zinc content of the supplement being used. This compound contains approximately 14% elemental zinc.[13] 2. Ensure the dosage is appropriate for the study population and research question, referencing established clinical trial dosages.[4][14][15] |
| Analytical Errors | 1. Re-calibrate analytical instruments and run quality control samples to ensure the accuracy of zinc measurements.[16] 2. Review sample preparation procedures for potential sources of error or contamination.[9] |
Issue 3: Inconsistent Cellular or Functional Responses to Supplementation
| Potential Cause | Troubleshooting Steps |
| Complex Biological Interactions | 1. Investigate the status of other nutrients that interact with zinc, such as copper, iron, and vitamin B6, as deficiencies or excesses can affect zinc's function.[1][17] 2. Consider that the biological response to zinc can be non-linear and may vary depending on the individual's baseline zinc status. |
| Timing of Measurements | 1. Ensure that the timing of post-supplementation measurements is appropriate to capture the desired biological effect. Some responses may be acute, while others are chronic. |
| Choice of Biomarker | 1. Select biomarkers that are sensitive and specific to the biological pathway of interest. 2. Be aware that serum zinc levels may not always reflect intracellular zinc status or functional zinc activity. |
Data Presentation: Summary Tables
Table 1: Comparison of Zinc Bioavailability from Different Formulations
| Zinc Formulation | Relative Bioavailability Compared to this compound | Key Findings |
| Zinc Bis-glycinate | Significantly higher (+43.4%) | A study showed that zinc bis-glycinate resulted in a higher bioavailability compared to this compound.[18] |
| Zinc Oxide | Significantly lower | Plasma zinc levels were significantly lower after supplementation with zinc oxide compared to this compound.[19] |
| Zinc Citrate | Similar | Absorption of zinc from zinc citrate is comparable to that of this compound.[20] |
| Zinc Sulfate | Comparable | In some studies, zinc sulfate has shown comparable absorption to this compound, though it may have a more bitter taste.[13][20] |
Table 2: Typical Zinc Concentrations in Human Biological Samples
| Biological Sample | Typical Concentration Range | Notes |
| Serum/Plasma | 70 - 120 µg/dL | Serum levels can be slightly higher than plasma.[12] Levels below 70 µg/dL are often considered indicative of deficiency.[4][21] |
| Whole Blood | 585 - 607 µ g/100 ml | The majority of zinc in the blood is found within erythrocytes.[22] |
| Erythrocytes | Approximately 1.5 times higher than cytosol concentration | Erythrocyte zinc may be a more stable indicator of long-term zinc status.[23] |
Table 3: Common Dosages of Elemental Zinc in Supplementation Studies
| Study Population/Condition | Dosage Range (Elemental Zinc) | Duration |
| Elderly (for pneumonia prevention) | 30 - 60 mg/day | Up to 1 year[4][21] |
| Children (acute diarrhea) | 10 - 20 mg/day | 10 - 14 days[15] |
| Adults (common cold) | 45 - 300 mg/day (in lozenges) | Up to 2 weeks[15] |
| General Supplementation (to correct deficiency) | 0.5 - 1 mg/kg per day | 3 - 4 months[10] |
Experimental Protocols
Protocol 1: Measurement of Zinc in Serum using ICP-OES
This protocol provides a general methodology for the determination of zinc concentration in human serum using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
1. Materials and Reagents:
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
Metal-free (trace metal grade) polypropylene tubes
-
Concentrated nitric acid (trace metal grade)
-
Ultrapure deionized water (18 MΩ·cm)
-
Certified zinc standard solution (1000 mg/L)
-
Argon gas (high purity)
2. Sample Collection and Preparation:
-
Collect venous blood into trace-element-free collection tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1500 x g for 15 minutes to separate the serum.
-
Carefully transfer the serum to a clean, metal-free polypropylene tube, avoiding contamination from the buffy coat or red blood cells.
-
Store serum samples at -80°C until analysis.
3. Standard Preparation:
-
Prepare a series of calibration standards by diluting the certified zinc standard solution with 2% nitric acid in ultrapure water to cover the expected range of zinc concentrations in the samples (e.g., 0, 50, 100, 200, 500 µg/L).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
4. Sample Digestion and Analysis:
-
Thaw serum samples at room temperature.
-
In a clean, acid-washed tube, dilute an aliquot of the serum sample (e.g., 0.5 mL) with 2% nitric acid (e.g., 4.5 mL) to achieve a 1:10 dilution.
-
Vortex the diluted sample thoroughly.
-
Set up the ICP-OES instrument according to the manufacturer's instructions, ensuring the appropriate wavelength for zinc analysis is selected.
-
Aspirate the calibration standards, QC samples, and diluted serum samples into the instrument.
-
Construct a calibration curve from the standard measurements and use it to determine the zinc concentration in the unknown samples.
Protocol 2: In Vitro Zinc Bioavailability using Caco-2 Cells
This protocol outlines a method to assess the relative bioavailability of zinc from different formulations using the Caco-2 human intestinal cell line model.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto permeable Transwell inserts and allow them to differentiate for 21 days to form a confluent monolayer, which mimics the intestinal barrier.
2. In Vitro Digestion:
-
Prepare the this compound supplement or other test materials by subjecting them to a simulated gastrointestinal digestion process involving sequential incubation with pepsin at acidic pH (simulating the stomach) and then with pancreatin and bile salts at a neutral pH (simulating the small intestine).
3. Caco-2 Cell Uptake Assay:
-
Wash the differentiated Caco-2 cell monolayers with a buffered salt solution.
-
Add the digested sample containing zinc to the apical (upper) chamber of the Transwell inserts.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
After incubation, remove the apical solution and wash the cell monolayer multiple times with a cold, zinc-free buffer to remove any surface-bound zinc.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the zinc content of the cell lysate using ICP-OES or a similar sensitive analytical method.
-
The amount of zinc taken up by the cells from the test material can be compared to that from a control zinc solution (e.g., zinc sulfate) to determine relative bioavailability.
Mandatory Visualizations
Caption: A typical workflow for a zinc supplementation clinical trial.
Caption: Simplified MAPK/ERK signaling pathway activated by zinc.
Caption: Zinc's inhibitory effect on the NF-κB signaling pathway.
Caption: Zinc-dependent activation of the MTF-1 signaling pathway.
References
- 1. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel human zinc finger protein ZNF540 interacts with MVP and inhibits transcriptional activities of the ERK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study protocol for a zinc intervention in the elderly for prevention of pneumonia, a randomized, placebo-controlled, double-blind clinical pilot trial [frontiersin.org]
- 5. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc modulates the innate immune response in vivo to polymicrobial sepsis through regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. MTF1 Pathway [gentarget.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] The zinc content of normal human whole blood, plasma, leucocytes, and erythrocytes. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Zinc - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. researchgate.net [researchgate.net]
- 18. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Study protocol for a zinc intervention in the elderly for prevention of pneumonia, a randomized, placebo-controlled, double-blind clinical pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revistas.unav.edu [revistas.unav.edu]
- 23. Zinc concentration in erythrocyte membranes in normal volunteers and in patients with taste and smell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing intravenous dosage of zinc gluconate for in vivo mouse studies
This technical support center provides guidance for researchers using intravenous (IV) zinc gluconate in in vivo mouse studies. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the safe and effective administration of this compound in your research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in this compound Solution | - Low water temperature- High concentration- pH of the solution is not optimal | - Gently warm the solution to aid dissolution.[1]- Prepare fresh solutions for each experiment.- Ensure the this compound is fully dissolved in sterile, ultrapure water or saline before administration.[2][3] |
| Mouse Distress or a "Bleb" During Injection | - Needle is not in the vein (subcutaneous injection)- Injection rate is too fast | - If a bleb or swelling appears, stop the injection immediately and remove the needle. Re-attempt the injection at a site more cranial (closer to the body) on the tail.[4][5]- Inject the solution slowly and steadily. A successful injection will have no resistance, and the vein may blanch.[4][6] |
| Toxicity or Mortality Post-Injection | - Dose is too high- Rapid administration of a large volume | - The median lethal dose (LD50) of intravenous this compound in mice has been reported to be between 23.7 mg/kg and 39.6 mg/kg.[2][7][8]- It is crucial to perform a dose-finding study for your specific mouse strain and experimental conditions. Start with lower, sub-lethal doses (e.g., 1/8 to 1/4 of the LD50).[2][8]- Administer the injection as a slow bolus, especially for volumes greater than 5 ml/kg.[4] |
| No Observable Effect | - Dose is too low- Incomplete injection | - Gradually increase the dose in subsequent pilot studies, while carefully monitoring for any signs of toxicity.- Ensure proper injection technique to deliver the full intended volume into the bloodstream. |
| Difficulty Visualizing the Tail Vein | - Poor vasodilation | - Warm the mouse's tail by placing it in warm water (30-45°C) for 1-2 minutes or using a safe heat source like a heating pad or lamp.[4][6][9] This will help dilate the veins for better visibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended safe intravenous dose of this compound in mice?
A1: The appropriate dose can vary depending on the mouse strain and experimental goals. A study in C57BL/6J mice determined the LD50 to be 39.6 mg/kg.[2][8] Another source reports an intravenous LD50 of 23.7 mg/kg in mice.[7] It is recommended to start with sub-lethal doses, such as 1/8 LD50 (approximately 4.95 mg/kg) or 1/4 LD50 (approximately 9.9 mg/kg), and perform a dose-escalation study to find the optimal dose for your experiment.[2]
Q2: How should I prepare the this compound solution for intravenous injection?
A2: this compound should be dissolved in a sterile, pyrogen-free vehicle such as ultrapure water or 0.9% saline.[2][3] For example, a stock solution can be prepared by dissolving this compound in ultrapure sterile water to a concentration of 9.11 mg/mL.[2][3] This stock can then be diluted to the desired experimental concentrations. Ensure the solution is clear and free of precipitation before injection.[10]
Q3: What are the signs of zinc toxicity in mice following intravenous injection?
A3: Acute signs of toxicity at high doses can include immediate distress and mortality within minutes to hours.[2][11] At sub-lethal doses that are still high, you might observe weight loss, lethargy, or changes in blood parameters.[12] Histopathological analysis in some studies has shown that even at sub-lethal doses, there can be effects on the liver, kidneys, and spleen, although one study found no significant histological abnormalities at doses up to 3/4 of the LD50.[2][13]
Q4: What is the maximum volume I can inject intravenously into a mouse?
A4: For a bolus injection (administered over 1-2 seconds), the recommended maximum volume is 5 ml/kg.[4] For a slow bolus injection, up to 10 ml/kg can be administered.[4] Exceeding these volumes can lead to hemodilution, distress, and adverse cardiac and pulmonary effects.[4]
Q5: How does intravenous zinc administration affect zinc levels in the body?
A5: Intravenous injection of this compound leads to a rapid increase in serum zinc levels.[2][8] The magnitude and duration of this increase are dose-dependent.[2][8] Zinc is then distributed to various tissues, with the liver, kidneys, and pancreas being key organs in zinc kinetics.[14][15]
Quantitative Data Summary
Table 1: Intravenous this compound Toxicity in Mice
| Parameter | Value | Mouse Strain | Source |
| Median Lethal Dose (LD50) | 39.6 mg/kg (95% CI: 31.8-49.3 mg/kg) | C57BL/6J | [2][8] |
| Median Lethal Dose (LD50) | 23.7 mg/kg | Not Specified | [7] |
| 100% Mortality Dose | 70.0 mg/kg | C57BL/6J | [2][16] |
| 0% Mortality Dose | 24.0 mg/kg | C57BL/6J | [2][16] |
Table 2: Recommended Injection Parameters for Tail Vein IV in Mice
| Parameter | Recommendation | Source |
| Needle Gauge | 27-30 G | [4][6] |
| Max Bolus Injection Volume | 5 ml/kg | [4] |
| Max Slow Bolus Injection Volume | 10 ml/kg | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, ultrapure water or 0.9% sterile saline to the desired stock concentration (e.g., 9.11 mg/mL).[2][3]
-
Gently warm the solution if needed to ensure complete dissolution.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.[3]
-
Store the stock solution protected from light at 4°C.[3]
-
On the day of the experiment, dilute the stock solution to the final desired concentrations using the same sterile vehicle.
Protocol 2: Intravenous Tail Vein Injection in Mice
-
Animal Preparation:
-
Injection Procedure:
-
Wipe the tail with 70% isopropyl alcohol.[4]
-
Position the tail and use your thumb and forefinger to apply slight tension.
-
Use a 27-30 G needle attached to a syringe filled with the this compound solution, ensuring there are no air bubbles.[4][6]
-
Insert the needle, bevel side up, into one of the lateral tail veins at a shallow angle.[9]
-
Slowly inject a small test volume. If the injection is successful, there will be no resistance, and the vein will blanch.[4]
-
If a "bleb" forms or you feel resistance, the needle is not in the vein. Stop, withdraw the needle, and re-attempt at a more proximal site.[5]
-
Administer the calculated volume slowly.[6]
-
-
Post-Injection Care:
Visualizations
Caption: Experimental workflow for intravenous this compound administration in mice.
Caption: Simplified overview of intracellular zinc signaling pathways.
References
- 1. This compound | 4468-02-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of this compound on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. This compound | C12H22O14Zn | CID 443445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of the median lethal dose of this compound in mice and safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vt.edu [research.vt.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Developmental toxicity of intravenously injected zinc oxide nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Compartmental Model of Zinc Kinetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 16. Determination of the median lethal dose of this compound in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.co.jp [revvity.co.jp]
How to control for confounding variables in zinc bioavailability studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in zinc bioavailability studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables I need to control for in my zinc bioavailability study?
A1: Confounding variables in zinc bioavailability studies can be broadly categorized into dietary and host-related factors. It is crucial to identify and control these to ensure the validity of your results.
-
Dietary Factors:
-
Phytates (Inositol Hexaphosphates): Found in plant-based foods like cereals, legumes, and nuts, phytates are potent inhibitors of zinc absorption as they form insoluble complexes with zinc.[1][2]
-
Minerals: Other divalent cations can compete with zinc for absorption. Key interactants include:
-
Protein: The type and amount of protein can influence zinc bioavailability. Some amino acids released during protein digestion can enhance zinc absorption, while certain proteins like casein may have an inhibitory effect.[6][7]
-
-
Host-Related Factors:
-
Zinc Status: An individual's baseline zinc status affects absorption efficiency. Zinc-deficient individuals tend to absorb zinc more readily.
-
Age: Zinc absorption may be less efficient in the elderly.
-
Genetics: Genetic variations can influence the expression and function of zinc transporters.
-
Gut Health: Conditions that affect the gastrointestinal tract can impair zinc absorption.
-
Q2: How does the phytate-to-zinc molar ratio impact bioavailability, and what is a safe level?
A2: The phytate:zinc molar ratio is a critical indicator of zinc bioavailability. A higher ratio indicates a greater potential for inhibition of zinc absorption.
-
A phytate:zinc molar ratio above 15:1 is generally considered to significantly impair zinc absorption.[8]
-
Ratios between 5:1 and 15:1 suggest moderate inhibition.
-
A ratio below 5:1 is considered to have a minimal effect on zinc absorption.
It is important to analyze the phytate and zinc content of your test meals or diets to calculate this ratio and interpret your results accordingly.
Q3: Can I use an in vitro model to assess zinc bioavailability and control for confounders?
A3: Yes, in vitro models, particularly the Caco-2 cell line, are valuable tools for screening and mechanistic studies of zinc bioavailability.[9] These models allow for the controlled investigation of specific variables without the complexities of in vivo studies.
-
Advantages: They are cost-effective, have high throughput, and allow for the isolation of variables to study specific interactions (e.g., the effect of a single dietary inhibitor).
-
Limitations: In vitro models cannot fully replicate the complex physiological environment of the human intestine and may not always accurately predict the magnitude of in vivo effects.[9] Therefore, findings from in vitro studies should ideally be validated with in vivo experiments.
Troubleshooting Guides
Problem: High variability in zinc absorption measurements between subjects.
-
Possible Cause 1: Uncontrolled Dietary Intake Before the Study.
-
Solution: Implement a standardized diet for a run-in period before the study begins. This helps to normalize the baseline zinc status and dietary habits of the participants.
-
-
Possible Cause 2: Inconsistent Administration of the Zinc Isotope/Supplement.
-
Solution: Ensure that the zinc supplement or isotope is administered in a consistent manner with a standardized meal or liquid to minimize variability in gastric emptying and intestinal transit time. The composition of the carrier meal should be carefully controlled.
-
-
Possible Cause 3: Undiagnosed Gastrointestinal Conditions in Participants.
-
Solution: Screen participants for any history of gastrointestinal disorders that could affect nutrient absorption.
-
Problem: Lower than expected zinc bioavailability in a fortified food product.
-
Possible Cause 1: Presence of High Levels of Phytates in the Food Matrix.
-
Solution: Analyze the phytate content of the food product and calculate the phytate:zinc molar ratio. If the ratio is high, consider strategies to reduce phytate content, such as enzymatic treatment with phytase, fermentation, or soaking.
-
-
Possible Cause 2: Antagonistic Interactions with Other Fortified Minerals.
-
Solution: Review the formulation for high levels of competing minerals like iron and calcium. Consider adjusting the levels or using chelated forms of minerals to reduce competitive inhibition.
-
-
Possible Cause 3: Chemical Form of the Zinc Fortificant.
-
Solution: The chemical form of zinc used for fortification can impact its solubility and absorption. Consider testing different zinc salts (e.g., zinc sulfate, zinc gluconate) to identify a more bioavailable form for your specific food matrix.
-
Data Presentation
Table 1: Effect of Phytate on Fractional Zinc Absorption (%)
| Phytate:Zinc Molar Ratio | Fractional Zinc Absorption (%) | Reference |
| 0 | 33.1 | (Adapted from Lönnerdal, 2000) |
| 5 | 25.5 | (Adapted from Lönnerdal, 2000) |
| 10 | 18.7 | (Adapted from Lönnerdal, 2000) |
| 15 | 14.2 | (Adapted from Lönnerdal, 2000) |
| 20 | 11.3 | (Adapted from Lönnerdal, 2000) |
Table 2: Impact of Other Minerals on Zinc Absorption
| Interacting Mineral | Molar Ratio (Interferent:Zinc) | Effect on Zinc Absorption | Reference |
| Iron (non-heme) | 25:1 | Significant Reduction | (Sandström et al., 1985) |
| Calcium | High dietary intake with phytate | Significant Reduction | [4] |
| Copper | High supplemental intake | Competitive Inhibition | [3] |
| Magnesium | High dietary intake with phytate | Less pronounced reduction than Calcium | [4] |
Experimental Protocols
Protocol 1: Dual-Isotope Tracer Ratio Method for Measuring Fractional Zinc Absorption
This method is considered the gold standard for accurately measuring zinc absorption in humans.[10]
1. Subject Preparation:
- Participants should follow a standardized diet for at least one week prior to the study to normalize zinc status.
- An overnight fast is required before the administration of the isotopes.
2. Isotope Administration:
- Administer a known amount of an oral zinc stable isotope (e.g., ⁷⁰Zn or ⁶⁷Zn) mixed with a standardized test meal.
- Simultaneously, administer a known amount of a different intravenous zinc stable isotope (e.g., ⁶⁸Zn or ⁶⁷Zn).
3. Sample Collection:
- Collect urine samples at timed intervals (e.g., 24, 48, and 72 hours) post-administration.[11]
- Alternatively, blood samples can be collected over several days.
4. Sample Analysis:
- Measure the isotopic enrichment of both the oral and intravenous tracers in the collected urine or plasma samples using thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS).
5. Calculation of Fractional Absorption:
- The fractional absorption of zinc (FAZ) is calculated as the ratio of the oral isotope to the intravenous isotope in the urine or plasma, corrected for the doses administered.
Protocol 2: In Vitro Digestion/Caco-2 Cell Model for Zinc Bioavailability
This model simulates the digestion and absorption processes in the human small intestine.
1. Caco-2 Cell Culture:
- Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
2. In Vitro Digestion of Test Food:
- Subject the test food to a simulated gastrointestinal digestion process involving sequential enzymatic treatment with pepsin (to simulate gastric digestion) and pancreatin/bile salts (to simulate intestinal digestion).
3. Application of Digesta to Caco-2 Cells:
- Apply the soluble fraction of the digested food sample to the apical side of the differentiated Caco-2 cell monolayer.
4. Incubation and Sample Collection:
- Incubate the cells for a defined period (e.g., 2-4 hours) to allow for zinc uptake.
- After incubation, wash the cells to remove any surface-bound zinc.
- Harvest the cells and measure the intracellular zinc content using atomic absorption spectroscopy (AAS) or ICP-MS.
5. Data Analysis:
- Zinc uptake by the Caco-2 cells is used as a measure of its bioavailability from the test food. This can be compared against a control (e.g., a known zinc salt) to determine relative bioavailability.
Mandatory Visualization
Caption: Experimental workflow for a dual-isotope tracer zinc bioavailability study.
Caption: Simplified signaling pathway of intestinal zinc absorption and key confounders.
References
- 1. Phytate and zinc bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytate content of foods: effect on dietary zinc bioavailability [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dietary phytate, calcium and magnesium levels on zinc bioavailability to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of protein level and protein source on zinc absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc absorption in adult humans: the effect of protein sources added to liquid test meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Content and Bioavailability of Mineral Nutrients of Selected Wild and Traditional Edible Plants as Affected by Household Preparation Methods Practiced by Local Community in Benishangul Gumuz Regional State, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of zinc gluconate powder in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of zinc gluconate powder in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound powder?
Batch-to-batch variability in this compound can arise from several factors related to its physicochemical properties, manufacturing process, and storage conditions. These variations can significantly impact experimental outcomes, including cellular uptake, bioavailability, and overall biological activity.
-
Physicochemical Properties: Differences in particle size, crystal structure (polymorphism), hydration state, and solubility can affect the dissolution rate and subsequent bioavailability of zinc ions.
-
Manufacturing Process: Variations in the synthesis and purification processes can lead to differing impurity profiles.[1][2][3] Impurities may include unreacted starting materials, by-products, heavy metals (e.g., lead, arsenic, cadmium), and residual solvents.[1][4] The grade of this compound (e.g., pharmaceutical, food, industrial) also dictates the level of purity and impurity control.[4]
-
Storage and Handling: this compound is susceptible to moisture absorption, which can lead to caking and degradation.[5] Exposure to high temperatures and light can also affect its stability.[5][6]
Q2: How can different impurities in this compound batches affect my experiments?
Impurities can have a significant and often unpredictable impact on experimental results.
-
Heavy Metals: Trace amounts of heavy metals can be toxic to cells and may interfere with the signaling pathways you are investigating. For example, cadmium is a known toxicant that can disrupt cellular processes.
-
Organic Impurities: Unreacted reagents or by-products from the manufacturing process could have their own biological effects, leading to confounding results.
-
Endotoxins: For in vivo studies or cell culture experiments, bacterial endotoxins can elicit strong immune responses, masking the specific effects of zinc.
Q3: What are the key quality control parameters I should check for each new batch of this compound?
To ensure consistency across experiments, it is crucial to assess the following parameters for each new batch:
-
Purity: This is often determined by an assay, which measures the percentage of this compound. Pharmaceutical grade typically requires ≥99.0% purity.[4]
-
Moisture Content: High moisture content can indicate improper storage and may affect the powder's stability and handling.[5]
-
pH of Solution: The pH of a 5% aqueous solution should be within a specific range (typically 5.5-7.0) to ensure consistency.[4]
-
Solubility: Consistent solubility in your experimental medium is critical for reproducible results.
-
Impurity Profile: Request a Certificate of Analysis (CoA) from the supplier that details the levels of heavy metals, residual solvents, and any other potential impurities.[7]
Q4: How does this compound exert its effects at a cellular level?
Zinc is an essential trace element that functions as a signaling molecule in numerous cellular pathways.[8][9][10] It can modulate the activity of enzymes, transcription factors, and other proteins involved in processes like cell proliferation, differentiation, and apoptosis.[11][12] The bioavailability of zinc from this compound is a key factor in its ability to influence these pathways.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays (e.g., cell viability, gene expression) between different batches of this compound.
-
Possible Cause: Variation in the physicochemical properties of the this compound powder, leading to differences in the concentration of bioavailable zinc.
-
Troubleshooting Steps:
-
Characterize the batches: Perform comparative analyses of the different batches. Key tests include solubility, particle size analysis, and purity assessment.
-
Standardize solution preparation: Ensure a consistent protocol for dissolving the this compound, including temperature, pH, and stirring time.
-
Quantify zinc concentration: Use a reliable method like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to measure the final zinc concentration in your experimental medium for each batch.
-
Issue 2: Unexpected cellular toxicity observed with a new batch of this compound.
-
Possible Cause: Presence of contaminants, such as heavy metals or endotoxins, in the new batch.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the impurity profile of the new batch with previous batches that did not show toxicity. Pay close attention to heavy metal content.
-
Test for Endotoxins: If working with immune cells or conducting in vivo studies, perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.
-
Contact the Supplier: If you suspect a quality issue, contact the supplier to report the problem and request an investigation or a replacement batch.
-
Issue 3: Poor solubility or precipitation of this compound in the experimental medium.
-
Possible Cause: The pH of your medium may be outside the optimal range for this compound stability, or the powder may have absorbed moisture.
-
Troubleshooting Steps:
-
Check pH: this compound is most stable in acidic to neutral solutions (pH 4-7).[6] If your medium is alkaline, zinc hydroxide may precipitate.[6]
-
Control for Moisture: Store this compound in a tightly sealed container in a cool, dry place.[1][5] Consider using a desiccator.
-
Modify Dissolution Protocol: Try preparing a concentrated stock solution in water or a slightly acidic buffer before diluting it in your final experimental medium.
-
Data Presentation
Table 1: Comparison of Quality Grades for this compound
| Parameter | Pharmaceutical Grade | Food Grade | Feed Grade |
| Purity | ≥99.0% | ≥98.0% | ≥95.0% |
| Lead (Pb) | ≤10 ppm | ≤2 ppm | Varies |
| Arsenic (As) | ≤2 ppm | ≤1 ppm | Varies |
| Loss on Drying | ≤11.0% | Varies | Varies |
| pH (5% solution) | 5.5 - 7.0 | 5.5 - 7.0 | Varies |
Data compiled from various sources.[4]
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Information Provided |
| Titration | Purity Assay | Percentage of this compound in the sample. |
| HPLC | Purity & Impurity Profiling | Separation and quantification of this compound and organic impurities. |
| AAS / ICP-MS | Elemental Analysis | Precise quantification of zinc and heavy metal impurities. |
| qHNMR | Quantitative Analysis | Accurate quantification of this compound, especially in complex mixtures.[13] |
| FT-IR Spectroscopy | Structural Confirmation | Identification of functional groups and confirmation of the compound's identity. |
| Particle Size Analysis | Physical Characterization | Distribution of particle sizes, which can affect dissolution. |
Experimental Protocols
Protocol 1: Purity Assay of this compound by Titration
This protocol is a standard method for determining the percentage of this compound in a sample.
-
Sample Preparation: Accurately weigh approximately 500 mg of this compound powder and dissolve it in 100 mL of deionized water.
-
Buffering: Add 5 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Indicator: Add a few drops of a suitable indicator, such as Eriochrome Black T.
-
Titration: Titrate the solution with a standardized 0.05 M solution of disodium edetate (EDTA) until the color changes from violet to deep blue.
-
Calculation: Calculate the percentage of this compound based on the volume of EDTA solution used.
Protocol 2: Quantification of Zinc in Solution by Atomic Absorption Spectroscopy (AAS)
This protocol allows for the precise measurement of the total zinc concentration in your experimental solutions.
-
Standard Preparation: Prepare a series of zinc standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0 ppm) from a certified zinc standard.
-
Sample Preparation: Dilute your experimental samples containing this compound to fall within the concentration range of your standards. An acid digestion step may be necessary for complex matrices.
-
Instrument Setup: Set up the AAS instrument with a zinc hollow cathode lamp and select the appropriate wavelength (typically 213.9 nm).
-
Calibration: Aspirate the standard solutions into the flame or graphite furnace and generate a calibration curve by plotting absorbance versus concentration.
-
Sample Measurement: Aspirate your prepared samples and measure their absorbance.
-
Concentration Determination: Use the calibration curve to determine the zinc concentration in your samples.
Visualizations
Caption: Workflow for quality control of new this compound batches.
Caption: Zinc's role as an intracellular signaling ion.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tdcommons.org [tdcommons.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. This compound API - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 8. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - ProQuest [proquest.com]
- 11. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative 1HNMR Spectroscopy: Analysis of this compound in UtozincR tablets, a Mixture of this compound and Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the colorimetric assay for zinc quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the colorimetric quantification of zinc.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for colorimetric zinc quantification?
A1: The two most prevalent colorimetric methods for zinc quantification are the Zincon method and the Dithizone method. The Zincon method relies on the formation of a blue-colored complex between zinc and the zincon reagent (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene) in an alkaline solution.[1][2] The Dithizone method involves the reaction of zinc with dithizone (diphenylthiocarbazone) to form a red complex that is typically extracted into an organic solvent for measurement.
Q2: My sample contains high levels of other metal ions. Will this affect my zinc measurement?
A2: Yes, the presence of other metal ions is a primary source of interference in most colorimetric zinc assays. Many divalent cations can also form colored complexes with the reagents, leading to erroneously high zinc readings. Common interfering ions include copper, iron, nickel, cobalt, cadmium, and aluminum.[1][3][4]
Q3: How does the pH of my sample impact the accuracy of the assay?
A3: The pH of the sample is critical for accurate zinc quantification. The formation of the zinc-reagent complex is highly pH-dependent. For instance, the Zincon method typically requires a pH of around 9.0 for optimal color development.[4][5] Deviations from the optimal pH can lead to incomplete complex formation or precipitation of zinc hydroxide, resulting in inaccurate measurements.[1] It is crucial to adjust the sample pH to the recommended range for the specific protocol being used.[1]
Q4: Can chelating agents in my sample buffer interfere with the assay?
A4: Absolutely. Chelating agents such as EDTA (ethylenediaminetetraacetic acid) will bind to zinc ions in the sample, preventing them from reacting with the colorimetric reagent.[1] This will lead to an underestimation of the zinc concentration. It is essential to avoid using buffers containing strong chelating agents when preparing samples for zinc quantification.
Q5: What is the optimal temperature for performing a colorimetric zinc assay?
A5: While minor fluctuations in ambient temperature may not significantly impact the results, it is generally recommended to perform the assay at a stable room temperature. Some studies on zinc complexes suggest that their stability can be temperature-dependent.[6] Following the specific temperature guidelines of the chosen protocol is the best practice.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Readings
If you are experiencing inconsistent or what appear to be inaccurate results, a systematic troubleshooting approach is necessary. The following workflow can help identify the source of the error.
Caption: A logical workflow for troubleshooting inaccurate results.
Issue 2: Suspected Metal Ion Interference
If your samples are known to contain other metal ions, proactive steps should be taken to mitigate their interference.
Option A: For the Zincon Method - Masking with Cyanide and Cyclohexanone
This procedure is adapted from APHA Standard Methods, 23rd ed., Method 3500-Zn B.[1][5]
Experimental Protocol:
-
Sample Preparation: To a 10.0 mL aliquot of your sample, add the following reagents in sequence, ensuring thorough mixing after each addition:
-
0.5 g sodium ascorbate (to reduce manganese interference).
-
1.0 mL of buffer solution (pH 9.0).
-
5.0 mL of potassium cyanide (KCN) solution (1.0 g/100 mL). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
-
2.0 mL of zincon reagent.
-
-
Color Development: After mixing, add 3.0 mL of cyclohexanone.
-
Measurement: Measure the absorbance of the solution at 620 nm. The cyclohexanone selectively releases zinc from its cyanide complex, allowing it to react with the zincon.
Caption: Workflow for masking metal ion interference in the Zincon assay.
Option B: For the Dithizone Method - pH Adjustment and Masking
This protocol involves adjusting the pH and using thiosulfate to mask certain interfering ions.
Experimental Protocol:
-
pH Adjustment: Adjust the pH of your aqueous sample to between 4.0 and 5.5 using a suitable buffer (e.g., acetate buffer).
-
Masking: To suppress the interference from copper, add a solution of sodium thiosulfate.[7]
-
Extraction: Add a solution of dithizone in an organic solvent (e.g., chloroform or carbon tetrachloride) to the sample in a separatory funnel.
-
Shaking: Shake vigorously to allow the zinc-dithizone complex to form and transfer to the organic phase.
-
Measurement: Separate the organic layer and measure its absorbance at approximately 535 nm.
Issue 3: Sample Matrix Effects (e.g., high protein content)
For biological samples with high protein concentrations, such as serum or plasma, deproteinization is necessary to release protein-bound zinc and prevent interference.
Experimental Protocol: Acid Precipitation
-
Acidification: Add an equal volume of a protein precipitating agent, such as 10% trichloroacetic acid (TCA), to your sample.
-
Incubation: Vortex the mixture and incubate for 5-10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Collection: Carefully collect the supernatant, which now contains the zinc, and proceed with the colorimetric assay. Remember to account for the dilution factor in your final calculations.
Quantitative Data on Interferences
The following tables summarize the approximate concentration at which various substances have been reported to interfere with the Zincon colorimetric assay for zinc. These values should be considered as a general guide, and the actual interference level may vary depending on the specific experimental conditions.
Table 1: Interfering Substances in the Zincon Method
| Interfering Substance | Reported Interference Level |
| Aluminum (Al³⁺) | > 6 mg/L |
| Cadmium (Cd²⁺) | > 0.5 mg/L |
| Copper (Cu²⁺) | > 5 mg/L |
| Iron (Fe³⁺) | > 7 mg/L |
| Manganese (Mn²⁺) | > 5 mg/L |
| Nickel (Ni²⁺) | > 5 mg/L |
Data compiled from various sources, including Hach Method 8009.[8]
Table 2: Non-Interfering Substances in the Zincon Method (at or below the given concentrations)
| Substance | Maximum Level Tested Without Interference |
| Alkalinity (as CaCO₃) | 1000 mg/L |
| Calcium (as CaCO₃) | 1000 mg/L |
| Chloride (Cl⁻) | Not specified as interfering |
| Magnesium (Mg²⁺) | Not specified as interfering |
| Phosphate (PO₄³⁻) | Not specified as interfering |
| Sulfate (SO₄²⁻) | Not specified as interfering |
Data compiled from various sources.[1][3]
References
- 1. galgo.co.uk [galgo.co.uk]
- 2. Zinc in Water Test Kits - Zincon Method | CHEMetrics [chemetrics.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. NEMI Method Summary - 3500-Zn B [nemi.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. A Study of Stability Constants of [Zn â L-Amino Acidate â Vitamin-PP] Systems [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. kr.hach.com [kr.hach.com]
Technical Support Center: Precision in Zinc Gluconate Titration with Edetate Disodium
Welcome to our dedicated support center for the complexometric titration of zinc gluconate with edetate disodium (EDTA). This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and precision of their titration experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the titration of zinc with EDTA?
A1: The optimal pH for zinc titration with EDTA depends on the indicator used.
-
For Xylenol Orange indicator, a pH of 5.5 is recommended.[1][2] This is achieved using an acetic acid-ammonium acetate buffer.[3]
-
For Eriochrome Black T (EBT) indicator, the titration is typically carried out at pH 10 .[4][5] An ammonia-ammonium chloride buffer is used to maintain this pH.[4][5]
Q2: Which indicator provides the sharpest endpoint for zinc-EDTA titration?
A2: Both Eriochrome Black T (EBT) and Xylenol Orange are commonly used and provide a distinct color change at the endpoint.
-
Eriochrome Black T (EBT) changes from wine red to blue.[6]
-
Xylenol Orange changes from red or pink to yellow.[1][2] The choice of indicator often depends on the pH of the titration and the presence of other metal ions. For highly precise measurements, photometric endpoint detection can be employed to eliminate the subjectivity of visual indicators.[7][8][9]
Q3: How can I prevent the precipitation of zinc hydroxide during titration at high pH?
A3: To prevent the precipitation of zinc hydroxide (Zn(OH)₂) at a pH of 10, an auxiliary complexing agent is used. An ammonia-ammonium chloride buffer is ideal for this purpose as it maintains the pH and the ammonia forms a soluble complex with zinc ions, keeping them in solution until they are chelated by EDTA.[10][11]
Q4: What are common interfering ions in zinc titration and how can they be masked?
A4: Several metal ions can interfere with the zinc-EDTA titration by also reacting with EDTA. Masking agents are used to selectively form complexes with these interfering ions, preventing them from reacting with the titrant.
| Interfering Ion | Masking Agent | Reference |
| Copper (Cu²⁺) | Thiourea, Sodium Thiosulfate | [3][12] |
| Aluminum (Al³⁺) | Ammonium Fluoride, Acetylacetone, Triethanolamine | [13][14][15] |
| Iron (Fe³⁺) | Triethanolamine, Potassium Cyanide | [10][14] |
| Lead (Pb²⁺) | 2,3-Dimercaptopropanol (BAL) | [16] |
| Cadmium (Cd²⁺) | Potassium Cyanide | [17] |
| Tin (Sn⁴⁺) | Ammonium Fluoride | [15] |
Q5: What is an "indicator blank" and why is it important?
A5: An indicator blank is a titration performed on a solution containing the indicator and buffer, but no zinc.[1] This is done to determine the volume of EDTA required to change the color of the indicator itself, or to react with any trace metal impurities in the reagents.[1] Subtracting this volume from the sample titration volume improves the accuracy of the final result.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fuzzy or indistinct endpoint | Incorrect pH. Indicator has deteriorated. Presence of unmasked interfering ions. | Verify the pH of the solution before starting the titration and adjust if necessary.[1] Prepare a fresh indicator solution. Use appropriate masking agents for any suspected interfering ions.[4] |
| Color of the solution is already at the endpoint color before titration begins | Contaminated glassware or reagents containing interfering metal ions. The pH is too low for the chosen indicator. | Use deionized water and ensure all glassware is thoroughly cleaned. Perform an indicator blank titration to check for reagent contamination.[1] Check and adjust the pH to the optimal range for the indicator. |
| Indicator "blocking" | Some metal ions, such as copper or nickel, can form a very stable complex with the indicator (e.g., Eriochrome Black T) that is stronger than their complex with EDTA. This prevents the indicator from changing color at the endpoint.[10] | Use a different indicator that is not blocked by the interfering ion. Add a small amount of a displacing agent, such as a magnesium-EDTA complex, before titration. Use a specific masking agent to sequester the interfering ion. |
| Precipitate forms during titration | The pH is too high, causing the precipitation of zinc hydroxide. Insufficient amount of auxiliary complexing agent. | Ensure the pH is buffered correctly.[11] Increase the concentration of the ammonia-ammonium chloride buffer to ensure all zinc remains in a soluble complex form.[10] |
| Consistently low or high results | Inaccurate concentration of the standard EDTA solution. Improper sample preparation leading to incomplete dissolution of this compound. Systematic error in volume measurement. | Standardize the EDTA solution against a primary standard zinc solution.[1] Review and optimize the sample dissolution procedure. For some samples, gentle heating may be required.[6] Calibrate all volumetric glassware (pipettes, burettes, volumetric flasks). |
Experimental Protocols
Standardization of Edetate Disodium (0.01 M) Solution
-
Preparation of Primary Standard Zinc Solution: Accurately weigh approximately 0.65 g of pure zinc metal, dissolve it in a minimal amount of dilute hydrochloric acid, and dilute to 1000.0 mL with distilled water in a volumetric flask.
-
Titration Procedure:
-
Pipette 25.00 mL of the primary standard zinc solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of distilled water.
-
Add 2 mL of pH 10 ammonia buffer.[4]
-
Add 2-3 drops of Eriochrome Black T indicator. The solution should turn wine red.[6]
-
Titrate with the prepared EDTA solution until the color changes sharply from wine red to blue.[4]
-
Repeat the titration at least two more times for precision.
-
-
Calculation: Calculate the molarity of the EDTA solution using the known concentration of the zinc standard and the average volume of EDTA used.
Assay of this compound
-
Sample Preparation: Accurately weigh a quantity of this compound powder equivalent to about 25 mg of zinc. Dissolve it in 100 mL of distilled water in a 250 mL Erlenmeyer flask.
-
Titration Procedure (using Xylenol Orange):
-
Calculation: Calculate the amount of zinc in the sample based on the volume and molarity of the EDTA solution used. The reaction between zinc and EDTA is 1:1.[4]
Visualizations
Caption: Workflow for this compound Titration with EDTA.
Caption: Troubleshooting Logic for an Indistinct Endpoint.
References
- 1. forbidden.aluminati.net [forbidden.aluminati.net]
- 2. Complexometric titration of zinc - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. titrations.info [titrations.info]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. scribd.com [scribd.com]
- 7. Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. hiranuma.com [hiranuma.com]
- 10. alazharpharmacy.com [alazharpharmacy.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. jmscience.com [jmscience.com]
- 13. zenodo.org [zenodo.org]
- 14. End point detection in complexometric titration | PPTX [slideshare.net]
- 15. RAPID DETERMINATION OF Zn IN Al ALLOYS BY EDTA TITRATION METHOD (Journal Article) | OSTI.GOV [osti.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize zinc contamination in control group animal diets
This guide provides researchers, scientists, and drug development professionals with strategies to minimize zinc contamination in control group animal diets. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments related to zinc levels in animal diets.
Question: My control group diet shows unexpectedly high levels of zinc in its final analysis. What are the potential sources of this contamination?
Answer:
Unwanted zinc can be introduced at various stages of diet preparation and animal housing. A systematic check of the following potential sources is recommended:
-
Water Source: While often overlooked, water can be a significant source of mineral contamination. Use deionized or distilled water for both drinking water provided to animals and for diet preparation.[1]
-
Diet Ingredients:
-
Basal Mix Components: Standard grain-based ingredients like corn and soybean meal naturally contain zinc.[2] Soy protein, in particular, can be a source.[3] For zinc-sensitive studies, it is crucial to use a purified, casein-based diet where mineral levels are precisely controlled.
-
Mineral Premix: Double-check the composition of your custom mineral premix. Cross-contamination can occur during manufacturing. Always request a certificate of analysis for each batch.
-
Other Additives: Ingredients like binders, flavorings, or other supplements may contain undeclared zinc.
-
-
Environmental Factors:
-
Caging and Equipment: Galvanized steel cages, feeders, and water sipper tubes are a primary source of zinc leaching.[4] Ensure all animal contact materials are stainless steel or plastic.
-
Cross-Contamination: Using the same scoops, mixers, or storage containers for both high-zinc (experimental) and low-zinc (control) diets can lead to significant contamination. Implement a strict cleaning protocol and use dedicated equipment.
-
Question: I am formulating a zinc-deficient diet, but the animals are not showing expected deficiency symptoms. What could be the issue?
Answer:
Several factors can influence the effective bioavailability of zinc, potentially masking a true deficiency state:
-
Phytate Content: Diets high in plant-based proteins, such as soybean or corn meal, contain phytates. Phytate (inositol hexaphosphate) strongly binds to zinc, reducing its absorption in the gut.[5] This can ironically make the available zinc even lower than intended. To counteract this, you can:
-
Use a purified diet based on casein or egg white protein, which are low in phytates.
-
Add the enzyme phytase to the diet, which breaks down phytates and releases the bound zinc.[6]
-
-
Ingredient Purity: The base ingredients of your "deficient" diet may still contain enough residual zinc to prevent severe deficiency. It is essential to source ingredients specified as low in zinc and to analyze the final diet to confirm its zinc concentration. A complete semi-synthetic diet for producing zinc deficiency in rats was found to contain between 0.6 and 0.9 ppm of zinc.[7]
-
Acclimation Period: Animals transitioned from a standard chow diet will have zinc stores in tissues like bone and liver.[8] A sufficient acclimation period on a zinc-adequate purified diet is necessary before introducing the deficient diet to deplete these stores.
Frequently Asked Questions (FAQs)
Q1: What is a typical zinc concentration for a control or "zinc-adequate" diet?
A1: For rodents, a standard purified "zinc-adequate" control diet typically contains 30-60 mg of zinc per kg of diet (ppm).[9][10] For example, the AIN-76A purified diet recommendation for rodents is 30 ppm of zinc.[5] The minimum requirement for rats to achieve normal growth is approximately 12 ppm.[7]
Q2: How can I reduce the bioavailability of zinc in a diet without creating a completely deficient state?
A2: You can modulate zinc bioavailability by adjusting the phytate content. Using soy protein-based diets, which are high in phytates, will naturally reduce the amount of zinc absorbed by the animal compared to a casein-based diet with the same total zinc concentration.[3][5]
Q3: What are the differences between inorganic and organic zinc sources in diet formulation?
A3: Inorganic sources like zinc oxide (ZnO) or zinc sulfate are common and inexpensive. Organic sources, such as zinc methionine or zinc proteinate, are chelated to an amino acid or peptide. These organic forms are generally considered to have higher bioavailability and lead to less zinc excretion into the environment.[11] For control diets, an inorganic source like zinc sulfate is typically used in a purified diet formulation.
Q4: Can I use tap water for my control animals in a zinc-related study?
A4: It is strongly discouraged. Tap water quality can vary significantly and may contain minerals, including zinc, that can interfere with your experimental results. Always use purified (distilled or deionized) water for both drinking and diet preparation in trace mineral studies.[1]
Data Presentation: Zinc Levels in Diets and Tissues
The following tables summarize quantitative data related to zinc concentrations in feed ingredients and the resulting levels in animal tissues.
Table 1: Approximate Zinc Content of Common Feed Ingredients
| Ingredient | Typical Zinc Content (mg/kg or ppm) | Source |
|---|---|---|
| Oysters | Up to 1000 | [2] |
| Muscle Meats / Nuts | 30 - 50 | [2] |
| Whole Cereals | 20 - 25 | [2] |
| Soybean Meal | ~50 | [9] |
| Corn | ~20 | [9] |
| Milled Flour | 3 - 9 | [2] |
| Non-leafy Vegetables | ~1 |[2] |
Table 2: Example Zinc Concentrations in Experimental Rodent Diets
| Diet Type | Zinc Concentration (mg/kg or ppm) | Purpose | Source |
|---|---|---|---|
| Zinc-Deficient | < 1 | To induce severe deficiency | [12] |
| Zinc-Marginal | 5 - 10 | To study effects of mild deficiency | [3] |
| Zinc-Adequate (Control) | 30 - 60 | Standard control for purified diets | [9][10] |
| Zinc-Supplemented | > 100 | To study effects of supplementation | [13] |
| Pharmacological/Toxic | 1000 - 3000 | Used in specific studies (e.g., swine gut health) |[13][14] |
Table 3: Effect of Dietary Zinc on Tissue Zinc Concentrations in Rats
| Dietary Group | Plasma Zinc (µg/dL) | Liver Zinc (µg/g dry wt) | Femur Zinc (µg/g dry wt) | Source |
|---|---|---|---|---|
| Zinc-Deficient (<1 ppm) | ~50 | ~80 | ~150 | [8] |
| Zinc-Adequate (30 ppm) | ~120 | ~120 | ~250 | [8] |
| Excess Zinc (3000 ppm) | Significantly Increased | Significantly Increased | Significantly Increased |[13][14] |
Experimental Protocols
Protocol 1: Preparation of a Purified, Low-Zinc Rodent Diet
This protocol describes the formulation of a casein-based diet with a controlled, low level of zinc, suitable for a control group in a zinc deficiency study.
1. Objective: To create a diet with a final concentration of <5 mg/kg (ppm) zinc.
2. Materials:
-
Low-zinc casein (vitamin-free)
-
Cornstarch
-
Sucrose
-
Cellulose fiber
-
Soybean oil (or other fat source)
-
Vitamin premix (formulated without zinc)
-
Mineral premix (formulated without zinc)
-
L-Cystine
-
Choline bitartrate
-
Zinc carbonate (or sulfate) standard solution for spiking control diet
-
Deionized water
-
Stainless steel or plastic mixing bowls and utensils
-
Pellet mill (optional)
-
Drying oven
3. Methodology:
-
Work Area Preparation: Thoroughly clean all equipment (bowls, mixers, scoops) with a metal-free detergent, followed by an acid wash (e.g., 1% HCl) and multiple rinses with deionized water to remove any trace mineral contamination.
-
Ingredient Weighing: Precisely weigh all dry ingredients (casein, cornstarch, sucrose, cellulose, vitamin/mineral premixes, etc.) according to your calculated formulation. Handle ingredients with plastic scoops.
-
Dry Mixing: Combine all dry ingredients in a clean mixer and mix until homogeneous.
-
Wet Mixing: In a separate container, weigh the oil and choline bitartrate. Slowly add the dry ingredient mixture to the oil while mixing continuously to form a consistent dough. Add a small, measured amount of deionized water if necessary to achieve the correct consistency.
-
Diet Spiking (for Control Group): To create the zinc-adequate control diet, add a precise amount of the zinc standard solution to the dough and mix thoroughly to ensure even distribution. For the zinc-deficient diet, this step is omitted.
-
Pelleting and Drying: If desired, press the diet dough through a pellet mill. Spread the diet (pelleted or crumbled) on clean stainless steel trays and dry in an oven at <60°C until moisture content is stable (~5-10%).
-
Storage: Store the final diet in clearly labeled, airtight, plastic containers at 4°C in a low-humidity environment to prevent spoilage and contamination.
-
Analysis: Send a sample of the final, dried diet for elemental analysis (see Protocol 2) to verify the final zinc concentration.
Protocol 2: Analysis of Zinc in Animal Feed via ICP-MS
This protocol provides a general workflow for quantifying zinc in diet samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity for trace element analysis.[15]
1. Objective: To accurately determine the zinc concentration in a prepared animal diet.
2. Materials:
-
Dried diet sample
-
Trace-metal grade nitric acid (HNO₃)
-
Hydrogen peroxide (H₂O₂) (optional)
-
Deionized water (Type 1)
-
Certified zinc standard solutions for calibration
-
Microwave digestion system with appropriate vessels
-
Volumetric flasks and pipettes (acid-washed)
-
ICP-MS instrument
3. Methodology:
-
Sample Preparation:
-
Homogenize the dry diet sample to a fine powder using a clean grinder or mortar and pestle.
-
Accurately weigh approximately 0.2-0.5 g of the powdered sample into a clean microwave digestion vessel.
-
-
Acid Digestion:
-
In a fume hood, carefully add a measured volume of concentrated trace-metal grade nitric acid (e.g., 5-10 mL) to the vessel. If the sample has high fat content, a small amount of hydrogen peroxide may also be added.
-
Allow the sample to pre-digest for at least 30 minutes.
-
Seal the vessels and place them in the microwave digestion system. Run a program with controlled temperature and pressure ramps suitable for food matrices (e.g., ramp to 200°C and hold for 20 minutes).
-
-
Dilution:
-
After the vessel has cooled, carefully open it in the fume hood.
-
Quantitatively transfer the clear digestate to a clean volumetric flask (e.g., 50 mL or 100 mL).
-
Rinse the digestion vessel multiple times with deionized water, adding the rinsate to the flask.
-
Bring the flask to final volume with deionized water and mix thoroughly. The final acid concentration should be low (e.g., 1-2%).
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards from the certified zinc stock solution, matching the acid matrix of the diluted samples.
-
Set up the ICP-MS instrument according to the manufacturer’s instructions for zinc analysis (e.g., select appropriate isotopes, set gas flows, and use kinetic energy discrimination if needed to remove interferences).[16]
-
Run a blank, the calibration standards, and then the prepared samples. Include quality control standards and sample blanks at regular intervals.
-
-
Data Quantification:
-
Construct a calibration curve from the standard responses.
-
Use the curve to calculate the zinc concentration in the diluted samples.
-
Account for the initial sample weight and dilution factor to report the final zinc concentration in the original diet sample (e.g., in mg/kg).
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of zinc contamination.
Caption: Workflow for formulating and preparing a purified low-zinc animal diet.
References
- 1. Strategies for Inducing and Validating Zinc Deficiency and Zinc Repletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 553. Zinc (WHO Food Additives Series 17) [inchem.org]
- 3. Dietary model for production of experimental zinc deficiency in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. animbiosci.org [animbiosci.org]
- 6. NEMI Method Summary - B-9001-95 (ICP-MS) [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Effects of zinc supplementation from organic and inorganic sources on growth, blood biochemical indices, and intestinal microarchitecture in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Dietary Zinc Deficiency and Supplementation on Prepubertal Rat Testes: Sulfhydryl and Antioxidant Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory responses to excess zinc ingestion in growing rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Regulatory responses to excess zinc ingestion in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 16. pubcompare.ai [pubcompare.ai]
Refinement of protocols for long-term zinc gluconate administration in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing long-term zinc gluconate administration in rat models. The information is designed to offer practical solutions to common challenges encountered during experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during long-term this compound administration in rats, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reduced Body Weight or Growth Retardation | High dosage of this compound.[1][2] | - Re-evaluate the dosage. Doses of 1-2 mg/kg/day administered intraperitoneally have been shown to have no serious adverse effects, while 4 mg/kg/day resulted in major growth underdevelopment.[1][2] - Consider the route of administration. Oral administration may be better tolerated for long-term studies. - Monitor food and water intake to ensure the effect is not due to decreased consumption. |
| Gastrointestinal Distress (Diarrhea, Nausea) | Irritation of the gastrointestinal mucosa by zinc ions.[3] | - Administer this compound with or after meals to minimize direct contact with the stomach lining.[4] - If using oral gavage, ensure the technique is performed correctly to avoid undue stress or injury. - Consider dividing the daily dose into smaller, more frequent administrations.[4] |
| Organ Toxicity (Liver, Kidney) | Excessive zinc accumulation.[3][5] | - Long-term high-dose use can affect liver and kidney function.[3] Consider periodic monitoring of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN).[6][7] - Histopathological examination of organs at the end of the study is recommended to assess for any cellular damage.[5][8] |
| Altered Mineral Profile (Copper, Manganese) | Interference with the absorption of other trace elements.[3][9][10] | - Long-term high-dose zinc supplementation can lead to deficiencies in other essential minerals like copper and manganese.[3][9][10] - Monitor the levels of other trace elements in serum and tissues, especially in studies of long duration. |
| Inconsistent Serum Zinc Levels | - Timing of Blood Collection: Zinc levels can fluctuate post-administration. - Dietary Factors: Phytates in plant-based diets can inhibit zinc absorption.[11] - Individual Variation: Biological variability among animals. | - Standardize the time of blood collection relative to the last this compound administration. - Use a purified, controlled diet with known phytate content. - Increase the sample size to account for individual variations. |
| Precipitation or Instability of this compound Solution | Improper storage or preparation. | - Prepare fresh solutions regularly. - Store stock solutions in a cool, dark place.[12] - Ensure the this compound is fully dissolved in the vehicle (e.g., sterile water or saline) before administration.[12] |
Frequently Asked Questions (FAQs)
1. What is a safe and effective dose for long-term oral administration of this compound in rats?
The optimal dose depends on the specific research question. However, studies have used a range of doses:
-
Dietary supplementation: Diets containing 50 mg and 80 mg of zinc per kg of diet have been used for up to 180 days.[9][10][13]
-
Oral gavage: A single oral dose of 4 mg/kg has been used to study absorption and bioavailability.[14] For chemoprevention studies, 15 mg/kg of elemental zinc was administered orally three times a week.[15] A dose of 10 mg/kg/day was used in a study on liver and kidney toxicity.[6]
It is crucial to start with a pilot study to determine the optimal dose for your specific experimental conditions and to monitor for any adverse effects.
2. How should I prepare and administer this compound for oral gavage?
This compound can be dissolved in sterile water or saline.[12] Ensure the solution is homogenous before each administration. Oral gavage should be performed by a trained individual to minimize stress and risk of injury to the esophagus or stomach.
3. What are the potential side effects of long-term this compound administration in rats?
Potential side effects, particularly at higher doses, can include:
-
Gastrointestinal issues.[3]
-
Imbalances in other essential minerals like copper and manganese.[9][10]
-
At very high doses, histological changes in organs such as the liver and kidneys may be observed.[5]
4. How can I monitor for zinc toxicity in my long-term study?
Monitoring for zinc toxicity should include:
-
Regularly recording body weight and food/water intake.
-
Observing the animals for any clinical signs of distress.
-
Periodic blood collection to measure serum zinc levels and markers of liver and kidney function.[6][7]
-
At the end of the study, conducting a thorough gross necropsy and histopathological examination of key organs.[5][8]
5. How does diet composition affect the bioavailability of this compound?
Dietary components can significantly influence zinc absorption. For instance, phytates, commonly found in plant-based diets, can bind to zinc and reduce its bioavailability.[11] It is advisable to use a standardized, purified diet to ensure consistent zinc absorption across all experimental groups.
Experimental Protocols
Protocol 1: Long-Term Dietary Administration of this compound
This protocol is adapted from studies investigating the long-term effects of excessive zinc supplementation.[9][10][13]
Objective: To assess the chronic effects of dietary this compound supplementation on physiological and biochemical parameters in rats.
Materials:
-
Wistar rats
-
Basal diet (control, e.g., 20 mg Zn/kg diet)
-
Experimental diets (e.g., 50 mg Zn/kg and 80 mg Zn/kg diet, prepared by adding the calculated amount of this compound)
-
Metabolic cages for sample collection
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Divide rats into control and experimental groups.
-
Provide the respective diets and deionized water ad libitum for the duration of the study (e.g., 180 days).
-
Monitor and record body weight and food intake weekly.
-
At predetermined intervals, collect blood samples for analysis of serum zinc, lipid profiles, and other relevant biomarkers.
-
At the end of the study, euthanize the animals and collect organs (e.g., liver, kidney) for histopathological analysis and mineral content determination.
Protocol 2: Oral Gavage Administration of this compound
This protocol is a general guideline for studies requiring precise daily dosing.
Objective: To deliver a specific daily dose of this compound orally.
Materials:
-
This compound
-
Vehicle (e.g., sterile distilled water or saline)
-
Oral gavage needles appropriate for the size of the rats
-
Syringes
Procedure:
-
Prepare the this compound solution of the desired concentration in the chosen vehicle. Ensure it is well-dissolved.
-
Accurately weigh each rat to calculate the volume of the solution to be administered.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the rat for a short period after administration to ensure there are no signs of distress.
-
Repeat the procedure daily or as required by the experimental design.
Data Presentation
Table 1: Effects of Long-Term Dietary Zinc Supplementation on Serum Lipid Profile in Wistar Rats (180 days)
| Parameter | Control (20 mg Zn/kg diet) | Group 2 (50 mg Zn/kg diet) | Group 3 (80 mg Zn/kg diet) |
| Triglycerides | Baseline | Increased | Increased |
| Cholesterol | Baseline | Increased | Increased |
| VLDL-Cholesterol | Baseline | Increased | Increased |
| HDL-Cholesterol | Baseline | Lowered | Lowered |
| Data summarized from findings reported in studies on long-term zinc supplementation.[9][10][13] |
Table 2: Dose-Dependent Effects of Intraperitoneal this compound Administration in Rats (7 days)
| Dosage | Clinical Observations |
| 1 mg/kg/day | No serious adverse effects |
| 2 mg/kg/day | No serious adverse effects |
| 4 mg/kg/day | Clinical adverse effects, local intolerance, major growth underdevelopment |
| Data based on a study by Andriollo-Sanchez et al. (2008).[1][2] |
Visualizations
Caption: Experimental Workflow for Long-Term this compound Studies in Rats.
Caption: Troubleshooting Logic for Adverse Effects in Rat Studies.
References
- 1. Toxic effects of iterative intraperitoneal administration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. Influence of zinc supplementation on histopathological changes in the stomach, liver, kidney, brain, pancreas and spleen during subchronic exposure of Wistar rats to glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.adre.ro [journal.adre.ro]
- 7. Effects of zinc on tissue uptake and toxicity of lead in Sprague Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histological and Immunohistochemical Study of the Effect of Prenatal Zinc Deficiency on Postnatal Development of Rat Liver [ejh.journals.ekb.eg]
- 9. Long term excessive zinc supplementation in diet induced alteration in serum lipids, hormones and minerals profile in wistar rats and has carry over effect in their F1 generation rats | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 10. researchgate.net [researchgate.net]
- 11. Zinc bioavailability in rats fed a plant-based diet: a study of fermentation and zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the median lethal dose of this compound in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, this compound, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lack of protective effects of this compound against rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zinc Bioavailability: Zinc Gluconate vs. Zinc Sulfate in Rat Models
For researchers, scientists, and drug development professionals, understanding the bioavailability of different zinc salts is crucial for designing effective supplementation and therapeutic strategies. This guide provides an objective comparison of the bioavailability of two commonly used zinc supplements, zinc gluconate and zinc sulfate, based on experimental data from rat models.
Executive Summary
Both this compound and zinc sulfate are widely utilized for their ability to deliver elemental zinc. However, their relative bioavailability can differ, influencing their efficacy in various physiological contexts. Studies in rat models indicate that while both forms are effectively absorbed, this compound may offer advantages in certain scenarios, such as achieving higher tissue-specific concentrations. This guide will delve into the quantitative data, experimental methodologies, and the underlying cellular mechanisms of zinc absorption to provide a comprehensive comparison.
Quantitative Data Comparison
The following table summarizes the key bioavailability parameters for this compound and zinc sulfate from a comparative study in rats.
| Parameter | This compound | Zinc Sulfate | Reference |
| Net Zinc Balance (%) | 5.125 | 2.993 | [1][2] |
| Prostate Zinc Concentration | Significantly elevated at all doses | No significant increase | [3][4] |
Note: The net zinc balance represents the percentage of absorbed and retained zinc from the administered dose.
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized experimental protocols in rat models.
Study 1: Comparative Oral Absorption, Distribution, Excretion, and Bioavailability
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Administration: Single oral dose of 4 mg Zn/kg body weight for both this compound and zinc sulfate.[1]
-
Sample Collection: Blood, tissues (bone, liver, pancreas, testes), urine, and feces were collected at various time points post-administration.[1]
-
Analysis: Zinc concentrations in the collected samples were quantified to determine absorption, distribution, and excretion profiles.[1]
Study 2: Bioavailability in the Rat Prostate
-
Animal Model: Male Wistar rats.[3]
-
Administration: Daily oral administration of this compound or zinc sulfate at three different doses (3.0, 15.0, and 50.0 mg Zn/kg body weight) for 30 days.[3]
-
Sample Collection: Prostate tissue was collected at the end of the 30-day period.[3]
-
Analysis: Zinc concentration in the prostate tissue was measured to assess tissue-specific bioavailability.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow used in the comparative bioavailability studies.
Figure 1: A generalized experimental workflow for assessing the bioavailability of zinc compounds in rats.
Cellular Mechanisms of Zinc Absorption
The absorption of zinc in the small intestine is a complex process mediated by specific transporter proteins. Understanding these pathways is essential for interpreting bioavailability data. The primary transporters involved are the Zrt- and Irt-like proteins (ZIP) for zinc uptake into enterocytes and the Zinc Transporters (ZnT) for zinc efflux.[5][6][7]
The following diagram illustrates the key signaling pathways involved in intestinal zinc absorption.
Figure 2: A simplified diagram of the cellular pathways for zinc absorption in an intestinal enterocyte.
Discussion and Conclusion
The available data from rat models suggests that while both this compound and zinc sulfate serve as effective sources of zinc, their bioavailability profiles can differ. The study by Zhang et al. (2018) indicated a higher net zinc balance for this compound compared to zinc sulfate, suggesting greater absorption and retention.[1][2] Furthermore, the work by Sapota et al. demonstrated that this compound supplementation led to a significant increase in prostate zinc concentration, an effect not observed with zinc sulfate.[3][4] This suggests that the form of the zinc salt can influence its tissue-specific distribution and accumulation.
These differences may be attributed to the physicochemical properties of the compounds, which could affect their dissociation and interaction with intestinal transporters. The organic nature of the gluconate ligand may facilitate a more efficient uptake or reduce interactions with dietary inhibitors compared to the inorganic sulfate.
References
- 1. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, this compound, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bioavailability of different zinc compounds used as human dietary supplements in rat prostate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animine.eu [animine.eu]
Comparative Analysis of Zinc Gluconate and Zinc Citrate Absorption: An In Vitro Perspective Using Caco-2 Cells
For Immediate Release
This guide provides a comparative overview of the absorption efficacy of two common organic zinc salts, zinc gluconate and zinc citrate. While direct comparative studies on their absorption in Caco-2 intestinal cells are not extensively documented in publicly available literature, this document synthesizes findings from human in vivo studies and outlines a comprehensive experimental protocol for a head-to-head in vitro comparison using the Caco-2 cell model. Additionally, it details the established molecular pathways governing zinc absorption in intestinal epithelia.
Part 1: Comparative Bioavailability Data (Human In Vivo Studies)
| Parameter | This compound | Zinc Citrate | Study Population | Key Finding |
| Median Fractional Zinc Absorption | 60.9% | 61.3% | 15 healthy adults | Absorption from both salts was comparable and significantly higher than from zinc oxide. |
This table summarizes data from a human in vivo crossover study. The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption.
Part 2: Experimental Protocol for In Vitro Comparison in Caco-2 Cells
To directly compare the absorption efficacy of this compound and zinc citrate, the following detailed experimental protocol using the Caco-2 cell line is proposed. This protocol is a composite of established methodologies for assessing mineral bioavailability in vitro.
Objective:
To quantify and compare the rate of transport and cellular accumulation of zinc from this compound and zinc citrate across a differentiated Caco-2 cell monolayer.
Materials:
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
This compound and zinc citrate (analytical grade)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for zinc quantification.
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto the apical side of Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Maintain the culture for 21 days post-seeding to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium. Change the culture medium every 2-3 days.
-
Monitor monolayer integrity by measuring the TEER. A stable TEER value (typically >250 Ω·cm²) indicates a well-formed, confluent monolayer.
-
-
Zinc Transport Assay:
-
On day 21, gently wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare transport solutions by dissolving this compound and zinc citrate in HBSS to achieve a final, physiologically relevant zinc concentration (e.g., 50-100 µM). A zinc-free HBSS solution will serve as the negative control.
-
Add the zinc-containing solutions to the apical (upper) chamber of the Transwell® inserts. Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of zinc transported across the monolayer. Replace the collected volume with fresh HBSS.
-
-
Cellular Zinc Accumulation:
-
At the end of the transport experiment (e.g., 120 minutes), remove the transport solutions from both chambers.
-
Wash the cell monolayers three times with ice-cold, zinc-free HBSS to remove any surface-bound zinc.
-
Lyse the cells using a suitable lysis buffer or through acid digestion (e.g., with 65% nitric acid).
-
Collect the cell lysates for quantification of intracellular zinc.
-
-
Quantification and Data Analysis:
-
Determine the zinc concentration in the basolateral samples and cell lysates using ICP-MS or AAS.
-
Calculate the apparent permeability coefficient (Papp) for each zinc compound to quantify the rate of transport.
-
Calculate the total cellular zinc accumulation (e.g., in µg zinc per mg of total protein).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in transport and accumulation between this compound and zinc citrate.
-
Part 3: Visualizing Experimental and Biological Pathways
Experimental Workflow Diagram
Caption: Workflow for comparing zinc salt absorption in Caco-2 cells.
Signaling and Transport Pathways in Intestinal Zinc Absorption
Zinc absorption by intestinal enterocytes is a highly regulated process involving a coordinated network of transporters and signaling molecules.[1][2][3] The primary mechanism involves transporter-mediated uptake across the apical membrane, intracellular trafficking, and efflux across the basolateral membrane into circulation.
Key transporters from the ZIP (Zrt- and Irt-like Protein) and ZnT (Zinc Transporter) families are crucial.[1][2] ZIP4 is the principal transporter responsible for zinc uptake from the intestinal lumen into the enterocyte.[1][2][3] Its expression is tightly regulated by cellular zinc status. Once inside the cell, zinc can be buffered by binding to proteins like metallothionein or transported across the cell. For zinc to enter the bloodstream, it is exported across the basolateral membrane, a process primarily mediated by the ZnT1 transporter.[1][2]
Recent studies have also implicated cellular signaling pathways in the regulation of intestinal barrier function, which can be influenced by zinc. For example, the PI3K/AKT/mTOR pathway has been shown to be activated by zinc, leading to an enhancement of tight junction integrity and improved intestinal barrier function in Caco-2 cells.[4] This suggests that beyond direct transport, zinc's physiological effects are also mediated through complex cell signaling cascades.
References
- 1. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal and placental zinc transport pathways | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc Bis-Glycinate Demonstrates Superior Oral Absorption Compared to Zinc Gluconate in Human Volunteers
A comprehensive review of clinical data indicates that zinc bis-glycinate is more readily absorbed by the human body than zinc gluconate, leading to significantly higher bioavailability. This finding is critical for researchers, scientists, and drug development professionals in the formulation of more effective zinc supplements and therapeutic agents.
A key human clinical trial directly comparing the two zinc forms found that zinc bis-glycinate resulted in a 43.4% higher bioavailability than this compound.[1][2][3][4] This enhanced absorption is attributed to the chelated structure of zinc bis-glycinate, where the zinc ion is bound to two glycine molecules.[5][6] This structure protects the zinc from dietary inhibitors and facilitates its transport across the intestinal wall.[6][7]
Quantitative Comparison of Pharmacokinetic Parameters
A randomized, cross-over study involving twelve healthy female volunteers provides robust quantitative data on the differential absorption of the two zinc compounds.[2][3][4][5] The study measured serum zinc concentrations over time after a single oral administration of 15 mg of elemental zinc in the form of either zinc bis-glycinate or this compound. The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Zinc Bis-Glycinate (Test) | This compound (Reference) | % Increase with Bis-Glycinate |
| Cmax (µg/dL) | 255.3 ± 46.5 | 180.5 ± 36.2 | 41.4% |
| AUCt (µg.h/dL) | 884.9 ± 165.7 | 621.2 ± 138.4 | 42.4% |
| AUCinf (µg.h/dL) | 942.7 ± 172.9 | 684.8 ± 145.3 | 37.6% |
| Tmax (h) | 2.13 ± 0.48 | 2.25 ± 0.51 | - |
Data sourced from Gandia et al., 2007.[2][3]
The mean maximum serum concentration (Cmax) and the area under the curve (AUC), both indicators of the extent of absorption, were significantly higher for zinc bis-glycinate.[2] Specifically, the Cmax for zinc bis-glycinate was 41.4% higher, and the AUCt (area under the curve from time zero to the last measurable concentration) was 42.4% higher than for this compound.[2] The time to reach maximum concentration (Tmax) was similar for both forms.[2]
Experimental Protocol: Bioavailability Study
The pivotal study comparing zinc bis-glycinate and this compound employed a rigorous experimental design to ensure the reliability of the findings.
Study Design: The research was conducted as an open, randomized, two-way, cross-over, single-dose study.[2][3] This design minimized individual subject variability by having each participant serve as their own control.
Participants: Twelve healthy female Caucasian volunteers, aged between 18 and 40, with a Body Mass Index (BMI) ranging from 18 to 28, were enrolled in the study.[2][5] Exclusion criteria included acute or chronic disorders that could interfere with drug absorption, allergies to zinc, and pregnancy.[2]
Intervention: Each volunteer received a single oral dose of 15 mg of elemental zinc, administered as either zinc bis-glycinate or this compound.[3][4] A seven-day washout period was implemented between the two treatment phases to ensure that the first administered zinc form was completely cleared from the body before the second was given.[3][4]
Data Collection: Blood samples were collected from the volunteers at predetermined time intervals after the administration of each zinc formulation. Serum zinc concentrations were then quantified using a validated inductively coupled plasma optical emission spectrometry (ICP-OES) method.[2][3]
Pharmacokinetic Analysis: From the serum zinc concentration-time data, the key pharmacokinetic parameters—Cmax, Tmax, AUCt, and AUCinf—were calculated for each zinc formulation for every participant.[2][3]
Statistical Analysis: The comparison between the two zinc forms was performed by analyzing the Cmax, AUCt, and AUCinf values. An analysis of variance (ANOVA) was used, followed by the calculation of 90% confidence intervals for the ratio of the test (zinc bis-glycinate) to the reference (this compound) formulation.[2][3]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. advantic.com.pl [advantic.com.pl]
- 6. wbcil.com [wbcil.com]
- 7. cphi-online.com [cphi-online.com]
Validating the Anti-inflammatory Effects of Zinc Gluconate in a Lipopolysaccharide-Challenge Model: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of zinc gluconate in a lipopolysaccharide (LPS)-challenge model. The performance of this compound is compared with other zinc compounds and alternative anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals working in the field of inflammation research.
Introduction to the LPS-Challenge Model
The lipopolysaccharide (LPS) challenge model is a widely used and well-established in vivo and in vitro model to study the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the innate immune system, leading to a robust inflammatory cascade.[1] Administration of LPS to animal models or cell cultures mimics the systemic inflammation seen in sepsis and other inflammatory conditions.[2][3] This model is instrumental in evaluating the efficacy of potential anti-inflammatory therapeutic agents.[4]
The primary mechanism of LPS-induced inflammation involves the activation of the Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[5] Activation of NF-κB leads to the transcription and release of a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[6]
Experimental Protocols
In Vivo Murine LPS-Challenge Model
This protocol outlines a standard procedure for inducing systemic inflammation in mice using an intraperitoneal (IP) injection of LPS.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Experimental compound (e.g., this compound)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Reconstitute LPS in sterile PBS to a stock concentration of 1 mg/mL.
-
Prepare the desired working concentration of LPS in sterile PBS. A typical dose for systemic inflammation is 1-10 mg/kg body weight.[7]
-
Dissolve the experimental compound (e.g., this compound) in a suitable vehicle (e.g., sterile water or PBS) to the desired concentration.
-
-
Animal Grouping and Treatment:
-
Randomly divide mice into experimental groups (n=6-10 per group), including:
-
Vehicle Control (receives vehicle only)
-
LPS Control (receives vehicle and LPS)
-
Experimental Group(s) (receives experimental compound and LPS)
-
-
Administer the experimental compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the LPS challenge (e.g., 1 hour prior).
-
-
LPS Challenge:
-
Administer LPS (e.g., 5 mg/kg) or an equivalent volume of PBS (for the vehicle control group) via intraperitoneal injection.[8]
-
-
Sample Collection:
-
At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest tissues of interest (e.g., liver, lungs, spleen) for histological analysis or measurement of inflammatory markers.
-
-
Analysis:
-
Measure serum cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Perform histological examination of tissues to assess inflammation and tissue damage.
-
Analyze protein expression of key inflammatory mediators (e.g., NF-κB, iNOS, COX-2) in tissue lysates via Western blotting.
-
Experimental Workflow Diagram
Caption: Workflow of an in vivo LPS-challenge experiment.
Comparative Efficacy of Anti-inflammatory Agents
This section compares the anti-inflammatory effects of this compound with other zinc compounds and natural anti-inflammatory agents in LPS-challenge models.
Zinc Compounds
| Compound | Model | Key Findings | Reference |
| This compound | Antibiotics and LPS-induced mice | Suppressed the TLR4/NF-κB signaling pathway, reduced expression of TLR4 and NF-κB/p65. Restored body weight and alleviated diarrhea. | [9][10] |
| Zinc Sulfate | LPS-induced inflammation in BV2 microglia cells | Inhibited LPS-induced expression of iNOS, COX-2, TNF-α, and IL-6. Increased expression of the anti-inflammatory protein A20. | [11] |
| Zinc Carnosine | LPS-induced RAW 264.7 macrophages | Suppressed NF-κB activation and the expression of inflammatory mediators like nitric oxide (NO) and iNOS. | [12][13] |
Alternative Anti-inflammatory Agents
| Compound | Model | Key Findings | Reference |
| Quercetin | LPS-induced RAW264.7 macrophages and rats with acute lung injury | Inhibited LPS-induced NO production and suppressed the FAK-paxillin pathway. Attenuated increases in TNF-α and IL-6 in bronchoalveolar lavage fluid. | [3][9] |
| Curcumin | LPS-induced endotoxemia and airway inflammation in mice | Significantly inhibited mRNA expression of iNOS and TGF-β1, and lowered TNF-α levels. Reduced inflammatory cell count and ROS levels. | [7][14] |
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound and other compared agents are largely attributed to their ability to modulate the NF-κB signaling pathway.
Upon LPS binding to TLR4, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, initiating their transcription.[5][15]
Zinc has been shown to inhibit NF-κB activation through several mechanisms. One key mechanism is the induction of the zinc-finger protein A20, which acts as a negative regulator of the NF-κB pathway.[11] A20 can deubiquitinate upstream signaling molecules, thereby terminating the signaling cascade.
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway in response to LPS.
Conclusion
The data presented in this guide demonstrate that this compound exhibits significant anti-inflammatory properties in an LPS-challenge model, primarily through the suppression of the TLR4/NF-κB signaling pathway.[9][10] Comparative analysis with other zinc compounds, such as zinc sulfate and zinc carnosine, suggests that the anti-inflammatory activity is a common feature of bioavailable zinc salts, often linked to the induction of the inhibitory protein A20.[11] Furthermore, when compared to other natural anti-inflammatory agents like quercetin and curcumin, this compound shows a comparable mechanism of action centered on the inhibition of key pro-inflammatory cytokines and mediators. The choice of a specific agent for therapeutic development may depend on factors such as bioavailability, safety profile, and the specific inflammatory context. This guide provides a foundational resource for researchers to inform further investigation and drug development efforts in the field of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 3. Quercetin protects against lipopolysaccharide-induced acute lung injury in rats through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 7. Curcumin inhibits lipopolysaccharide (LPS)-induced endotoxemia and airway inflammation through modulation of sequential release of inflammatory mediators (TNF-α and TGF-β1) in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Zinc inhibited LPS-induced inflammatory responses by upregulating A20 expression in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc L-carnosine suppresses inflammatory responses in lipopolysaccharide-induced RAW 264.7 murine macrophages cell line via activation of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zinc Carnosine Inhibits Lipopolysaccharide-Induced Inflammatory Mediators by Suppressing NF-κb Activation in Raw 264.7 Macrophages, Independent of the MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary Supplementation of the Antioxidant Curcumin Halts Systemic LPS-Induced Neuroinflammation-Associated Neurodegeneration and Memory/Synaptic Impairment via the JNK/NF-κB/Akt Signaling Pathway in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FBL Promotes LPS-Induced Neuroinflammation by Activating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zinc Gluconate Quantification: Titration vs. Atomic Absorption Spectroscopy
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like zinc gluconate is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two common analytical techniques for zinc quantification: complexometric titration and Atomic Absorption Spectroscopy (AAS).
This comparison delves into the experimental protocols and performance data of both methods, offering a comprehensive overview to aid in selecting the most suitable technique for specific analytical needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of complexometric titration and Flame Atomic Absorption Spectroscopy (FAAS) for the quantification of zinc. The data for titration is based on the United States Pharmacopeia (USP) monograph for this compound and performance data for similar complexometric titrations, while the AAS data is aggregated from various validation studies.
| Parameter | Complexometric Titration with EDTA | Flame Atomic Absorption Spectroscopy (FAAS) |
| Principle | Volumetric analysis based on the formation of a stable, colored complex between zinc ions and a titrant (EDTA). | Measurement of the absorption of light by free zinc atoms in a flame. |
| Selectivity | Less selective; potential interference from other metal ions that can form complexes with EDTA. Masking agents may be required. | Highly selective for zinc due to the use of a specific wavelength of light absorbed by zinc atoms.[1] |
| Sensitivity | Lower sensitivity, suitable for assay of bulk drug substance. | High sensitivity, suitable for trace analysis and quantification in various matrices.[1][2] |
| Linearity (R²) | ||
| Not applicable in the same sense as instrumental methods, but demonstrates a stoichiometric relationship. | Excellent linearity, typically >0.99 over a defined concentration range.[3][4] | |
| Precision (%RSD) | Typically <1% for intra-day and inter-day precision in controlled analyses.[5] | Excellent precision, with intra- and inter-day %RSD values often below 2%.[2][4][6] |
| Accuracy (% Recovery) | High accuracy, typically within 98-102% of the true value.[5] | High accuracy, with recovery values generally in the range of 98-102%.[2][3][4] |
| Limit of Detection (LOD) | Higher LOD, not suitable for trace quantification. | Low LOD, typically in the parts per million (ppm) or even parts per billion (ppb) range.[2][4] |
| Limit of Quantification (LOQ) | Higher LOQ, suitable for assay-level concentrations. | Low LOQ, allowing for accurate measurement of low zinc concentrations.[2][4] |
| Sample Throughput | Lower throughput, as it is a manual or semi-automated process. | Higher throughput, especially with autosamplers.[1] |
| Cost & Complexity | Lower initial instrument cost and less complex instrumentation. | Higher initial instrument cost and requires more specialized training. |
Experimental Protocols
Complexometric Titration of this compound (USP Method)
This method relies on the reaction between zinc ions and ethylenediaminetetraacetic acid (EDTA), a chelating agent, to form a stable complex. The endpoint of the titration is detected using a colorimetric indicator.
Procedure:
-
Sample Preparation: Accurately weigh about 700 mg of this compound and dissolve it in 100 mL of water.[7]
-
Buffering: Add 5 mL of ammonia-ammonium chloride buffer to maintain a constant pH.[7]
-
Indicator Addition: Add 0.1 mL of eriochrome black TS as an indicator.[7]
-
Titration: Titrate the solution with a standardized 0.05 M edetate disodium (EDTA) solution.[7]
-
Endpoint Detection: The endpoint is reached when the solution color changes to a deep blue.[7]
-
Calculation: The amount of this compound is calculated from the volume of EDTA solution consumed. Each mL of 0.05 M edetate disodium is equivalent to 22.78 mg of C₁₂H₂₂O₁₄Zn.[7]
Atomic Absorption Spectroscopy (AAS) for Zinc Quantification
AAS is an instrumental technique that measures the concentration of an element by detecting the absorption of light by its free atoms in the gaseous state.
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., deionized water or dilute acid) to a known volume. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.
-
Standard Preparation: Prepare a series of standard solutions of known zinc concentrations.
-
Instrument Setup:
-
Calibration: Aspirate the standard solutions into the flame and measure their absorbance to generate a calibration curve.
-
Sample Analysis: Aspirate the prepared sample solution into the flame and measure its absorbance.
-
Quantification: Determine the zinc concentration in the sample by comparing its absorbance to the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both titration and AAS.
Caption: Workflow for Complexometric Titration of this compound.
References
- 1. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer | Surman Journal of Science and Technology [sjst.scst.edu.ly]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 5. Development and Validation of a Complexometric and Potentiometric Titration Method for the Quantitative Determination of Zinc Pyrithione in Shampoo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound [drugfuture.com]
- 8. shimadzu.com [shimadzu.com]
Comparative Analysis of Zinc Gluconate and Zinc Acetate on Viral Replication
A Guide for Researchers, Scientists, and Drug Development Professionals
The essential micronutrient zinc has garnered significant attention for its broad-spectrum antiviral properties. The inhibitory effects of zinc are primarily attributed to the bioavailability of the zinc ion (Zn²⁺), which can interfere with multiple stages of the viral life cycle, including viral entry, replication, and protein synthesis.[1][2][3] This guide provides a comparative analysis of two common zinc salts, zinc gluconate and zinc acetate, focusing on their efficacy in inhibiting viral replication, with supporting experimental data and methodologies for the research community.
Mechanism of Action: How Zinc Ions Inhibit Viral Replication
The antiviral activity of zinc is not typically dependent on the salt form (gluconate, acetate, sulfate, etc.) but rather on the concentration of dissociated Zn²⁺ ions that can be delivered to the target cells and virions.[3] The primary mechanisms by which zinc ions are understood to inhibit viral replication include:
-
Inhibition of Viral Enzymes: Zinc ions have been shown to directly inhibit the activity of critical viral enzymes. A key target is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[4][5][6][7] By inhibiting RdRp, zinc can block the synthesis of new viral RNA, effectively halting replication.[4][5][6] For SARS-CoV, Zn²⁺ was found to inhibit the elongation step of RNA synthesis and reduce template binding.[4][5]
-
Interference with Polyprotein Processing: Many viruses produce long polyprotein chains that must be cleaved by viral proteases into individual, functional proteins. Zinc can inhibit the activity of these proteases, preventing the maturation of viral proteins and the assembly of new virions.[3][8]
-
Modulation of Host Immune Response: Zinc plays a crucial role in the immune system. It can enhance the production of interferon-α, a cytokine with potent antiviral activity.[1][9] It can also modulate inflammatory responses by inhibiting NF-κB signaling, which may reduce virus-induced pathology.[1][10]
-
Blocking Viral Entry and Uncoating: For some viruses, such as rhinoviruses, zinc ions may physically interact with the viral capsid or host cell receptors (like ICAM-1) to prevent the virus from attaching to and entering host cells.[11][12]
Comparative Efficacy Data
Direct comparative studies focusing solely on the in vitro antiviral efficacy of this compound versus zinc acetate are limited. Most research focuses on the effects of a specific zinc salt or "zinc ions" in general. However, by compiling data from various studies on different viruses, a comparative picture emerges. The key takeaway is that efficacy is concentration-dependent, and both salts are effective at inhibiting viral replication, with performance differences often being minor and context-dependent.
| Zinc Salt | Virus | Cell Line | Key Finding | Concentration for Effect | Reference |
| Zinc Acetate | Respiratory Syncytial Virus (RSV) | HEp-2 | Complete inhibition of plaque formation. | 1 mM - 10 mM | [13] |
| Hepatitis E Virus (HEV) | Huh7 | Significant reduction in viral RNA levels. | 100 µM - 200 µM | [14] | |
| Rhinovirus (Natural Colds) | Human Subjects | No significant effect on illness duration or severity. | 11.5 mg lozenges | [15] | |
| This compound | SARS-CoV-2 | Vero E6 | Inhibited viral protease (3CLpro) activity. | 125 µM (with ionophore) | [8] |
| Rhinovirus 1A | WI-38 & HeLa | Reduced virus yield by 1.0 log₁₀ TCID₅₀ at 24h. | Not specified (Max non-toxic) | [16] | |
| Rhinovirus (Experimental Colds) | Human Subjects | Modest reduction in illness duration (3.5 to 2.5 days). | 13.3 mg lozenges | [15] | |
| Zinc Sulfate & Chloride | Transmissible Gastroenteritis Virus (TGEV) | Swine Testicle (ST) | Markedly reduced viral titers and RNA synthesis. | Not specified | [17] |
| Zinc Sulfate & Acetate | Hepatitis E Virus (HEV) | Huh7 | Significantly inhibited viral replication (luciferase activity). | 100 µM - 200 µM | [14] |
Note: In vitro concentrations (µM, mM) are not directly comparable to in vivo dosages (mg) due to complex pharmacokinetics.
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. Below are summarized protocols for common assays used to evaluate the antiviral effects of zinc compounds.
1. Plaque Reduction Assay (for RSV)
This assay quantifies the reduction in infectious virus particles.
-
Cell Culture: Human epithelial type 2 (HEp-2) cells are grown to confluence in 6-well plates.
-
Virus Preparation: Respiratory Syncytial Virus (RSV) stock is diluted to produce approximately 100 plaque-forming units (PFU) per well.
-
Treatment:
-
Pre-treatment: Cell monolayers are incubated with various concentrations of zinc salts (e.g., 10 µM to 10 mM zinc acetate) or control salts for a set period (e.g., 2 hours) before infection. The media is then removed.
-
Co-treatment: The virus inoculum is mixed with the zinc salt solutions and added to the cell monolayers.
-
Post-treatment: After virus adsorption, the inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the zinc salts.
-
-
Incubation: Plates are incubated for several days until viral plaques (zones of cell death) are visible.
-
Quantification: Cells are fixed and stained (e.g., with crystal violet). Plaques are counted, and the percentage of inhibition is calculated relative to untreated virus controls.[13]
2. Viral Yield Reduction Assay (for Rhinovirus)
This method measures the amount of new infectious virus produced.
-
Cell Culture: WI-38 or HeLa cell monolayers are prepared in tubes or plates.
-
Infection: Cells are infected with rhinovirus (e.g., type 1A) at a specific multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and media containing different concentrations of this compound or a placebo is added.
-
Incubation & Harvest: At various time points post-infection (e.g., 24 and 48 hours), the cell cultures (both cells and supernatant) are harvested by freeze-thawing.
-
Titration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer, typically expressed as the 50% tissue culture infectious dose (TCID₅₀). The reduction in viral yield (in log₁₀ TCID₅₀) is calculated compared to controls.[16]
3. RdRp Activity Assay (In Vitro)
This biochemical assay directly measures the effect of zinc on the polymerase enzyme.
-
Enzyme & Template: Recombinant viral RdRp (e.g., from SARS-CoV) is purified. A synthetic RNA template is used.
-
Reaction: The RdRp, RNA template, and ribonucleotides (including a labeled one, like ³²P-UTP) are combined in a reaction buffer.
-
Treatment: Various concentrations of a zinc salt (e.g., ZnCl₂) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Quantification: The newly synthesized, radiolabeled RNA is precipitated and captured on a filter. The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the RdRp activity.[4][5]
Conclusion and Future Directions
Both this compound and zinc acetate demonstrate clear in vitro antiviral activity against a range of viruses, primarily through the inhibitory actions of the dissociated Zn²⁺ ion on viral enzymes like RdRp.
-
Comparative Efficacy: The available data does not strongly suggest the superiority of one salt over the other in a consistent manner across different viruses and experimental systems. Efficacy is highly dependent on the achievable local concentration of bioavailable zinc ions. In clinical studies on the common cold, results have been inconsistent for both salts, though some studies suggest a modest benefit for this compound.[15]
-
Research Gaps: There is a need for more direct, head-to-head in vitro studies comparing different zinc salts against the same viral strains under identical conditions. Such studies should carefully control for factors like pH and molar concentration of elemental zinc to provide a more definitive comparison.
-
Drug Development: For drug development professionals, the focus should be less on the specific salt and more on the formulation and delivery mechanism. The use of zinc ionophores—compounds that transport zinc ions across cell membranes—has been shown to dramatically increase the intracellular zinc concentration and enhance antiviral efficacy.[4][6][8] Future research should explore novel formulations that improve the bioavailability of zinc ions at the site of viral replication.
References
- 1. Antiviral and immunological activity of zinc and possible role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Potential Impact of Zinc Supplementation on COVID-19 Pathogenesis [frontiersin.org]
- 3. The Role of Zinc in Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zn(2+) inhibits coronavirus and arterivirus RNA polymerase activity in vitro and zinc ionophores block the replication of these viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Zn2+ Inhibits Coronavirus and Arterivirus RNA Polymerase Activity In Vitro and Zinc Ionophores Block the Replication of These Viruses in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Potential Impact of Zinc Supplementation on COVID-19 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral and immunological activity of zinc and possible role in COVID-19 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Efficacy of Zinc Against Common Cold Viruses: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Effect of Zinc Salts on Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc Salts Block Hepatitis E Virus Replication by Inhibiting the Activity of Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antiviral activity of zinc salts against transmissible gastroenteritis virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zinc Gluconate and Zinc Picolinate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate zinc salt for supplementation or therapeutic use is a critical decision in drug development and nutritional science, with bioavailability being a primary determinant of efficacy. This guide provides an objective, data-driven comparison of two commonly used organic zinc salts: zinc gluconate and zinc picolinate. By examining the existing clinical evidence, this document aims to equip researchers and professionals with the necessary information to make informed decisions.
Quantitative Bioavailability Data
A key human clinical trial directly comparing the bioavailability of zinc picolinate and this compound was conducted by Barrie et al. (1987). The study's findings are summarized below, highlighting the differential impact of these two zinc forms on various biological markers of zinc status.
| Parameter | Zinc Picolinate | This compound | Placebo |
| Change in Hair Zinc | Significant Increase (p < 0.005) | No Significant Change | No Significant Change |
| Change in Urine Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change |
| Change in Erythrocyte Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change |
| Change in Serum Zinc | Insignificant Rise | No Significant Change | Insignificant Rise |
Data from Barrie, S. A., et al. (1987). Comparative absorption of zinc picolinate, zinc citrate and this compound in humans. Agents and Actions, 21(1-2), 223-228.[1][2][3][4][5][6]
Another study by DiSilvestro et al., although only available as an abstract, provided a ranking of plasma and erythrocyte zinc levels after single-dose supplementation, suggesting this compound resulted in higher plasma zinc levels than zinc picolinate, while the reverse was observed for erythrocyte zinc.[7]
Experimental Protocols
The methodologies employed in bioavailability studies are crucial for the interpretation of their results. The following is a detailed description of the protocol used in the pivotal Barrie et al. (1987) study.
Study Design: A double-blind, four-period crossover trial was conducted with 15 healthy human volunteers.[1][2][3][5][6]
Participants: The study included 15 healthy individuals who were randomly divided into four groups.[1][2][3][5][6]
Supplementation Protocol: Each group rotated through a random sequence of oral supplementation over four-week periods. The supplements consisted of zinc picolinate, zinc citrate, and this compound, each providing 50 mg of elemental zinc per day, and a placebo.[1][2][3][5][6]
Sample Collection and Analysis: Zinc levels were measured in hair, urine, erythrocytes, and serum before and after each four-week supplementation period.[1][2][3][5][6]
Statistical Analysis: The significance of changes in zinc levels for each parameter was determined and compared between the different zinc formulations and the placebo.[1][2][3][5][6]
Visualizing the Data and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Discussion of Findings
The available evidence, primarily from the Barrie et al. (1987) study, suggests that zinc picolinate may lead to a greater increase in zinc levels in hair, urine, and erythrocytes compared to this compound over a four-week period.[1][2][3][4][5][6] This suggests that zinc picolinate may have superior absorption and retention in the body.[1][2][3][4][5][6]
The proposed mechanism for this enhanced bioavailability is the chelation of zinc with picolinic acid.[8][9][10] Picolinic acid, a metabolite of tryptophan, is thought to form a stable complex with zinc that is more readily absorbed across the intestinal brush border and may be protected from binding with dietary inhibitors such as phytates.[8][10] this compound, while having reasonable bioavailability, dissociates in the gastrointestinal tract, leaving the zinc ion more susceptible to interactions that could impede its absorption.[8]
It is important to note that serum zinc levels did not show a significant difference between the groups in the Barrie et al. study.[1][2][3][5][6] This highlights the limitations of using serum zinc as the sole indicator of zinc status, as it may not accurately reflect total body zinc or the zinc concentrations in other tissues. The significant increases in erythrocyte, hair, and urinary zinc with picolinate supplementation suggest a more substantial impact on overall zinc status.[1][2][3][5][6]
Conclusion
For researchers, scientists, and drug development professionals, the choice between this compound and zinc picolinate should be guided by the specific application and desired outcome. The evidence suggests that for achieving a more pronounced and sustained increase in zinc levels within the body's tissues, zinc picolinate may be the more effective option. However, this compound remains a viable and commonly used form of zinc supplementation.[7][11] Further research, including larger and more recent clinical trials, would be beneficial to expand upon these findings and to explore the clinical implications of the observed differences in bioavailability.
References
- 1. Comparative absorption of zinc picolinate, zinc citrate and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative absorption of zinc picolinate, zinc citrate and this compound in humans | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Comparative absorption of zinc picolinate, zinc citrate and this compound in humans. (1987) | S. A. Barrie | 77 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review [mdpi.com]
- 8. qnwellness.com [qnwellness.com]
- 9. nanominerals.co.uk [nanominerals.co.uk]
- 10. Zinc absorption. Zinc absorption model for different… | by Corpus Valens | Medium [medium.com]
- 11. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Zinc Gluconate and the Common Cold: A Comparative Guide to In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of zinc gluconate in mitigating the duration and severity of the common cold has been a subject of numerous in vivo studies. This guide provides a comparative analysis of key clinical trials, focusing on experimental design, quantitative outcomes, and the proposed mechanisms of action. We will compare this compound primarily against placebo and an alternative zinc salt, zinc acetate, to offer a comprehensive overview for research and development professionals.
Comparative Efficacy of Zinc Formulations
Clinical trials have yielded mixed but often promising results for this compound in treating the common cold. A significant body of evidence suggests that when administered as lozenges, this compound can reduce the duration of cold symptoms.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key randomized controlled trials (RCTs).
Table 1: Efficacy of this compound vs. Placebo in Reducing Cold Duration
| Study | Treatment Group | Placebo Group | Median Reduction in Cold Duration (Days) | p-value |
| Mossad et al. (1996) [1] | This compound (13.3 mg elemental zinc) | 5% Calcium Lactate Pentahydrate | 3.2 | < 0.001 |
| Turner et al. (2000) (Experimental Colds) [2][3] | This compound (13.3 mg elemental zinc) | Tannic acid, sucrose octa-acetate, quinine hydrochloride | 1.0 | 0.035 |
| Turner et al. (2000) (Natural Colds) [2][3] | This compound (13.3 mg elemental zinc) | Tannic acid, sucrose octa-acetate, quinine hydrochloride | No significant difference | > 0.05 |
Table 2: Comparison of this compound and Zinc Acetate in Reducing Cold Duration (Experimental Colds)
| Study | Treatment Group | Placebo Group | Median Cold Duration (Days) | p-value (vs. Placebo) |
| Turner et al. (2000) [2][3] | This compound (13.3 mg) | Tannic acid, sucrose octa-acetate, quinine hydrochloride | 2.5 | 0.035 |
| Zinc Acetate (5 mg) | 3.5 | > 0.05 | ||
| Zinc Acetate (11.5 mg) | 3.25 | > 0.05 | ||
| Placebo | 3.5 | - |
Table 3: Reported Side Effects
| Study | Treatment Group | Most Common Side Effects | Incidence in Treatment Group | Incidence in Placebo Group |
| Mossad et al. (1996) [1] | This compound | Bad Taste, Nausea | 80%, 20% | 30%, 4% |
| Turner et al. (2000) [2][3] | This compound & Zinc Acetate | Headache, Nausea | Not significantly different from placebo | Not significantly different from placebo |
Detailed Experimental Protocols
The methodologies of key clinical trials are crucial for replicating and building upon previous research. Below are detailed protocols from two pivotal studies.
Mossad et al. (1996): this compound Lozenges for Treating the Common Cold[1]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 100 employees of the Cleveland Clinic with cold symptoms for less than 24 hours.
-
Intervention:
-
Treatment Group (n=50): Lozenges containing 13.3 mg of elemental zinc as this compound.
-
Placebo Group (n=50): Lozenges containing 5% calcium lactate pentahydrate.
-
Dosage Regimen: One lozenge dissolved in the mouth every 2 hours while awake for the duration of cold symptoms.
-
-
Outcome Measures: Daily subjective symptom scores for cough, headache, hoarseness, muscle ache, nasal drainage, nasal congestion, scratchy throat, sore throat, and sneezing.
Turner et al. (2000): Effect of Treatment with this compound or Zinc Acetate on Experimental and Natural Colds[2][3]
-
Study Design: Two separate randomized, double-blind, placebo-controlled trials: one with experimentally induced rhinovirus colds and one with naturally acquired colds.
-
Participants: Healthy adult volunteers.
-
Interventions:
-
This compound Group: Lozenges containing 13.3 mg of elemental zinc.
-
Zinc Acetate Groups: Lozenges containing either 5 mg or 11.5 mg of elemental zinc.
-
Placebo Group: Lozenges containing tannic acid, sucrose octa-acetate, and quinine hydrochloride to mimic the taste of zinc.
-
-
Dosage Regimen: One lozenge taken every 2-3 hours while awake.
-
Outcome Measures: Duration and severity of cold symptoms, assessed daily.
Mandatory Visualizations
Experimental Workflow: Randomized Controlled Trial
Caption: A typical experimental workflow for a randomized controlled trial investigating the efficacy of this compound for the common cold.
Proposed Mechanism of Action: Zinc's Antiviral and Anti-inflammatory Effects
The primary proposed mechanism for zinc's efficacy against the common cold involves its interaction with the rhinovirus and the host's immune response.
1. Inhibition of Viral Entry:
A leading hypothesis is that zinc ions (Zn²⁺) compete with human rhinoviruses for binding to the Intercellular Adhesion Molecule-1 (ICAM-1) receptor on nasal epithelial cells.[4] This receptor is the primary entry point for the majority of rhinoviruses. By occupying the binding sites on ICAM-1, zinc ions may physically obstruct the virus from attaching to and entering the host cells.[4]
Caption: Proposed mechanism of zinc ions inhibiting rhinovirus entry by competing for the ICAM-1 receptor.
2. Anti-inflammatory Action:
Zinc has also been shown to possess anti-inflammatory properties, which may contribute to the reduction of cold symptoms. One proposed pathway involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] NF-κB is a key regulator of the inflammatory response. Zinc may upregulate the expression of A20, a zinc-finger protein that is a negative regulator of NF-κB activation.[5][7] By inducing A20, zinc can suppress the production of pro-inflammatory cytokines, thereby reducing the inflammatory symptoms of the common cold.[5][7]
Caption: Zinc's proposed anti-inflammatory mechanism via the upregulation of A20 and subsequent inhibition of the NF-κB pathway.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Effect of treatment with this compound or zinc acetate on experimental and natural colds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of Zinc Against Common Cold Viruses: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Effects of Zinc Gluconate and Zinc Sulfate: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of zinc gluconate and zinc sulfate, focusing on their effects on cellular proteomics. While direct comparative proteomic studies are currently unavailable in the scientific literature, this document synthesizes existing data on the bioavailability and individual proteomic impacts of each compound to offer valuable insights for research and development.
Bioavailability and Cellular Uptake: A Precursor to Proteomic Effects
The biological impact of any compound is contingent on its absorption and availability at the cellular level. Studies comparing this compound and zinc sulfate have shown varying results, with some suggesting comparable bioavailability while others indicate potential, context-dependent advantages for one form over the other.
A study in healthy human volunteers found that the fractional zinc absorption from this compound was significantly higher than from zinc sulfate when administered with milk[1]. In rats, while plasma zinc levels showed no significant difference between zinc sulfate and this compound administration, the net zinc balance was higher for this compound, suggesting better absorption and retention[2][3]. However, other reviews suggest that water-soluble forms of zinc, including both sulfate and gluconate, have comparable bioavailability in healthy adults[4]. These subtle differences in uptake could potentially lead to differential proteomic responses.
| Compound | Elemental Zinc Content | Bioavailability Findings | Key Considerations |
| Zinc Sulfate | ~23% | Generally considered to have good bioavailability[1]. Some studies show lower fractional absorption compared to this compound under specific conditions[1]. | Cost-effective and widely used in agriculture and supplements[4]. May cause more gastrointestinal side effects[4]. |
| This compound | ~14% | Often cited as having high bioavailability, potentially better than zinc sulfate in some contexts[1][5][6]. Studies show it can lead to a higher net zinc balance[2][3]. | Generally better tolerated with fewer gastrointestinal issues[4]. Often preferred in supplements for better taste and consumer compliance[4]. |
Proteomic Studies: Individual Compound Effects
In the absence of a head-to-head comparative proteomic analysis, this section summarizes the findings from separate studies on this compound and zinc sulfate.
2.1. Proteomic Profile Following this compound Administration
A study on the urinary proteome of rats following intragastric administration of this compound identified several differentially expressed proteins. These proteins were associated with various biological processes, indicating the systemic effects of zinc supplementation.
Table 2: Differentially Expressed Proteins in Rat Urine After this compound Administration [7][8][9]
| Protein | Fold Change | p-value | Associated Function |
| Mucin-2 (MUC-2) | 0.07 | 0.005 | Intestinal barrier function |
| Transthyretin | 3.9 | 0.0004 | Transport of thyroxine and retinol |
| Major prion protein (PrP) | 1.7 | 0.008 | Neuronal zinc homeostasis |
| Pyridoxal phosphate homeostasis protein (PPSP) | 4.5 | 0.006 | Vitamin B6 metabolism |
| Pyridoxal kinase (PK) | 1.9 | 0.001 | Vitamin B6 metabolism |
Note: Fold change represents the change in protein abundance after this compound administration compared to baseline.
The study highlighted that this compound administration enriched biological processes such as the regulation of apoptosis and immune system processes, and molecular functions like calcium and copper binding[7][8].
2.2. Proteomic Profile Following Zinc Sulfate Administration
Research on the effects of zinc sulfate has been conducted in various models, revealing its impact on specific cellular proteomes.
A study on the sperm proteome of obese rats showed that zinc sulfate treatment improved fertility by regulating the expression of proteins related to metabolism, inflammation, and sperm maturation[10][11][12]. Another study on a thyroid follicular cell line demonstrated that zinc repletion with zinc sulfate reversed the proteomic changes induced by zinc deficiency, identifying 108 modulated proteins involved in processes like calcium release and regulation of translation[13].
Table 3: Selected Differentially Expressed Sperm Proteins in Obese Rats After Zinc Sulfate Treatment [11]
| Protein Category | Examples of Affected Proteins | Biological Process |
| Metabolism | Proteins in glycolysis/gluconeogenesis, citrate cycle, fatty acid metabolism | Energy production and metabolic regulation |
| Oxidative Stress | Proteins involved in glutathione conjugation | Response to oxidative stress |
| Sperm Function | Proteins related to sperm maturation and motility | Improvement of sperm quality |
| RNA Processing | Proteins involved in RNA splicing | Gene expression regulation |
These findings underscore the role of zinc sulfate in modulating key cellular pathways related to metabolism and cellular health.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited proteomic studies.
3.1. Sample Preparation for Proteomic Analysis (General Workflow) [14][15][16][17]
-
Cell Lysis: Cells are harvested and lysed using a buffer containing detergents (e.g., SDS or SDC) to solubilize proteins.
-
Protein Precipitation: Methods like ZnCl2 precipitation-assisted sample preparation (ZASP) or acetone precipitation are used to remove interfering substances and concentrate the proteins[14][15].
-
Reduction and Alkylation: Disulfide bonds in proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.
-
Enzymatic Digestion: Proteins are digested into smaller peptides, typically using trypsin, overnight at 37°C.
-
Peptide Cleanup: Peptides are purified and desalted using solid-phase extraction (e.g., C18 columns) to remove salts and detergents that can interfere with mass spectrometry.
3.2. Quantitative Proteomic Analysis by Mass Spectrometry [16][17]
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.
-
Mass Spectrometry (MS) Analysis: The separated peptides are ionized and their mass-to-charge ratio is measured in a mass spectrometer (e.g., LTQ Orbitrap).
-
Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Quantitative analysis is performed to compare protein abundance between different conditions (e.g., zinc-treated vs. control).
Visualizations
The following diagrams illustrate the experimental workflow for comparative proteomics and a conceptual pathway of zinc's cellular action.
Conclusion
While direct comparative proteomic data for this compound and zinc sulfate is lacking, the available evidence suggests that both compounds effectively increase intracellular zinc levels, thereby influencing a wide array of cellular processes. The choice between these two zinc salts in a research or clinical setting may be guided by factors such as bioavailability in a specific context, patient tolerance, and cost. The subtle differences in their absorption kinetics could lead to distinct proteomic signatures. Future head-to-head comparative proteomic studies are warranted to elucidate the specific cellular responses to these commonly used zinc supplements, which would provide a more definitive basis for their differential application. Such studies would be invaluable for understanding the nuanced roles of different zinc formulations in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, this compound, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc Sulfate vs this compound: Complete Comparison [elchemy.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The Mechanism of Zinc Sulfate in Improving Fertility in Obese Rats Analyzed by Sperm Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of Zinc Sulfate in Improving Fertility in Obese Rats Analyzed by Sperm Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteomic Analysis of Zn Depletion/Repletion in the Hormone-Secreting Thyroid Follicular Cell Line FRTL-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis [bio-protocol.org]
- 15. ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis [en.bio-protocol.org]
- 16. Quantitative Proteomic Analysis of the Response to Zinc, Magnesium, and Calcium Deficiency in Specific Cell Types of Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Effects of Biogenic Zinc Nanoparticles on the Growth and Development of Brassica napus L. Revealed by Proteomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the stability of different organic zinc salts in solution
For Researchers, Scientists, and Drug Development Professionals
The stability of organic zinc salts in solution is a critical parameter influencing their bioavailability, efficacy, and shelf-life in pharmaceutical and nutraceutical formulations. This guide provides a comparative study on the stability of four commonly used organic zinc salts: zinc acetate, zinc gluconate, zinc citrate, and zinc picolinate. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate zinc salt for a given application.
Comparative Performance Data
The solution stability of an organic zinc salt is primarily governed by its solubility and its tendency to dissociate or hydrolyze in a given solvent. The following table summarizes key quantitative data for the four zinc salts. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data is compiled from various sources.
| Parameter | Zinc Acetate | This compound | Zinc Citrate | Zinc Picolinate |
| Molecular Formula | Zn(CH₃COO)₂ | C₁₂H₂₂O₁₄Zn | Zn₃(C₆H₅O₇)₂ | C₁₂H₈N₂O₄Zn |
| Molar Mass ( g/mol ) | 183.48 (anhydrous) | 455.68 | 610.37 | 309.60 |
| Solubility in Water | 43 g/100 mL (20 °C, dihydrate)[1] | 19.3 g/100 mL (20°C)[2] | Slightly soluble[3][4] | Slightly soluble, soluble in hot water[5][6] |
| Stability Constant (log K) | Zn(CH₃COO)⁺: log K₁ values determined at various temperatures and ionic strengths[7] | Zn(GH₄)⁺: log K = 1.7 (in acidic range)[8] | Various complex species ([Zn(cit)]⁻, [Zn(cit)H], etc.) with determined formation constants[9] | Not explicitly found in searches |
| pH Stability | Hydrolyzes in aqueous solution, forming acetic acid and hydroxyl species[5][8] | Relatively stable in the pH range of 4-7; stability decreases in alkaline conditions[2] | pH-dependent complex formation[9] | Data not available |
| Known Degradation Pathways | Hydrolysis[5][8][10] | Hydrolysis, particularly in alkaline solutions[2] | Thermal decomposition at high temperatures[11] | Data not available |
Experimental Protocols
Accurate assessment of the stability of organic zinc salts relies on robust experimental methodologies. Below are detailed protocols for determining key stability parameters.
Determination of Aqueous Solubility (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
Organic zinc salt (e.g., zinc acetate)
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Suitable analytical instrument for zinc quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
Procedure:
-
Add an excess amount of the organic zinc salt to a known volume of water in a flask. The excess solid should be visible.
-
Seal the flask and place it in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove undissolved solids.
-
Dilute the filtered sample with a known volume of solvent.
-
Analyze the concentration of zinc in the diluted sample using a calibrated AAS or ICP-OES.
-
Calculate the solubility of the organic zinc salt in g/100 mL or mol/L.
Determination of Stability Constants by pH-metric Titration
This potentiometric method is used to determine the stability constants of metal complexes by monitoring the pH changes upon titration.
Materials:
-
Organic zinc salt solution of known concentration
-
Ligand solution (e.g., sodium acetate for the zinc acetate system) of known concentration
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions
-
pH meter with a glass electrode
-
Thermostatically controlled reaction vessel
-
Burette
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In the thermostatically controlled vessel, place a known volume of a solution containing the organic zinc salt and the ligand.
-
Bubble an inert gas through the solution to remove dissolved carbon dioxide.
-
Titrate the solution with a standardized strong base (or acid, depending on the system).
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
Using appropriate software or calculation methods (e.g., the Bjerrum method), analyze the titration data to determine the formation constants (stability constants) of the zinc-ligand complexes.
Visualizing Experimental Workflows and Chemical Equilibria
The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability constant determination and the general chemical equilibria of organic zinc salts in solution.
Discussion on Stability and Degradation
The stability of organic zinc salts in solution is a dynamic process influenced by factors such as pH, temperature, and the presence of other ions.
-
Zinc Acetate: In aqueous solutions, zinc acetate can undergo hydrolysis, which may be more pronounced at higher temperatures, leading to the formation of acetic acid and various zinc-hydroxy species[5][10]. This can alter the pH of the solution and potentially lead to the precipitation of less soluble basic zinc salts.
-
This compound: this compound is reported to be relatively stable in acidic to neutral pH ranges (pH 4-7)[2]. However, in alkaline conditions, its stability decreases due to the formation of insoluble zinc hydroxide, which can reduce the concentration of bioavailable zinc[2]. It is also noted to undergo a slight hydrolysis reaction in aqueous solutions[2].
-
Zinc Citrate: The behavior of zinc citrate in solution is complex, with the formation of various soluble complex species depending on the pH[9]. While this complexation can keep zinc in solution, changes in pH can shift the equilibrium and potentially lead to precipitation.
-
Zinc Picolinate: Studies on the absorption of zinc picolinate suggest that it forms a stable chelate that may enhance its transport across biological membranes[3][4][12]. However, specific data on its hydrolysis or degradation kinetics in simple aqueous solutions were not prominently available in the reviewed literature.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. Comparative absorption of zinc picolinate, zinc citrate and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zinc acetate - Sciencemadness Wiki [sciencemadness.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Zinc Gluconate: A Potent Modulator of Tight Junction Proteins for Enhanced Barrier Function
For researchers, scientists, and drug development professionals, maintaining epithelial and endothelial barrier integrity is paramount. The disruption of tight junctions (TJs), the primary regulators of paracellular permeability, is implicated in a wide range of diseases. This guide provides a comprehensive comparison of zinc gluconate's efficacy in upregulating key tight junction proteins, validated by Western blot analysis, against other potential modulators.
Zinc, an essential micronutrient, has demonstrated a significant role in enhancing intestinal barrier function.[1][2] Recent studies have focused on this compound as a readily bioavailable source for bolstering the expression of crucial TJ proteins, offering a promising therapeutic avenue for conditions associated with increased intestinal permeability.
Comparative Analysis of Tight Junction Protein Upregulation
Western blot analysis serves as a cornerstone technique for quantifying the expression levels of specific proteins. The following table summarizes quantitative data from various studies investigating the effect of this compound and alternative compounds on the expression of key tight junction proteins: Claudin-1, Occludin, and Zonula Occludens-1 (ZO-1). It is important to note that the presented data for alternative compounds are not from direct head-to-head comparative studies with this compound but are compiled from independent research.
| Compound | Protein Target | Cell/Tissue Model | Fold/Percentage Change (vs. Control) | Reference |
| This compound | Claudin-2 | Human Duodenal Mucosa | 40% average increase | [1] |
| Tricellulin | Human Duodenal Mucosa | 45% average increase | [1] | |
| Claudin-3 | Human Duodenal Mucosa | 17% average increase (near significant) | [1] | |
| Claudin-5 | Human Duodenal Mucosa | 44% average increase (near significant) | [1] | |
| Occludin | Weaning Piglet Ileal Mucosa | Significantly enhanced | [3] | |
| ZO-1 | Weaning Piglet Ileal Mucosa | Significantly enhanced | [3] | |
| ZO-1, Occludin, Claudin-1, JAM-A | Mouse Ileum | Significantly upregulated | [2][4] | |
| Quercetin | Claudin-4 | Porcine Villous Epithelium | Increased protein level | [5] |
| Claudin-2 | Porcine Villous Epithelium | Reduced protein level | [5] | |
| Berberine | Occludin, ZO-1, Claudin-1, Claudin-4 | Mouse Colon | Partially reversed redistribution | |
| L-Glutamine | Occludin, Claudin-1, ZO-2, ZO-3 | Weanling Piglet Jejunum | Attenuated weanling-induced decreases |
Validating Upregulation: A Detailed Western Blot Protocol
The following protocol provides a standardized methodology for researchers to validate the upregulation of tight junction proteins in response to treatment with this compound or other modulators.
1. Sample Preparation:
- Culture intestinal epithelial cells (e.g., Caco-2) to confluence on permeable supports.
- Treat cells with the desired concentration of this compound or alternative compound for a predetermined time course.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target tight junction proteins (e.g., anti-Claudin-1, anti-Occludin, anti-ZO-1) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using a digital imaging system.
- Perform densitometric analysis of the protein bands using appropriate software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of zinc in tight junction regulation and the experimental workflow of Western blotting.
References
- 1. Orally Administered this compound Induces Tight Junctional Remodeling and Reduces Passive Transmucosal Permeability Across Human Intestine in a Patient-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supplemental zinc reduced intestinal permeability by enhancing occludin and zonula occludens protein-1 (ZO-1) expression in weaning piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective effect of this compound on intestinal mucosal barrier injury in antibiotics and LPS-induced mice [frontiersin.org]
- 5. Quercetin Improves Barrier Properties in Porcine Small Intestine but Not in Peyer’s Patches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc Gluconate and Zinc-Enriched Yeast in Animal Nutrition
An objective evaluation of two prominent organic zinc supplements for animal feed, focusing on efficacy and supported by experimental data.
In the realm of animal nutrition, the supplementation of zinc is crucial for a myriad of physiological functions, including growth, immune response, and antioxidant defense. While inorganic zinc sources have been traditionally used, the focus has shifted towards organic forms for their enhanced bioavailability and efficacy. This guide provides a detailed comparison of two popular organic zinc supplements: zinc gluconate and zinc-enriched yeast. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in formulating advanced animal feed.
I. Bioavailability: A Tale of Two Organic Zincs
Bioavailability, the proportion of a nutrient that is absorbed and utilized, is a key metric for evaluating the efficacy of any feed supplement. Studies comparing this compound and zinc-enriched yeast have yielded significant insights.
A study in rats systematically compared the oral absorption, distribution, excretion, and bioavailability of zinc sulfate, this compound, and zinc-enriched yeast. The results showed that while plasma zinc levels did not differ significantly between the three forms, the net zinc balance for zinc-enriched yeast (7.482%) was higher than that of this compound (5.125%) and zinc sulfate (2.993%). This suggests that zinc from zinc-enriched yeast is more effectively absorbed and retained in the body compared to this compound[1][2][3].
Similarly, a clinical study in healthy male volunteers concluded that organic zinc yeast supplements are more biologically available than this compound salts[4][5][6]. Although this compound led to higher blood zinc concentrations in the initial hours after supplementation, it also resulted in greater fecal losses[4][5][6]. In contrast, zinc-enriched yeast showed a more sustained increase in blood zinc levels with significantly lower fecal excretion, leading to a more positive net zinc balance[4][5][6].
The following table summarizes the key findings on the bioavailability of this compound and zinc-enriched yeast.
| Parameter | This compound | Zinc-Enriched Yeast | Animal Model | Reference |
| Net Zinc Balance | 5.125% | 7.482% | Rats | [1][2] |
| Net Zinc Balance (48h) | -2.00 | 9.46 | Humans | [4][5][6] |
| Fecal Excretion | Higher | Significantly Lower | Humans | [4][5][6] |
| Plasma/Blood Zinc Levels | Initial rapid increase | Sustained increase | Humans | [4][5][6] |
II. Growth Performance: Translating Bioavailability to Production
Enhanced bioavailability of a nutrient is expected to translate into improved growth performance in animals. The available data suggests that both this compound and zinc-enriched yeast can positively impact growth parameters, although direct comparative studies are limited.
In nursery pigs, supplementation with live yeast or a combination of live yeast and zinc oxide led to increased average daily gain and a decreased feed conversion ratio compared to a control diet[7][8]. Another study in Sahiwal calves demonstrated that dietary supplementation with zinc yeast improved weight gain and average daily gain[9].
While direct comparisons in the same study are scarce, the positive effects of zinc-enriched yeast on growth in commercially important livestock are evident.
| Parameter | Animal Model | Zinc-Enriched Yeast Supplementation | Control/Other | Reference |
| Average Daily Gain (ADG) | Nursery Pigs | Increased | Lower in control | [7][8] |
| Feed Conversion Ratio (FCR) | Nursery Pigs | Decreased | Higher in control | [7][8] |
| Weight Gain | Sahiwal Calves | Increased | Lower in control | [9] |
| Average Daily Gain (ADG) | Sahiwal Calves | Increased | Lower in control | [9] |
III. Immune Response: Bolstering Animal Defenses
Zinc is a critical modulator of the immune system, and its supplementation is known to enhance both humoral and cell-mediated immunity.
In nursery pigs, dietary inclusion of live yeast or live yeast with zinc oxide resulted in increased serum concentrations of IgA and IgG compared to a control group[7][8]. A study in Sahiwal calves also reported that zinc yeast supplementation led to an increase in plasma total immunoglobulin concentration[9]. Furthermore, research in rainbow trout showed that a diet supplemented with zinc-enriched yeast significantly increased serum lysozyme activity, complement activity, and total immunoglobulin levels[10].
These findings highlight the potential of zinc-enriched yeast to bolster the immune system of various animal species.
| Parameter | Animal Model | Zinc-Enriched Yeast Supplementation | Control/Other | Reference |
| Serum IgA | Nursery Pigs | Increased | Lower in control | [7][8] |
| Serum IgG | Nursery Pigs | Increased | Lower in control | [7][8] |
| Plasma Total Immunoglobulin | Sahiwal Calves | Increased | Lower in control | [9] |
| Serum Lysozyme Activity | Rainbow Trout | Significantly Increased | Lower in control | [10] |
| Serum Complement Activity | Rainbow Trout | Significantly Increased | Lower in control | [10] |
| Serum Total Immunoglobulin | Rainbow Trout | Significantly Increased | Lower in control | [10] |
IV. Antioxidant Status: Combating Oxidative Stress
Zinc plays a vital role in the body's antioxidant defense system, primarily as a cofactor for the enzyme superoxide dismutase (SOD).
In psoriasis-induced mice, supplementation with this compound, zinc chloride, and zinc-EDTA all led to increased activities of the antioxidant enzymes superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and a decrease in the concentration of malondialdehyde (MDA), a marker of lipid peroxidation[11].
Similarly, in Sahiwal calves, dietary zinc yeast supplementation increased the total antioxidant activity in plasma, while decreasing the levels of superoxide dismutase and catalase, which may indicate a lower level of oxidative stress and thus a reduced need for these enzymes. The concentration of thiobarbituric acid reactive substances (TBARS), another indicator of lipid peroxidation, was also lower in the zinc yeast supplemented group[9]. In nursery pigs, live yeast supplementation was associated with a lower serum malondialdehyde (MDA) level compared to the control group[7].
| Parameter | Animal Model | This compound Supplementation | Zinc-Enriched Yeast Supplementation | Control/Other | Reference |
| Superoxide Dismutase (SOD) Activity | Psoriasis-induced Mice | Increased | - | Lower in positive control | [11] |
| Glutathione Peroxidase (GSH-Px) Activity | Psoriasis-induced Mice | Increased | - | Lower in positive control | [11] |
| Catalase (CAT) Activity | Psoriasis-induced Mice | Increased | - | Lower in positive control | [11] |
| Malondialdehyde (MDA) Concentration | Psoriasis-induced Mice | Decreased | - | Higher in positive control | [11] |
| Total Antioxidant Activity | Sahiwal Calves | - | Increased | Lower in control | [9] |
| Thiobarbituric Acid Reactive Substance (TBARS) | Sahiwal Calves | - | Decreased | Higher in control | [9] |
| Serum Malondialdehyde (MDA) | Nursery Pigs | - | Decreased | Higher in control | [7] |
V. Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are generalized methodologies for the key experiments cited.
Bioavailability Assessment
A common method to determine zinc bioavailability is through a depletion-repletion study in animal models such as rats or chicks[12].
-
Depletion Phase: Animals are fed a zinc-deficient basal diet for a specific period to deplete their zinc stores.
-
Repletion Phase: Animals are then divided into groups and fed diets supplemented with different zinc sources (e.g., this compound, zinc-enriched yeast) at varying levels.
-
Sample Collection: Over the course of the study, blood, feces, and urine are collected. At the end of the trial, tissues such as the liver and femur are harvested.
-
Analysis: Zinc concentrations in the collected samples are determined using methods like atomic absorption spectrometry.
-
Calculation: Bioavailability is often calculated using the slope-ratio assay, where the slope of the response (e.g., bone zinc concentration) to the supplemental zinc intake from the test source is compared to the slope of the response to a standard source (like zinc sulfate).
Growth Performance Trials
Growth performance is typically evaluated over a period that is relevant to the production cycle of the animal.
-
Animal Allocation: A sufficient number of animals are randomly allocated to different dietary treatment groups.
-
Dietary Treatments: Each group receives a basal diet supplemented with either this compound or zinc-enriched yeast at specified concentrations. A control group receives the basal diet without zinc supplementation.
-
Data Collection: Body weight and feed intake are recorded at regular intervals (e.g., weekly)[13][14][15].
-
Calculations: Key performance indicators are calculated, including:
-
Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days
-
Average Daily Feed Intake (ADFI): Total Feed Consumed / (Number of Animals × Number of Days)
-
Feed Conversion Ratio (FCR): Total Feed Consumed / Total Weight Gain
-
Immune Response Evaluation
The impact of dietary supplements on the immune system can be assessed through various in vivo and in vitro assays.
-
Animal Model and Supplementation: Animals are fed diets with or without the zinc supplements for a predetermined period.
-
Immunization (Optional): To assess the specific antibody response, animals may be challenged with a specific antigen (e.g., vaccination).
-
Sample Collection: Blood samples are collected to measure serum immunoglobulins (IgA, IgG, IgM) using ELISA kits.
-
Lymphocyte Proliferation Assay: The proliferation of lymphocytes in response to a mitogen can be measured to assess cell-mediated immunity.
-
Cytokine Analysis: The levels of various cytokines (e.g., interleukins, interferons) in the serum or from cultured immune cells can be quantified using ELISA or multiplex assays.
Antioxidant Status Assessment
The antioxidant capacity of an animal can be determined by measuring the activity of antioxidant enzymes and the levels of markers of oxidative damage.
-
Sample Collection: Blood (plasma or serum) and tissue samples (e.g., liver) are collected from animals in different treatment groups.
-
Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using commercially available assay kits or established spectrophotometric methods[16][17].
-
Oxidative Damage Markers: The concentration of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) is measured as an indicator of lipid peroxidation[16].
-
Total Antioxidant Capacity (TAC): Assays such as the ferric reducing ability of plasma (FRAP) or the Trolox equivalent antioxidant capacity (TEAC) can be used to measure the overall antioxidant status of the plasma or serum[16][17][18].
VI. Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Simplified diagram of the primary zinc absorption pathway in an enterocyte.
Caption: A generalized experimental workflow for evaluating animal feed supplements.
VII. Conclusion
The evidence presented suggests that both this compound and zinc-enriched yeast are effective organic zinc supplements for animal feed. However, zinc-enriched yeast appears to have an advantage in terms of bioavailability, with studies indicating higher retention and a more favorable net balance in both rodents and humans. This enhanced bioavailability may contribute to the observed improvements in growth performance, immune function, and antioxidant status in various animal species.
References
- 1. Comparison of the Oral Absorption, Distribution, Excretion, and Bioavailability of Zinc Sulfate, this compound, and Zinc-Enriched Yeast in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. en.angelyeast.com [en.angelyeast.com]
- 4. Clinical evaluation of the bioavailability of zinc-enriched yeast and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Evaluation of the Bioavailability of Zinc-enriched Yeast and this compound in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Live Yeast or Live Yeast Combined with Zinc Oxide Enhanced Growth Performance, Antioxidative Capacity, Immunoglobulins and Gut Health in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of dietary supplementation with zinc enriched yeast (Saccharomyces cerevisiae) on immunity of rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of zinc on interleukins and antioxidant enzyme values in psoriasis-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc bioavailability in rats fed a plant-based diet: a study of fermentation and zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Growth Performance, Organ Development, Meat Quality, and Bone Mineralisation of Broiler Chickens through Multi-Enzyme Super-Dosing in Reduced Energy Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Growth performance of broiler chickens fed on feeds with varying mixing homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of total (anti)oxidant status in goat kids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidants and Their Measurement | Oxford Biomedical Research [oxfordbiomed.com]
Independent Verification of Zinc Gluconate's Impact on TLR4/NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zinc gluconate's performance in modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway against other well-researched natural compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathway and experimental workflows.
Comparative Analysis of TLR4/NF-κB Pathway Modulation
The following table summarizes quantitative data from independent studies on the effects of this compound and alternative compounds—resveratrol, curcumin, and quercetin—on key markers of the TLR4/NF-κB signaling pathway. It is important to note that the experimental conditions, including cell types, models, and concentrations of stimuli (e.g., lipopolysaccharide - LPS), may vary between studies.
| Compound | Target Protein/Cytokine | Experimental Model | Treatment Concentration | Observed Effect |
| This compound | TLR4 | Antibiotics and LPS-induced mice | High-dose ZG | Significantly lower TLR4 protein expression compared to the LPS-induced group[1][2] |
| NF-κB p65 | Antibiotics and LPS-induced mice | Low, medium, and high-dose ZG | Significantly lower NF-κB/p65 protein expression level compared to the LPS-induced group[1][2] | |
| Resveratrol | TLR4 | IL-1β-stimulated SW1353 cells | 50 μM | Reversed the IL-1β-induced up-regulation of TLR4 protein[3][4] |
| NF-κB p65 | Rat model of focal cerebral ischemia | 10 and 100 mg/kg | Significantly downregulated the increased protein expression of NF-κB p65[5] | |
| TNF-α | Rat model of focal cerebral ischemia | 10 and 100 mg/kg | Significantly lowered the elevated blood levels of TNF-α[5] | |
| IL-1β | Rat model of focal cerebral ischemia | 10 and 100 mg/kg | Significantly lowered the elevated blood levels of IL-1β[5] | |
| Curcumin | TLR4 | Rat model of traumatic spinal cord injury | Not specified | Markedly down-regulated the SCI-induced up-regulation of TLR4[2] |
| MyD88 | PMA-induced macrophages | Not specified | Inhibited the activation of MyD88[1] | |
| NF-κB p65 | Rat model of traumatic spinal cord injury | Not specified | Markedly down-regulated the SCI-induced up-regulation of NF-κB[2] | |
| TNF-α | Rat model of traumatic spinal cord injury | Not specified | Suppressed the SCI-induced up-regulation of TNF-α[2] | |
| IL-1β | Rat model of traumatic spinal cord injury | Not specified | Suppressed the SCI-induced up-regulation of IL-1β[2] | |
| IL-6 | Rat model of traumatic spinal cord injury | Not specified | Suppressed the SCI-induced up-regulation of IL-6[2] | |
| Quercetin | TLR4 | LPS-induced bovine mammary epithelial cells | 100 μg/ml | Significantly reduced the LPS-induced increase in TLR4 mRNA levels[6][7] |
| MyD88 | LPS-induced bovine mammary epithelial cells | 100 μg/ml | Significantly attenuated the LPS-induced increase in MyD88 mRNA expression[6][7] | |
| NF-κB p65 | LPS-induced bovine mammary epithelial cells | 100 μg/ml | Significantly inhibited the nuclear translocation of NF-κB p65[6][7] | |
| TNF-α | LPS-induced bovine mammary epithelial cells | 100 μg/ml | Markedly decreased the LPS-induced mRNA expression of TNF-α[6] | |
| IL-1β | LPS-induced bovine mammary epithelial cells | 100 μg/ml | Markedly decreased the LPS-induced mRNA expression of IL-1β[6] | |
| IL-6 | LPS-induced bovine mammary epithelial cells | 100 μg/ml | Markedly decreased the LPS-induced mRNA expression of IL-6[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
Western Blot Analysis for TLR4 and NF-κB p65 Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
a. Sample Preparation (Protein Extraction):
-
Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells or tissues in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
b. Gel Electrophoresis (SDS-PAGE):
-
Mix 20-30 µg of total protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
c. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system, typically at 100V for 1-2 hours or according to the manufacturer's instructions.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for TLR4 (1:1000 dilution) and NF-κB p65 (1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
e. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to a housekeeping protein like GAPDH or β-actin to ensure equal loading.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α, IL-1β, IL-6)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
a. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
b. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants or serum) to the wells.
-
Incubate for 2 hours at room temperature.
c. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine of interest to each well.
-
Incubate for 1-2 hours at room temperature.
d. Enzyme and Substrate Reaction:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate thoroughly (five to seven times) with wash buffer.
-
Add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well and incubate in the dark for 15-30 minutes. The HRP enzyme will catalyze a color change.
e. Measurement and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the TLR4/NF-κB signaling pathway, a key cascade in the innate immune response.
Caption: The TLR4/NF-κB signaling cascade initiated by LPS.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the impact of a compound on the TLR4/NF-κB pathway.
Caption: General workflow for studying TLR4/NF-κB pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin modulates TLR4/NF-κB inflammatory signaling pathway following traumatic spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Resveratrol Exerts Anti-Osteoarthritic Effect by Inhibiting TLR4/NF-κB Signaling Pathway via the TLR4/Akt/FoxO1 Axis in IL-1β-Stimulated SW1353 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol downregulates the TLR4 signaling pathway to reduce brain damage in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin Alleviates Lipopolysaccharide-Induced Inflammatory Response in Bovine Mammary Epithelial Cells by Suppressing TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quercetin Alleviates Lipopolysaccharide-Induced Inflammatory Response in Bovine Mammary Epithelial Cells by Suppressing TLR4/NF-κB Signaling Pathway [frontiersin.org]
Safety Operating Guide
Proper Disposal of Zinc Gluconate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of zinc gluconate is critical for laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
This compound, while utilized in various research and pharmaceutical applications, is classified as hazardous to the aquatic environment, with long-lasting effects.[1][2][3][4] Improper disposal can lead to significant environmental harm. Therefore, it is imperative to follow specific protocols to prevent its release into sewer systems or landfills.
Key Disposal Principles
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste.[5][6] This requires segregation from general laboratory trash and other waste streams to ensure it is handled by a licensed waste management facility.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established and can vary by jurisdiction, the primary consideration is its environmental hazard classification. The following table summarizes the key hazard information that dictates its disposal as a hazardous substance.
| Hazard Classification | GHS Hazard Statement(s) | Implication for Disposal |
| Hazardous to the aquatic environment, short-term (Acute) - Category 1 | H400: Very toxic to aquatic life[1][2][4] | Must not be disposed of down the drain. |
| Hazardous to the aquatic environment, long-term (Chronic) - Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2][4] | Requires disposal as hazardous waste to prevent long-term environmental contamination. |
| Serious eye damage/eye irritation | H318: Causes serious eye damage[1][2] | Personal protective equipment (PPE) is necessary during handling and disposal. |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of pure this compound, solutions containing this compound, and contaminated materials.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, expired materials, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips).
-
Segregate this compound waste from non-hazardous waste and other chemical waste streams to prevent reactions and ensure proper disposal.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable option.[6]
-
Ensure the waste container is kept tightly closed when not in use.[2][5]
-
Label the container clearly as "Hazardous Waste: this compound" and include any other required information according to your institution's and local regulations.[6][7]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
-
Spill Management:
-
In the event of a spill, avoid dust formation for solid this compound.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3]
-
Contain the spill and collect the material using an inert absorbent for liquids or by carefully sweeping up solids.[5]
-
Place all cleanup materials into a designated hazardous waste container.[6]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3][8]
-
Do not attempt to neutralize or treat the this compound waste unless you are a trained professional following a validated and approved protocol.[8]
-
Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[2]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. wbcil.com [wbcil.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. vumc.org [vumc.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
Personal protective equipment for handling Zinc Gluconate
Essential Safety and Handling Guide for Zinc Gluconate
This document provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining product integrity.
Immediate Safety Information
This compound presents several potential hazards that necessitate careful handling. It can cause serious eye damage and may cause skin and respiratory irritation.[1][2][3][4] Furthermore, it is classified as very toxic to aquatic life, with long-lasting effects, making environmental containment crucial.[1][3][5][6] While not highly flammable, fine dust dispersed in the air can pose a potential dust explosion hazard in the presence of an ignition source.[1]
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Health Hazards | ||
| LD50 Oral Rat | > 5000 mg/kg | [3] |
| Ecotoxicity | ||
| LC50 (Fish, 96h) | 11.12 mg/l | [3] |
| EC50 (Daphnia, 48h) | 22.8 mg/l | [3] |
| CrE50 (Algae, 72h) | 0.26 mg/l | [3] |
| Physical/Chemical Properties | ||
| Melting Point | 172-175°C | [1] |
| Flash Point | > 93.3 °C | [1] |
| pH (1% w/v solution) | 5.5 – 7.5 | [1] |
| Storage | ||
| Recommended Temperature | +15°C to +25°C | [1][7] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][5][8]
-
Hand Protection: Chemical-resistant, impervious gloves are mandatory.[2][5][7][8] Always inspect gloves before use and select them based on the specific task and duration of exposure.[2][8]
-
Body Protection: Wear a lab coat, long-sleeved clothing, or other protective garments to prevent skin contact.[2][5][8] For tasks with a higher risk of exposure, impervious clothing and boots are recommended.[4]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust generation is unavoidable.[1][4][7][8] Respirator selection should be based on known or anticipated exposure levels.[7]
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for safety and compliance.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is well-ventilated.[1][2] Confirm that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as specified above.
-
Handling the Chemical:
-
Post-Handling:
Storage Plan
-
Store in a cool, dry, and well-ventilated area, protected from direct sunlight.[1][2][9]
-
Keep the container tightly sealed in its original or an approved alternative container.[1][2]
-
Store separately from incompatible materials such as strong oxidizing agents.[8][9]
Spill and Emergency Plan
-
Minor Spill:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][4][5] Get medical advice if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting.[5][8] Call a doctor or poison control center.[5]
-
Disposal Plan
-
All waste materials, including unused product and contaminated containers, must be disposed of in accordance with federal, state, and local regulations.[1][2]
-
This material is very toxic to aquatic life; do not allow it to enter drains, sewers, or waterways.[5][6][7]
-
Manage waste in an appropriate and approved waste disposal facility.[1]
Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound safely.
Caption: Standard operating procedure for the safe handling of this compound.
References
- 1. wbcil.com [wbcil.com]
- 2. aksci.com [aksci.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. This compound(4468-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ruipugroup.com [ruipugroup.com]
- 10. us.cambridgecommodities.com [us.cambridgecommodities.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
